molecular formula C9H10O2S B015917 Methyl 4-(methylthio)benzoate CAS No. 3795-79-7

Methyl 4-(methylthio)benzoate

Cat. No.: B015917
CAS No.: 3795-79-7
M. Wt: 182.24 g/mol
InChI Key: UQGNSVPCBCFZCE-UHFFFAOYSA-N
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Description

Methyl 4-(methylthio)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2S/c1-11-9(10)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGNSVPCBCFZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191387
Record name Methyl 4-(methylthio)benzoate
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Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3795-79-7
Record name Methyl 4-(methylthio)benzoate
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Record name Methyl 4-(methylthio)benzoate
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Record name 3795-79-7
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Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-(methylthio)benzoate for Advanced Research

This guide serves as a comprehensive technical resource on this compound (CAS No. 3795-79-7), tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to provide actionable insights into its synthesis, characterization, reactivity, and application, grounded in established scientific principles.

This compound is a bifunctional aromatic compound featuring a methyl ester and a methylthio (methylsulfanyl) group. These two functionalities, positioned para to each other on a benzene ring, dictate its unique electronic properties and reactivity profile. The methylthio group acts as an electron-donating group through resonance, enriching the electron density of the aromatic ring, while the methyl ester is an electron-withdrawing group. This electronic push-pull system is central to its chemical behavior.

The compound typically presents as an off-white solid at standard temperature and pressure.[1] Its solubility profile is characteristic of a moderately polar organic molecule, showing good solubility in common organic solvents like methanol, ethanol, chloroform, and DMSO, but limited solubility in water.[2][3]

Table 1: Key Physicochemical and Identification Data

Property Value Source(s)
CAS Number 3795-79-7 [1][2]
Molecular Formula C₉H₁₀O₂S [2]
Molecular Weight 182.24 g/mol [1]
Appearance Off-white solid [1]
Melting Point 75-77 °C [3]
Solubility Soluble in methanol, ethanol, chloroform, DMSO; limited in water [2][3]
InChI Key UQGNSVPCBCFZCE-UHFFFAOYSA-N

| SMILES | COC(=O)c1ccc(SC)cc1 |[2] |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 4-(methylthio)benzoic acid. This acid-catalyzed reaction provides a reliable route to the target ester.

Causality in Protocol Design:
  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reagent Stoichiometry: Methanol is typically used in large excess. This serves a dual purpose: it acts as the solvent for the reaction and, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product by ensuring a high concentration of one of the reactants.

  • Reaction Conditions: Heating under reflux is necessary to provide the activation energy for the reaction to proceed at a practical rate.

  • Purification: A post-reaction workup with a weak base (e.g., sodium bicarbonate solution) is critical to neutralize the acid catalyst and any unreacted carboxylic acid. Subsequent extraction into an organic solvent followed by column chromatography ensures the isolation of a high-purity product.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(methylthio)benzoic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of methanol (e.g., 20-30 eq) to serve as both reagent and solvent.

  • Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_purification Purification Cascade A 4-(Methylthio)benzoic Acid C Fischer Esterification A->C B Methanol (Excess) B->C D Neutralization (NaHCO3) C->D H2SO4 (cat.) Reflux E Solvent Extraction D->E F Column Chromatography E->F Product This compound F->Product

Sources

Methyl 4-(methylthio)benzoate CAS number 3795-79-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(methylthio)benzoate (CAS 3795-79-7)

Introduction

This compound, CAS number 3795-79-7, is a benzoate ester distinguished by a methylthio group at the para position of the benzene ring.[1] This structural feature imparts unique chemical properties that make it a valuable intermediate in various fields of organic synthesis, including the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactivity of the ester and the potential for chemical modification of the sulfur-containing moiety. This guide provides a comprehensive overview of its properties, synthesis, analysis, applications, and safety protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Structural Properties

This compound is an organic compound with the molecular formula C₉H₁₀O₂S.[1][2][3] It typically presents as a white to off-white solid.[4] Due to its predominantly nonpolar structure, it exhibits good solubility in common organic solvents like chloroform, methanol, ethanol, and ether, but has limited solubility in water.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3795-79-7[1][2][3][6][7]
Molecular Formula C₉H₁₀O₂S[1][2][3][6]
Molecular Weight 182.24 g/mol [1][2][3][6]
Appearance White to Off-White Solid[4]
Melting Point 79-81 °C[4]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly), Ethanol, Ether. Limited solubility in water.[1][4][5]
SMILES String COC(=O)c1ccc(SC)cc1[2]
InChI Key UQGNSVPCBCFZCE-UHFFFAOYSA-N

graph "Methyl_4_methylthiobenzoate_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="1.3,-0.75!", label="C"]; C4 [pos="-0.85,0.75!", label="C"]; C5 [pos="0.85,0.75!", label="C"]; C6 [pos="0,-1.5!", label="C"];

C1 -- C5 [label=""]; C5 -- C3 [label=""]; C3 -- C6 [label="", style=dashed]; C6 -- C2 [label=""]; C2 -- C4 [label="", style=dashed]; C4 -- C1 [label=""];

// Substituents S [pos="0,2.8!", label="S", fontcolor="#202124"]; CH3_S [pos="0,4.1!", label="CH₃", fontcolor="#202124"]; C_ester [pos="0,-2.8!", label="C", fontcolor="#202124"]; O_double [pos="1.3,-2.8!", label="O", fontcolor="#EA4335"]; O_single [pos="-1.3,-2.8!", label="O", fontcolor="#EA4335"]; CH3_ester [pos="-2.6,-2.8!", label="CH₃", fontcolor="#202124"];

C1 -- S; S -- CH3_S; C6 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- CH3_ester;

// Add invisible nodes for ring bonds to simulate aromaticity node [shape=point, width=0, height=0, label=""]; p1 [pos="-0.4,1.1!"]; p2 [pos="0.4,1.1!"]; p3 [pos="1.1,0!"]; p4 [pos="0.4,-1.1!"]; p5 [pos="-0.4,-1.1!"]; p6 [pos="-1.1,0!"];

edge [style=dashed]; C1 -- p1 -- C4; C4 -- p6 -- C2; C2 -- p5 -- C6; C6 -- p4 -- C3; C3 -- p3 -- C5; C5 -- p2 -- C1; }

Caption: Chemical Structure of this compound.

Synthesis and Manufacturing

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-(methylthio)benzoic acid. This reaction is a classic example of Fischer esterification, where the carboxylic acid reacts with an alcohol (methanol) in the presence of an acid catalyst.

Conceptual Synthesis Workflow

The synthesis process involves two main stages:

  • Formation of the Carboxylic Acid Precursor: 4-(methylthio)benzoic acid can be prepared from starting materials like chlorobenzonitrile, which reacts with sodium methyl mercaptide, followed by hydrolysis.[8] This method allows for the large-scale production of the key intermediate.[8]

  • Esterification: The resulting 4-(methylthio)benzoic acid is then esterified using methanol. Dihalogenated hydantoins can serve as efficient and mild catalysts, avoiding the use of corrosive strong acids like sulfuric acid.[9]

Synthesis_Workflow start 4-Chlorobenzonitrile + Sodium Methyl Mercaptide intermediate Hydrolysis (NaOH, then HCl) start->intermediate Nucleophilic Substitution acid 4-(Methylthio)benzoic Acid (Precursor) intermediate->acid esterification Esterification (Methanol + Catalyst) acid->esterification product This compound (Final Product) esterification->product purification Purification (Recrystallization/Chromatography) product->purification

Caption: General workflow for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol: Fischer Esterification

This protocol describes the esterification of 4-(methylthio)benzoic acid with methanol.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylthio)benzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 20-30 eq) to serve as both the reactant and the solvent.

  • Catalyst Introduction: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq) or a milder catalyst like 1,3-dichloro-5,5-dimethylhydantoin (0.1-0.2 eq).[9] The choice of catalyst is critical; strong acids are effective but require careful handling and neutralization, while newer catalysts offer a safer and more environmentally benign alternative.[9]

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel to obtain the final product with high purity.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Key Analytical and Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to aromatic protons (two doublets, AA'BB' system), a singlet for the ester methyl group (-OCH₃), and a singlet for the thioether methyl group (-SCH₃).
¹³C NMR Resonances for the quaternary aromatic carbon attached to the ester, the aromatic CH carbons, the carbonyl carbon of the ester, the ester methyl carbon, and the thioether methyl carbon.
FT-IR Strong carbonyl (C=O) stretching vibration (approx. 1720 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching bands.
Mass Spec (EI) A molecular ion peak (M⁺) corresponding to the molecular weight (182.24). Fragmentation patterns would likely show loss of the -OCH₃ group and other characteristic fragments.
HPLC A single major peak under reversed-phase conditions (e.g., C18 column) with a mobile phase of acetonitrile and water, confirming purity.[10]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block in organic synthesis.[1]

  • Intermediate for Active Pharmaceutical Ingredients (APIs): The ester functional group can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide. The methylthio group can be oxidized to sulfoxide or sulfone, introducing new functionalities and altering the electronic properties of the molecule. These transformations are fundamental in medicinal chemistry for synthesizing complex drug candidates.

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as a precursor for various pesticides and herbicides where the thioether moiety is often crucial for biological activity.

  • Material Science: Benzoate derivatives are used in the synthesis of polymers and liquid crystals. The presence of the sulfur atom can be exploited to create materials with specific optical or electronic properties.

The parent acid, 4-(methylthio)benzoic acid, has been investigated for its ability to reduce cisplatin-induced nephrotoxicity without impairing the anti-tumor effects, highlighting the potential biological relevance of this structural class.

Synthetic_Utility cluster_ester Ester Modifications cluster_sulfur Sulfur Modifications MMB This compound (CAS 3795-79-7) Hydrolysis Hydrolysis (e.g., LiOH) MMB->Hydrolysis Reduction Reduction (e.g., LiAlH₄) MMB->Reduction Amidation Amidation (e.g., R₂NH) MMB->Amidation Oxidation_SO Oxidation (e.g., m-CPBA, 1 eq) MMB->Oxidation_SO Oxidation_SO2 Oxidation (e.g., m-CPBA, 2 eq) MMB->Oxidation_SO2 Acid 4-(Methylthio)benzoic Acid Hydrolysis->Acid Alcohol [4-(Methylthio)phenyl]methanol Reduction->Alcohol Amide 4-(Methylthio)benzamide Derivative Amidation->Amide Sulfoxide Methyl 4-(methylsulfinyl)benzoate Oxidation_SO->Sulfoxide Sulfone Methyl 4-(methylsulfonyl)benzoate Oxidation_SO2->Sulfone

Caption: Potential synthetic transformations of this compound.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • GHS Pictogram: GHS07 (Exclamation Mark).

  • Signal Word: Warning.

It is also important to consult the full Safety Data Sheet (SDS) for detailed information, as related compounds can cause skin and eye irritation.[11]

Safe Handling Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

  • Handling Practices: Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory area.[11]

  • Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean up using an appropriate absorbent material. Dispose of waste in accordance with local regulations.

Storage
  • Temperature: For long-term stability, store in a freezer at -20°C.[4][5]

  • Atmosphere: Store in a tightly closed container in a dry, well-ventilated place.[6] The compound is noted to be sensitive to oxidation.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a key chemical intermediate with a well-defined property profile. Its synthesis is achievable through established chemical pathways, and its structure allows for a wide range of subsequent modifications. This versatility makes it a valuable component in the synthetic chemist's toolbox for developing new molecules in the pharmaceutical, agrochemical, and material science sectors. Adherence to strict safety and handling protocols is essential when working with this compound to mitigate potential hazards.

References

  • Pharmaffiliates. CAS No : 3795-79-7| Chemical Name : this compound. [Link]

  • Arctom. CAS NO. 3795-79-7 | this compound. [Link]

  • Biosave. This compound from United States Biological. [Link]

  • Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.
  • SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

  • Google Patents.

Sources

Structure of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Reactivity of Methyl 4-(methylthio)benzoate

Executive Summary

This compound is a para-substituted aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a thioether, a benzene ring, and a methyl ester, offers distinct sites for chemical modification. This guide provides an in-depth analysis of the compound's structure, validated protocols for its synthesis, comprehensive spectroscopic characterization, and a discussion of its key chemical transformations. The content herein is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile building block.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 3795-79-7, is a bifunctional molecule. The para-substitution pattern on the benzene ring is critical, as the electronic properties of the methylthio (-SMe) and methoxycarbonyl (-COOMe) groups influence the molecule's overall reactivity. The thioether group acts as a weak electron-donating group through resonance, while the methyl ester is a moderate electron-withdrawing group. This electronic push-pull system dictates the regioselectivity of further aromatic substitutions and modulates the reactivity of the functional groups themselves.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 3795-79-7 [1]
Molecular Formula C₉H₁₀O₂S [1]
Molecular Weight 182.24 g/mol [1]
Appearance White to Off-White Solid [2]
Melting Point 79-81 °C [3]
SMILES COC(=O)c1ccc(SC)cc1 [1]

| InChI Key | UQGNSVPCBCFZCE-UHFFFAOYSA-N |[1] |

Synthesis and Mechanistic Analysis

The most reliable and scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid. This choice is predicated on the high availability of the starting materials and the straightforward, robust nature of the reaction.

Field-Validated Protocol: Fischer Esterification

This protocol describes the acid-catalyzed esterification of 4-(methylthio)benzoic acid. The use of a large excess of methanol is a critical experimental choice; it serves as both a reactant and the solvent, driving the reaction equilibrium towards the product side in accordance with Le Châtelier's principle.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylthio)benzoic acid (5.0 g, 29.7 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous methanol (50 mL, excess). Begin stirring to dissolve the solid.

  • Catalyst Introduction: Carefully add concentrated sulfuric acid (0.5 mL, ~0.9 g, 9.2 mmol, 0.3 eq) dropwise to the stirring solution. The addition is exothermic and should be performed with caution. The strong acid is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[5]

  • Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up and Isolation: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting white solid is this compound. Purity can be assessed by melting point and NMR analysis. The typical yield is >90%.

Reaction Mechanism: Fischer Esterification

The mechanism is a sequence of protonation and deprotonation steps, culminating in the formation of the ester and water. Each step is reversible, underscoring the importance of using excess alcohol to favor product formation.

Fischer_Esterification start Carboxylic Acid + H⁺ activated Protonated Carbonyl (Activated Electrophile) start->activated Protonation tetrahedral1 Tetrahedral Intermediate activated->tetrahedral1 + CH₃OH (Nucleophilic Attack) tetrahedral2 Protonated Intermediate tetrahedral1->tetrahedral2 Proton Transfer water_leaves Ester + H₂O + H⁺ tetrahedral2->water_leaves Elimination of H₂O

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Structure Elucidation via Spectroscopic Analysis

The structural identity and purity of synthesized this compound are unequivocally confirmed through a combination of spectroscopic techniques. The data presented below are consistent with literature values.[6][7]

Table 2: Summary of Spectroscopic Data for this compound

Technique Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) Assignment
IR (CHCl₃) 1708 C=O stretch (ester carbonyl)
1281, 1116 C-O stretch (ester)
¹H NMR 7.91 (d, J = 8.6 Hz, 2H) Aromatic protons ortho to -COOMe
(200 MHz, CDCl₃) 7.23 (d, J = 8.6 Hz, 2H) Aromatic protons ortho to -SMe
3.89 (s, 3H) Ester methyl protons (-COOCH₃)
2.51 (s, 3H) Thioether methyl protons (-SCH₃)
¹³C NMR 166.5 Ester carbonyl carbon (C=O)
(50 MHz, CDCl₃) 145.3 Aromatic C quaternary (C-SMe)
129.8 Aromatic CH (ortho to -COOMe)
126.3 Aromatic C quaternary (C-COOMe)
124.8 Aromatic CH (ortho to -SMe)
51.8 Ester methyl carbon (-COOCH₃)
14.7 Thioether methyl carbon (-SCH₃)

| Mass Spec (EI) | 182.24 | [M]⁺ (Molecular Ion) |

Analysis Justification:
  • ¹H NMR: The spectrum is highly characteristic. The two doublets in the aromatic region confirm para-substitution. The downfield shift of protons at 7.91 ppm is due to the deshielding effect of the adjacent electron-withdrawing ester group. The two singlets at 3.89 and 2.51 ppm integrate to three protons each, corresponding to the ester and thioether methyl groups, respectively.[6][7]

  • ¹³C NMR: The spectrum shows 7 distinct carbon signals, consistent with the molecular structure. The carbonyl carbon is observed downfield at 166.5 ppm. The two methyl carbons are clearly distinguished, with the ester methyl appearing at 51.8 ppm and the thioether methyl at a more upfield 14.7 ppm.[7]

  • IR Spectroscopy: The strong absorption band at 1708 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretch. The bands at 1281 and 1116 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester linkage.[7]

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its thioether functionality. The sulfur atom can be selectively oxidized to afford sulfoxide and sulfone derivatives, which are themselves valuable precursors, notably in medicinal chemistry.

Selective Oxidation of the Thioether Moiety

The sulfur atom in the thioether can exist in multiple oxidation states. This allows for the controlled synthesis of Methyl 4-(methylsulfinyl)benzoate (the sulfoxide) and Methyl 4-(methylsulfonyl)benzoate (the sulfone). The choice of oxidant and reaction conditions is critical for achieving selectivity.

  • Oxidation to Sulfoxide: Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0 °C) or sodium periodate (NaIO₄), are typically employed to prevent over-oxidation to the sulfone.[8]

  • Oxidation to Sulfone: Stronger oxidizing conditions, such as using an excess (>2 equivalents) of m-CPBA or hydrogen peroxide in acetic acid, will fully oxidize the thioether to the sulfone.[9]

Oxidation_Workflow start This compound sulfoxide Methyl 4-(methylsulfinyl)benzoate start->sulfoxide Mild Oxidation (e.g., 1 eq. m-CPBA) sulfone Methyl 4-(methylsulfonyl)benzoate start->sulfone Strong Oxidation (e.g., excess H₂O₂) sulfoxide->sulfone Strong Oxidation (e.g., excess m-CPBA)

Caption: Synthetic workflow for the oxidation of this compound.

Application as a Precursor for COX-2 Inhibitors

The sulfone derivative, Methyl 4-(methylsulfonyl)benzoate, is a documented key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[9] These non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib and Rofecoxib, feature a methylsulfonylphenyl moiety, which is constructed using precursors derived from the oxidation of thioethers like this compound. This application underscores the industrial and pharmaceutical relevance of this chemistry.

Conclusion

This compound is a structurally well-defined and synthetically accessible building block. Its true value lies in the distinct reactivity of its functional groups, particularly the thioether, which can be selectively oxidized to sulfoxides and sulfones. The latter serves as a critical precursor in the synthesis of high-value pharmaceutical agents, including COX-2 inhibitors. The robust synthesis protocols and clear spectroscopic signatures detailed in this guide provide researchers with the necessary technical foundation to confidently utilize this versatile compound in their own discovery and development programs.

References

  • Smith, K. M. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Smith College ScholarWorks. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Fischer esterification. [Link]

  • Adimurthy, S. et al. (2013). Electronic Supplementary Material for RSC Advances. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

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Core Molecular Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-(methylthio)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a valuable intermediate in organic synthesis. As a Senior Application Scientist, this document synthesizes core chemical data with practical, field-proven insights into its synthesis and analytical validation, ensuring a robust understanding for research and development applications.

This compound is an aromatic ester characterized by a methyl thioether group at the para position of the benzoate ring. This substitution pattern imparts specific chemical reactivity and physical properties that are leveraged in various synthetic applications. The compound is typically a white to off-white solid at room temperature.[1]

A summary of its key quantitative data is presented below for rapid reference and comparison.

PropertyValueSource(s)
Molecular Weight 182.24 g/mol [1][2]
Chemical FormulaC₉H₁₀O₂S[1][2]
CAS Number3795-79-7[2]
Melting Point79-81 °C[1]
AppearanceWhite to Off-White Solid[1]
SolubilityChloroform (Slightly), Methanol (Slightly)[1]
InChI KeyUQGNSVPCBCFZCE-UHFFFAOYSA-N[2]

Synthesis Pathway and Experimental Protocol

The most common and direct method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-(methylthio)benzoic acid, with methanol. This reaction is catalyzed by a strong acid, typically sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.[3] The overall synthetic workflow, from precursor to final product, is a two-stage process.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the precursor acid to the purified final ester product.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fischer Esterification cluster_2 Final Product A 4-(Methylthio)benzoic Acid (Starting Material) B React with Methanol (CH₃OH) & H₂SO₄ (catalyst) A->B Add Reagents C Reflux Reaction Mixture (e.g., 1-2 hours) B->C Heat D Reaction Workup (Neutralization & Extraction) C->D Cool & Process E Purification (Crystallization or Chromatography) D->E Isolate Crude F This compound (Pure Solid) E->F Obtain Pure Product

Caption: Workflow for the synthesis of this compound.

Detailed Esterification Protocol

This protocol is a self-validating system; the identity and purity of the final product must be confirmed using the analytical methods described in the subsequent section.

Materials:

  • 4-(methylthio)benzoic acid (1.0 eq)

  • Methanol (CH₃OH), anhydrous (20-40 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄), (0.1-0.3 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(methylthio)benzoic acid.

    • Causality: The round-bottom flask ensures even heating, and the reflux condenser prevents the loss of volatile methanol during the reaction.[3]

  • Reagent Addition: Add an excess of anhydrous methanol to the flask, ensuring the acid is fully dissolved or suspended. Place the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

    • Causality: Methanol is used in large excess to shift the reaction equilibrium towards the product side, maximizing the yield. The addition of strong acid is exothermic; cooling prevents potential side reactions.[3]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction. Refluxing at a constant temperature ensures a controlled reaction rate without solvent evaporation.

  • Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate.

    • Causality: This step neutralizes the sulfuric acid catalyst and any unreacted 4-(methylthio)benzoic acid, converting it to its water-soluble sodium salt. The quenching must be done slowly to control the effervescence (CO₂ release).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent like ethyl acetate. Combine the organic layers.

    • Causality: The desired ester product is organic-soluble and will partition into the ethyl acetate layer, while inorganic salts and the sodium salt of the unreacted acid remain in the aqueous layer.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

    • Causality: The brine wash reduces the water content in the organic phase. The drying agent removes all traces of water, which is crucial before solvent evaporation.

  • Isolation: Remove the organic solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from a methanol/water or ethanol system) to yield pure this compound.

Analytical Characterization

Rigorous analytical testing is required to confirm the structural integrity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the thioether methyl protons (S-CH₃), a singlet for the ester methyl protons (O-CH₃), and two doublets in the aromatic region corresponding to the para-substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine unique carbon atoms, including the carbonyl carbon of the ester, the two methyl carbons, and the distinct aromatic carbons.[4]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (182.24 m/z). Fragmentation patterns can further validate the structure.

Analytical Workflow Diagram

The following diagram outlines the standard workflow for the analytical validation of the final product.

Analytical_Workflow A Synthesized Product (this compound) B Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl₃) A->B E Sample Preparation (Dilute in volatile solvent, e.g., Ethyl Acetate) A->E C NMR Spectroscopy (¹H and ¹³C Analysis) B->C D Structural Confirmation C->D H Final Validation Report D->H F GC-MS Analysis E->F G Purity Assessment & Molecular Weight Verification F->G G->H

Caption: Standard workflow for analytical validation of the synthesized compound.

General Protocol for GC-MS Analysis
  • Standard Preparation: Prepare a stock solution of the purified product at approximately 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane. Create a series of dilutions if quantitative analysis is required.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration.

  • Instrumentation Setup:

    • GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Temperature Program: Start with an initial oven temperature of ~80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C.

    • Injector: Set to a temperature of ~250°C.

    • MS Detector: Set the transfer line temperature to ~280°C and the ion source to ~230°C. Scan in a mass range of 50-300 m/z.

  • Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Interpretation: Analyze the resulting chromatogram to determine the retention time and purity (by peak area percentage). Examine the mass spectrum of the main peak to confirm the molecular weight and compare the fragmentation pattern with a reference spectrum if available.[5]

Safety and Handling

Based on available safety data, this compound should be handled with care.

  • Hazard Classification: Acute Toxicity, Oral (Category 4).[2]

  • Signal Word: Warning.[2]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ingestion.

  • Storage: Store in a freezer (-20°C is recommended) to maintain stability, as the compound is noted to be sensitive to oxidation.[1]

References

  • Methyl 4-[(methylthio)methyl]benzoate | C10H12O2S | CID 2776859. PubChem.[Link]

  • Ethyl 4-(methylthio)benzoate | C10H12O2S | CID 131635477. PubChem.[Link]

  • This compound | C9H10O2S | CID 123201. PubChem.[Link]

  • 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230. PubChem.[Link]

  • Method for preparing methylthio-benzoic acid.
  • Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.[Link]

  • Infrared spectroscopic studies on 4-methylthio benzoic acid. ResearchGate.[Link]

  • Method for preparing methylthio benzoic acid.
  • Preparation of Methyl Benzoate. Presentation.[Link]

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An In-depth Technical Guide to the Synthesis of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(methylthio)benzoate is a valuable intermediate in organic synthesis, frequently utilized as a building block in the development of pharmaceuticals and other complex molecules. Its structure, featuring a benzoate ester and a methylthio group, offers multiple points for chemical modification. The thioether moiety, in particular, is of interest as it can be oxidized to the corresponding sulfoxide and sulfone, significantly altering the molecule's electronic and steric properties. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization, designed for researchers and professionals in drug development and chemical synthesis.

I. Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to this compound identifies two primary disconnection points, leading to two distinct and highly practical synthetic strategies.

G cluster_main Retrosynthetic Pathways Target This compound Precursor1 4-(Methylthio)benzoic Acid Target->Precursor1 Ester Disconnection (Fischer Esterification) Reagent1 Methanol Target->Reagent1 Precursor2 4-Chlorobenzonitrile Precursor1->Precursor2 Nitrile Hydrolysis & Thioether Formation Reagent2 Sodium Methanethiolate Precursor1->Reagent2

Caption: Retrosynthetic analysis of this compound.

  • Strategy A: Fischer Esterification. The most direct route involves the esterification of the parent carboxylic acid, 4-(methylthio)benzoic acid, with methanol under acidic conditions. This is a classic and reliable equilibrium-driven reaction.

  • Strategy B: Synthesis from a Halogenated Precursor. An alternative pathway begins with a more readily available starting material, such as 4-chlorobenzonitrile. This multi-step strategy involves a nucleophilic aromatic substitution to introduce the methylthio group, followed by hydrolysis of the nitrile to the carboxylic acid, and concluding with the final esterification step. This approach is particularly useful if 4-(methylthio)benzoic acid is not commercially available or is prohibitively expensive.

II. Synthetic Methodology A: Fischer Esterification

The Fischer esterification is a cornerstone of organic synthesis for converting carboxylic acids into esters. The reaction proceeds by acid-catalyzed nucleophilic acyl substitution.[1][2] The use of a large excess of the alcohol (methanol) is crucial as it serves as both the nucleophile and the solvent, driving the equilibrium towards the product side in accordance with Le Châtelier's principle.[2]

Mechanism: The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Final deprotonation by a weak base (like water or another molecule of methanol) regenerates the acid catalyst and affords the final ester product.

fischer_esterification start 4-(Methylthio)benzoic Acid protonated_acid Protonated Acid start->protonated_acid + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + CH₃OH p1 tetrahedral_intermediate->p1 - H⁺ protonated_ester Protonated Ester product This compound protonated_ester->product - H⁺ p2 p1->p2 + H⁺ p2->protonated_ester - H₂O

Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 4-(methylthio)benzoic acid.

Table 1: Reagents for Fischer Esterification

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-(Methylthio)benzoic acid168.225.00 g29.71.0
Methanol (MeOH)32.0450 mL-Excess
Sulfuric Acid (H₂SO₄, conc.)98.081.0 mL-Catalytic
Dichloromethane (DCM)84.9360 mL-For Extraction
Sat. Sodium Bicarbonate (aq)84.0150 mL-For Wash
Brine (Sat. NaCl aq)58.4425 mL-For Wash
Anhydrous Magnesium Sulfate120.37~2 g-For Drying

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-(methylthio)benzoic acid (5.00 g).

  • Reagent Addition: Add methanol (50 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1.0 mL).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).[3]

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid (Note: vent frequently to release CO₂ gas), and then with brine (1 x 25 mL).[3]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from a minimal amount of hot methanol or ethanol to yield a white to off-white crystalline solid.[4]

III. Synthetic Methodology B: Multi-step Synthesis from 4-Chlorobenzonitrile

Part 1: Synthesis of 4-(Methylthio)benzonitrile

This step employs a nucleophilic aromatic substitution reaction. The nitrile group is strongly electron-withdrawing, activating the para-position to attack by the nucleophilic sodium methanethiolate.

Protocol: (Adapted from patent literature[5])

  • In a three-necked flask under an inert atmosphere, dissolve 4-chlorobenzonitrile (13.75 g, 0.1 mol) in a suitable solvent like monochlorobenzene (150 mL).[5]

  • Add a phase-transfer catalyst, such as a resin-immobilized quaternary ammonium salt (e.g., 4g), to facilitate the reaction.[5]

  • Heat the mixture to 80°C with vigorous stirring.

  • Slowly add a 20% solution of sodium methanethiolate (approx. 0.12 mol) dropwise over several hours.

  • Maintain the reaction at 80°C for an additional 3-4 hours after the addition is complete, monitoring by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction, wash with water, and separate the organic layer. The solvent can be removed under reduced pressure to yield crude 4-(methylthio)benzonitrile, which can be used in the next step without further purification.

Part 2: Hydrolysis of Nitrile to Carboxylic Acid

The nitrile intermediate is then hydrolyzed under basic conditions to form the sodium salt of the carboxylic acid, which is subsequently acidified to yield 4-(methylthio)benzoic acid.

Protocol: (Adapted from patent literature[5])

  • To the flask containing the organic layer from the previous step, add a 50% aqueous solution of sodium hydroxide (45 g).[5]

  • Heat the mixture to 110°C and reflux with vigorous stirring. The hydrolysis reaction will release ammonia gas, which should be carefully vented or trapped in an acid solution.[5]

  • Continue the reaction for 3-5 hours, or until the evolution of ammonia ceases.

  • Cool the reaction mixture and separate the aqueous layer.

  • Carefully acidify the aqueous layer with 20% hydrochloric acid until the pH is approximately 1-2. A solid precipitate will form.[5]

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain crude 4-(methylthio)benzoic acid.

Part 3: Esterification

The 4-(methylthio)benzoic acid synthesized in the previous step is then esterified using the Fischer Esterification protocol described in Section II .

Caption: Workflow for multi-step synthesis from 4-Chlorobenzonitrile.

IV. Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are essential.

Table 2: Physical and Spectroscopic Data

PropertyExpected Value
Appearance White to light yellow crystalline solid[6]
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
Melting Point 79-81 °C[7]
¹H NMR (CDCl₃) δ ~7.9 (d, 2H, Ar-H), δ ~7.2 (d, 2H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~2.5 (s, 3H, -SCH₃)
¹³C NMR (CDCl₃) δ ~166.8, 145.0, 130.0, 126.5, 125.0, 52.0, 15.0
IR (KBr, cm⁻¹) ~2950 (C-H), ~1720 (C=O, ester), ~1600 (C=C, aromatic), ~1280 (C-O)

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

V. Safety and Handling

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

  • Sodium Methanethiolate: This reagent has a strong, unpleasant odor and is toxic. Handle only in a fume hood.

  • Ammonia Gas: The hydrolysis of the nitrile releases ammonia, which is a corrosive and toxic gas. Ensure adequate ventilation and consider using an acid trap.

VI. Conclusion

The synthesis of this compound can be reliably achieved through two primary methods. The direct Fischer esterification of 4-(methylthio)benzoic acid is the most straightforward approach, offering high yields with a simple procedure. For situations where the starting carboxylic acid is unavailable, a robust multi-step synthesis from 4-chlorobenzonitrile provides a viable and effective alternative. The choice of synthetic route will depend on the availability of starting materials, cost considerations, and the scale of the reaction. Proper execution of the experimental protocols and rigorous characterization are paramount to obtaining a high-purity final product suitable for further applications in research and development.

References

  • ResearchGate. Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. Available from: [Link]

  • PubChem. Methyl 4-[(methylthio)methyl]benzoate. Available from: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.
  • Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.
  • PubChem. This compound. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-(methylthio)-, ethyl ester. Available from: [Link]

  • Unknown Source.
  • PrepChem.com. Synthesis of 4-(Methylsulfinyl)benzonitrile. Available from: [Link]

  • NIST WebBook. Benzoic acid, 4-(methylthio)-, pentyl ester. Available from: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

  • Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
  • ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. Available from: [Link]

  • Homework.Study.com. In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. Available from: [Link]

  • Unknown Source.
  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available from: [Link]

  • NIST WebBook. 4-(Methylthio)benzoic acid, 2-(2-chlorophenoxy)ethyl ester. Available from: [Link]

  • YouTube. Organic Mechanism Fischer Esterification 004. Available from: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

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Physical and chemical properties of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(methylthio)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a sulfur-containing aromatic ester, serves as a pivotal building block in organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising an aromatic ring, a methyl ester, and a methylthio group—offers a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on practical insights for laboratory professionals.

Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. This compound is a solid at room temperature, and its properties are well-documented.[1] A summary of its key identifiers and properties is presented below.

PropertyValueSource
IUPAC Name methyl 4-(methylsulfanyl)benzoate[2]
CAS Number 3795-79-7[1][2]
Molecular Formula C₉H₁₀O₂S[1][2]
Molecular Weight 182.24 g/mol [1][2]
Appearance Solid[1]
Melting Point 75-77 °C[3]
Solubility Soluble in Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, DMF, DMSO[3]
InChI Key UQGNSVPCBCFZCE-UHFFFAOYSA-N[1]
SMILES COC(=O)c1ccc(SC)cc1[1][2]

Molecular Structure and Spectroscopic Profile

Accurate characterization is paramount for validating the identity and purity of a chemical entity. Spectroscopic methods provide the necessary fingerprints for this compound.

Molecular Structure

The structure features a para-substituted benzene ring, which influences the electronic distribution and reactivity of the functional groups.

Caption: 2D Structure of this compound.

Spectroscopic Data

While a comprehensive set of spectra is not publicly available, data for structurally similar compounds like Methyl 4-methylbenzoate provides a strong basis for predicting the expected spectral features.[4][5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Two doublets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the para-substituted ring protons.

    • A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

    • A singlet for the methylthio protons (-SCH₃) around 2.4-2.5 ppm.

  • ¹³C NMR: The carbon NMR would reveal:

    • A signal for the carbonyl carbon of the ester at ~166-167 ppm.

    • Four signals for the aromatic carbons, with the carbon attached to the sulfur atom appearing further upfield than the one attached to the ester group.

    • A signal for the ester methyl carbon around 52 ppm.

    • A signal for the thioether methyl carbon around 15-20 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

    • A strong C=O stretch for the ester at approximately 1720 cm⁻¹.

    • C-O stretching vibrations between 1100-1300 cm⁻¹.

    • Aromatic C=C stretching bands around 1600 cm⁻¹ and 1450 cm⁻¹.

    • C-H stretching from the aromatic and methyl groups.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Synthesis Pathway

The most direct and common method for synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, 4-(methylthio)benzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable method.[6]

Synthesis_Workflow Reactant1 4-(Methylthio)benzoic Acid ReactionVessel Reaction under Reflux Reactant1->ReactionVessel Reactant2 Methanol (Excess) Reactant2->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Workup Neutralization & Extraction ReactionVessel->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Causality:

  • Excess Methanol: Using methanol as the solvent and in excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

  • Acid Catalyst: A strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]

  • Reflux: Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate without loss of volatile reagents.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups:

  • Ester Group: This group can undergo hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid. It can also be reduced to an alcohol or react with organometallic reagents.

  • Methylthio Group (-SCH₃): The sulfur atom is a soft nucleophile and can be oxidized to form sulfoxide and sulfone derivatives. These oxidized forms are important in drug development as they can modulate the electronic properties and hydrogen bonding capabilities of the molecule.

  • Aromatic Ring: The ring can undergo electrophilic aromatic substitution. The methylthio group is an ortho-, para-directing activator, while the methyl ester is a meta-directing deactivator. The outcome of substitution reactions will depend on the reaction conditions and the nature of the electrophile.

Applications in Research and Drug Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[7]

  • Building Block: Its structure is a valuable starting point for creating derivatives with potential biological activity. The ester can be converted to amides, hydrazides, or other functional groups, while the thioether can be oxidized.

  • Precursor to 4-(Methylthio)benzoic Acid: Hydrolysis of the ester provides a straightforward route to 4-(methylthio)benzoic acid. This acid has been investigated for its potential to reduce cisplatin nephrotoxicity without compromising anti-tumor activity. This highlights the potential of the core chemical scaffold in modulating biological processes.

  • Fine Chemicals: As an intermediate, it is used in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[7]

Self-Validating Experimental Protocol: Esterification

This protocol details the synthesis of this compound from 4-(methylthio)benzoic acid.

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • 4-(Methylthio)benzoic acid (1 eq)

  • Methanol (reagent grade, ~20-30 mL per gram of acid)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)benzoic acid.

  • Reagent Addition: Add methanol to the flask to dissolve the acid. Place the flask in an ice bath and slowly add the concentrated sulfuric acid dropwise while stirring.

    • Rationale: The reaction is exothermic; slow addition of the strong acid prevents excessive heat generation.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux for 4-6 hours.

    • Validation: The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Quenching and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing cold saturated sodium bicarbonate solution to neutralize the excess acid.

    • Validation: Effervescence (CO₂ evolution) will be observed. Continue adding the bicarbonate solution until the bubbling ceases, indicating complete neutralization.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x volumes).

    • Rationale: The product is more soluble in the organic phase, allowing for its separation from inorganic salts and residual methanol in the aqueous phase.

  • Washing: Combine the organic layers and wash with brine.

    • Rationale: The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.

    • Validation: The purity of the final product should be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR).

Safety and Handling

Proper handling is essential when working with any chemical reagent.

  • Hazard Classification: this compound is classified as Acute Toxicity, Oral (Category 4).[1] It is harmful if swallowed.[1]

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, impervious gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Keep away from strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is a combustible solid.[1]

Conclusion

This compound is a versatile and valuable reagent in the field of chemical synthesis. Its well-defined physical properties, predictable reactivity, and straightforward synthesis make it an important building block for researchers in academia and industry. A thorough understanding of its characteristics, as outlined in this guide, is key to leveraging its full potential in the development of novel molecules and materials.

References

  • PubChem. Methyl 4-[(methylthio)methyl]benzoate. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]

  • The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • Biosave. This compound from United States Biological. [Link]

  • ResearchGate. infrared spectroscopic studies on 4-methylthio benzoic acid. [Link]

  • The Good Scents Company. methyl 4-methyl benzoate. [Link]

  • Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.
  • Gsrs. ETHYL 4-(METHYLTHIO)BENZOATE. [Link]

  • Reddit. Affecting Reactivity of Methyl Benzoate w/ Substituents. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Academax. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. [Link]

  • Google Patents.

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A Comprehensive Safety & Handling Guide for Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of Methyl 4-(methylthio)benzoate (CAS No. 3795-79-7). Moving beyond a standard Safety Data Sheet (SDS), this whitepaper synthesizes critical safety data with practical, field-proven insights to empower laboratory professionals. The protocols herein are designed to be self-validating, explaining the causality behind each recommendation to foster a proactive safety culture.

Compound Identification and Physicochemical Properties

This compound is a sulfur-containing aromatic ester commonly utilized as a synthetic intermediate in various chemical research and development applications.[1] Understanding its fundamental properties is the first step in a comprehensive risk assessment.

PropertyValueSource
CAS Number 3795-79-7[2]
Molecular Formula C₉H₁₀O₂S[1][2]
Molecular Weight 182.24 g/mol [2]
Appearance White to Off-White Solid[1]
Melting Point 79-81 °C[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Storage Temp. Recommended -20°C (Freezer)[1]

Hazard Profile and Risk Analysis

The primary acute health risk associated with this compound is oral toxicity. It is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Category 4 (Oral). This classification underscores the importance of preventing ingestion through both direct and indirect means.

HazardProfile cluster_0 GHS Hazard Identification pictogram GHS07 Exclamation Mark signal Signal Word Warning pictogram->signal h_statement Hazard Statement H302: Harmful if swallowed signal->h_statement

Caption: GHS Classification for this compound.

Beyond immediate health hazards, the compound is assigned a Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water. This high environmental risk necessitates stringent controls to prevent its release into drains or waterways during routine handling or in the event of a spill.

Core Protocols for Safe Handling and Storage

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and standardized procedures is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control is to handle this compound in a well-ventilated area, such as a certified chemical fume hood. This is crucial not only to prevent inhalation of any fine particulate matter but also to contain any potential spills. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable. The causality is clear: to create a barrier between the researcher and the chemical, preventing routes of exposure.

  • Hand Protection: Wear impervious gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities, consider a chemically resistant apron.

  • Respiratory Protection: Not typically required when handled within a fume hood. If weighing outside of a hood or if dust is generated, a suitable respirator should be used.

PPE_Workflow start Prepare for Handling lab_coat 1. Don Lab Coat (Fasten completely) start->lab_coat gloves 2. Don Nitrile Gloves (Inspect for tears) lab_coat->gloves glasses 3. Don Safety Glasses (Ensure proper fit) gloves->glasses enter_hood 4. Begin Work in Fume Hood glasses->enter_hood end Safe Handling Initiated enter_hood->end

Caption: Recommended PPE Donning Sequence.

Standard Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment.

  • Weighing: Tare a suitable container on the balance. Carefully transfer the solid compound using a clean spatula to minimize dust generation.

  • Transfer: If transferring the powder to a reaction vessel, do so carefully to avoid creating airborne dust.

  • Post-Handling: Tightly close the primary container.[4]

  • Decontamination: Wipe down the spatula and work surface. Properly dispose of any contaminated wipes.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

Storage Requirements

Proper storage is critical for maintaining the compound's integrity and ensuring safety.

  • Container: Keep the container tightly closed to prevent oxidation and contamination.[4]

  • Environment: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[5]

  • Temperature: For long-term stability and to mitigate sensitivity to oxidation, freezer storage at -20°C is recommended.[1]

  • Security: The container should be stored in a locked cabinet or area to limit access to authorized personnel only.[4]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce harm to personnel and the environment.

First-Aid Measures
  • If Swallowed: This is the most significant acute risk. Immediately call a POISON CENTER or physician.[4] Rinse the mouth with water. Crucially, do NOT induce vomiting , as this can introduce the substance into the lungs, causing more severe damage.[4]

  • If Inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing.[4] Seek medical attention if any respiratory symptoms develop or persist.

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area thoroughly with plenty of water.[4]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[4] Seek medical attention if irritation persists.

Accidental Release (Spill) Protocol

A spill of this solid compound must be managed promptly and methodically.

Spill_Response spill Spill Detected evacuate 1. Alert Others & Evacuate Immediate Area spill->evacuate ventilate 2. Ensure Ventilation (Fume Hood On) evacuate->ventilate ppe 3. Don Appropriate PPE (Gloves, Goggles, Coat) ventilate->ppe contain 4. Gently Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect 5. Sweep Contaminated Material into a Labeled, Sealable Container contain->collect clean 6. Decontaminate Spill Area with Appropriate Solvent/Soap & Water collect->clean dispose 7. Dispose of Waste via Licensed Hazardous Waste Contractor clean->dispose report 8. Report Incident to Safety Officer dispose->report

Caption: Step-by-step workflow for managing a solid chemical spill.

It is critical to avoid actions that create dust. Do not dry sweep the spilled solid. Instead, gently cover it and then carefully sweep the mixture into a waste container. Prevent the material from entering any drains.[7]

Toxicological and Ecological Profile

  • Toxicological Summary: The primary toxicological concern is acute oral toxicity. There is a lack of comprehensive data in readily available sources regarding chronic exposure, carcinogenicity, or mutagenicity for this specific compound. Therefore, the precautionary principle applies, and all exposure should be minimized.

  • Ecological Hazards: The WGK 3 classification signifies a severe hazard to aquatic environments. This is a critical consideration for disposal. Under no circumstances should this compound or its containers be disposed of in regular waste streams or washed down the drain.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect waste material in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through a licensed and approved waste disposal company, adhering to all local, state, and federal regulations.[4][7]

References

  • Methyl 4-[(methylthio)methyl]benzoate. PubChem, National Institutes of Health.[Link]

  • 4-(Methylthio)benzoic acid. PubChem, National Institutes of Health.[Link]

  • This compound. PubChem, National Institutes of Health.[Link]

  • Material Safety Data Sheet - Methyl benzoate. Thermo Fisher Scientific.[Link]

  • Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health.[Link]

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Handling and storage of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Handling and Storage of Methyl 4-(methylthio)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, field-proven insights into the safe handling, storage, and disposal of this compound (CAS No. 3795-79-7). As a Senior Application Scientist, the focus of this document is to blend technical accuracy with practical causality, ensuring that every protocol is a self-validating system for safety and research integrity.

Compound Profile and Intrinsic Properties

This compound is an aromatic ester containing a methylthio group, a functionality that dictates many of its handling and storage requirements. Understanding its fundamental properties is the first step in safe and effective utilization.

Chemical and Physical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing experimental setups, understanding its behavior in various solvents, and planning for safe storage.

PropertyValueSource(s)
CAS Number 3795-79-7[1]
Molecular Formula C₉H₁₀O₂S[1]
Molecular Weight 182.24 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 79-81 °C[2]
Solubility Soluble in Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, DMF, DMSO[3]
InChI Key UQGNSVPCBCFZCE-UHFFFAOYSA-N

Expert Insight: The solid nature of this compound at room temperature simplifies handling compared to volatile liquids, reducing the risk of inhalation exposure during weighing and transfer. However, its solubility in common organic solvents means that spills can quickly spread and require appropriate cleanup procedures.

Hazard Identification and Risk Mitigation

This compound is classified as harmful if swallowed. The primary risks associated with this compound are oral toxicity and potential irritation upon contact. The following sections detail the necessary precautions to mitigate these risks.

GHS Classification
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed

Causality: The H302 classification indicates that ingestion of a relatively small quantity of this substance can cause adverse health effects. This underscores the importance of stringent personal hygiene practices and the prohibition of eating, drinking, or smoking in laboratory areas where this chemical is handled.[4][5]

Protocols for Safe Handling and Use

A systematic approach to handling this compound is essential to prevent exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The following PPE is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required to protect against accidental splashes.[6][7]

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[5]

  • Body Protection: A standard laboratory coat should be worn to protect the skin. For tasks with a higher risk of spillage, a chemically resistant apron may be necessary.

  • Respiratory Protection: For routine handling of small quantities in a well-ventilated area, respiratory protection is not typically required. However, if dust is generated or if working outside of a ventilated enclosure, a respirator with an organic vapor cartridge is recommended.[5][6]

Self-Validating System: Before initiating any work, a visual inspection of all PPE should be conducted. Any damaged or compromised equipment must be replaced immediately. After completing work, gloves should be removed using the proper technique to avoid skin contamination, and hands should be thoroughly washed.[5]

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.[6]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the compound. Ensure the area is clean and uncluttered. Assemble all necessary equipment, including PPE, weighing papers, spatulas, and labeled receiving containers.

  • Weighing: Tare a clean, dry weighing paper or vessel on an analytical balance. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel or container. If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: Tightly cap the stock container of this compound. Clean any residual solid from the balance and surrounding work area. Dispose of any contaminated weighing papers or other disposable materials as hazardous waste.

  • Personal Hygiene: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[4]

Storage and Stability

Proper storage is critical to maintain the purity and integrity of this compound and to ensure safety.

Storage Conditions
  • Short-Term Storage: For short-term use, the compound may be stored at room temperature in a cool, dry, well-ventilated area.[3]

  • Long-Term Storage: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container.[2][3][8]

Causality: The methylthio group is susceptible to oxidation.[2] Storing the compound at low temperatures and in a sealed container minimizes its exposure to atmospheric oxygen and reduces the rate of potential oxidative degradation.

Incompatible Materials
  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can oxidize the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones. This would alter the chemical properties and purity of the compound.[6][7]

  • Strong Bases: Contact with strong bases should be avoided as they can promote hydrolysis of the ester group.[6][7]

Monitoring for Degradation

Visual inspection for changes in color or consistency can be an initial indicator of degradation. For quantitative assessment, analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be employed to detect the presence of impurities or degradation products.[9][10][11]

Emergency Procedures

Preparedness for accidental spills or exposure is a critical component of laboratory safety.

Spill Response

The appropriate response to a spill depends on its size and location. The following decision tree outlines the general procedure.

Spill_Response start Spill Occurs assess_size Assess Spill Size and Location start->assess_size small_spill Small, Contained Spill assess_size->small_spill Small large_spill Large or Uncontained Spill assess_size->large_spill Large ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe evacuate Evacuate Immediate Area Alert Others large_spill->evacuate notify_supervisor Notify Laboratory Supervisor and EHS evacuate->notify_supervisor emergency_services Contact Emergency Services notify_supervisor->emergency_services sweep Carefully Sweep Up Solid Material ppe->sweep contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) collect Collect in a Labeled, Sealable Container for Hazardous Waste sweep->collect decontaminate Decontaminate Spill Area (See Section 5.3) collect->decontaminate dispose Dispose of Waste According to Institutional Procedures decontaminate->dispose

Caption: Decision tree for responding to a this compound spill.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][5]

  • In Case of Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[4][5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[4]

Decontamination

After a spill has been physically removed, the area should be decontaminated. Wipe the surface with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to remove any remaining residue. Follow this with a wash using soap and water. All materials used for decontamination should be disposed of as hazardous waste.

Waste Disposal

All waste containing this compound, including contaminated materials, must be treated as hazardous waste.

Waste Collection and Labeling
  • Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container.

Disposal Protocol

Disposal must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[12][13]

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for receiving, storing, and preparing this compound for experimental use.

Workflow receive Receive Chemical Verify Integrity of Packaging log Log Chemical in Inventory System Record Date of Receipt receive->log storage_decision Intended Use? log->storage_decision short_term Short-Term Use storage_decision->short_term Immediate long_term Long-Term Storage storage_decision->long_term Future store_rt Store at Room Temperature in a Cool, Dry, Ventilated Area short_term->store_rt store_freezer Store at -20°C in a Tightly Sealed Container long_term->store_freezer prepare_exp Prepare for Experiment (Allow to Equilibrate to RT if Frozen) store_rt->prepare_exp store_freezer->prepare_exp handling Follow Safe Handling Protocol (Section 3.3) prepare_exp->handling experiment Use in Experiment handling->experiment

Caption: Standard workflow for this compound from receipt to use.

References

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A Senior Application Scientist's Guide to the Spectral Analysis of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for Methyl 4-(methylthio)benzoate, a compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and field-proven perspective.

Introduction

This compound is a para-substituted aromatic ester. Its structural characterization is fundamental for confirming its identity, purity, and for understanding its chemical behavior in various applications. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure, offering detailed information about the connectivity of atoms, functional groups, and the overall molecular framework. This guide will delve into the expected spectral features of this compound and provide a detailed interpretation based on established principles and data from analogous compounds.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound, presented below, dictates its spectroscopic signatures. The key structural features to be identified are the para-substituted benzene ring, the methyl ester group (-COOCH₃), and the methylthio group (-SCH₃).

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer. A dilute solution of the sample is prepared in a deuterated solvent, commonly chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methylthio protons.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (H-2, H-6)~7.9Doublet2H
Aromatic Protons (H-3, H-5)~7.2Doublet2H
Methyl Ester Protons (-OCH₃)~3.9Singlet3H
Methylthio Protons (-SCH₃)~2.5Singlet3H

The aromatic region will display a characteristic AA'BB' system for the para-substituted ring. The protons ortho to the electron-withdrawing ester group (H-2, H-6) are expected to be deshielded and appear at a lower field compared to the protons ortho to the electron-donating methylthio group (H-3, H-5). The signals for the methyl ester and methylthio protons will appear as sharp singlets due to the absence of adjacent protons. The predicted chemical shifts are based on the analysis of similar compounds such as methyl 4-methylbenzoate, where the aromatic protons appear at δ 7.92 and 7.23 ppm, and the ester methyl at 3.89 ppm.[1]

G cluster_nmr ¹H NMR Workflow sample_prep Sample Preparation (in CDCl₃ with TMS) acquisition Data Acquisition (300/500 MHz NMR) sample_prep->acquisition Introduce sample to magnet processing Data Processing (Fourier Transform, Phasing) acquisition->processing Generate FID interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity) processing->interpretation Obtain Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum is typically recorded at a frequency of 75 or 125 MHz. Due to the low natural abundance of the ¹³C isotope, a larger number of scans are generally required compared to ¹H NMR. Proton decoupling is commonly employed to simplify the spectrum, resulting in a series of singlets for each unique carbon atom.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals.

Signal AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~167
Aromatic Carbon (C-4)~144
Aromatic Carbons (C-2, C-6)~130
Aromatic Carbon (C-1)~126
Aromatic Carbons (C-3, C-5)~125
Methyl Ester Carbon (-OCH₃)~52
Methylthio Carbon (-SCH₃)~15

The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the sulfur (C-4) is expected to be significantly deshielded. The chemical shifts of the other aromatic carbons can be predicted by considering the additive effects of the ester and methylthio groups. For comparison, in 4-(methylthio)benzoic acid, the aromatic carbons appear in the range of 125-145 ppm.[2] The methyl ester and methylthio carbons will appear in the upfield region of the spectrum.

Part 2: Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or a thin film from a solution evaporated on a salt plate.

Data Interpretation: The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationIntensity
~3050-3100C-H stretch (aromatic)Medium
~2950-2980C-H stretch (aliphatic, -CH₃)Medium
~1720C=O stretch (ester)Strong
~1600, ~1480C=C stretch (aromatic ring)Medium
~1280, ~1100C-O stretch (ester)Strong
~840C-H bend (para-disubstituted)Strong

The most characteristic absorption will be the strong C=O stretching vibration of the ester group, expected around 1720 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring. Aromatic esters typically show this band between 1730 and 1715 cm⁻¹. The spectrum will also feature characteristic C-O stretching bands of the ester group. The C-H stretching vibrations for the aromatic and methyl groups will be observed above and below 3000 cm⁻¹, respectively. The out-of-plane C-H bending vibration for a para-disubstituted benzene ring is expected to be a strong band around 840 cm⁻¹.

G cluster_ir FTIR Spectroscopy Workflow ir_sample Sample Preparation (KBr pellet or thin film) ir_scan IR Scan ir_sample->ir_scan Place in spectrometer ir_analysis Spectral Analysis (Peak Identification) ir_scan->ir_analysis Generate interferogram

Caption: Workflow for FTIR Spectroscopy.

Part 3: Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight detector. The sample is introduced into the high vacuum of the instrument, where it is vaporized and then ionized by a beam of high-energy electrons.

Data Interpretation: The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The molecular formula of this compound is C₉H₁₀O₂S, and its molecular weight is 182.24 g/mol .

Expected Fragmentation Pattern:

m/zIon StructureInterpretation
182[C₉H₁₀O₂S]⁺•Molecular ion (M⁺•)
151[M - OCH₃]⁺Loss of the methoxy radical
136[M - SCH₃]⁺•Loss of the methylthio radical
123[M - COOCH₃]⁺Loss of the carbomethoxy radical
108[C₇H₅S]⁺Further fragmentation
77[C₆H₅]⁺Phenyl cation

The molecular ion peak at m/z 182 should be observable. A prominent peak is expected at m/z 151, corresponding to the loss of the methoxy radical from the ester group, forming a stable acylium ion. Another significant fragmentation pathway could involve the cleavage of the C-S bond, leading to a peak at m/z 136. The fragmentation of related compounds, such as 4-(methylthio)benzoic acid, shows characteristic ions resulting from the cleavage of the substituents from the aromatic ring.[3]

G cluster_ms Mass Spectrometry Fragmentation molecular_ion [M]⁺• (m/z 182) fragment_151 [M - OCH₃]⁺ (m/z 151) molecular_ion->fragment_151 - •OCH₃ fragment_136 [M - SCH₃]⁺• (m/z 136) molecular_ion->fragment_136 - •SCH₃ fragment_123 [M - COOCH₃]⁺ (m/z 123) molecular_ion->fragment_123 - •COOCH₃

Caption: Predicted Fragmentation Pathways of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. The interpretations presented in this guide, based on fundamental principles and data from analogous structures, offer a robust framework for researchers and scientists working with this compound.

References

  • Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry. [Link]

  • SpectraBase. Methyl 4(methylamino)benzoate. [Link]

  • Mikaia, A. I., et al. (2025). Diagnostically important ions in the mass spectra of.... ResearchGate. [Link]

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Methyl 4-(methylthio)benzoate: A Versatile Scaffold for Innovations in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: Methyl 4-(methylthio)benzoate is a bifunctional aromatic compound that is emerging as a highly valuable and versatile building block in modern chemical research. Its unique structure, featuring a reactive methyl ester and a modifiable methylthio group on a stable benzene ring, provides a strategic platform for the synthesis of complex molecules. This guide offers a comprehensive exploration of the core properties, reactivity, and potential research applications of this compound. We will delve into its pivotal role as an intermediate in the development of novel therapeutic agents and its emerging potential in the design of advanced functional materials. Detailed experimental protocols, workflow diagrams, and a thorough analysis of its chemical behavior are provided to empower researchers in drug development and materials science to harness the full potential of this compound.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound characterized by a benzoate structure with a methylthio (-SCH₃) substituent at the para position.[1] This arrangement of functional groups is key to its utility, offering multiple sites for chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3795-79-7
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
Appearance Solid, light yellow to beige crystalline powder[2]
Melting Point 75-77 °C[3]
Solubility Soluble in Methanol, Ethanol, Chloroform, DMSO[3]
InChI Key UQGNSVPCBCFZCE-UHFFFAOYSA-N

The molecule's reactivity is governed by its three primary components: the aromatic ring, the methyl ester group, and the methylthio group.

  • Aromatic Ring: The benzene ring provides a rigid scaffold. The methylthio group is an activating, ortho-para directing group, while the methyl ester is a deactivating, meta-directing group for electrophilic aromatic substitution. This electronic interplay allows for controlled functionalization of the ring.

  • Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, 4-(methylthio)benzoic acid, providing a handle for amide bond formation or other carboxylate chemistries.[4] It can also undergo transesterification or be reduced to a primary alcohol.

  • Methylthio Group: The sulfur atom is a key site for modification. It can be selectively oxidized to a sulfoxide (methylsulfinyl) or a sulfone (methylsulfonyl) group. This transformation dramatically alters the electronic properties of the molecule, turning an electron-donating group into a powerful electron-withdrawing group, thereby modulating the reactivity and biological activity of its derivatives.

Application Domain 1: A Keystone Intermediate in Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug discovery. Benzoic acid derivatives are ubiquitous in pharmaceuticals, and organosulfur compounds play critical roles in modulating biological activity.[2]

Synthesis of Bioactive Molecules and Drug Scaffolds

This compound serves as an excellent starting material for compounds with therapeutic potential. Research on its hydrolyzed analogue, 4-(methylthio)benzoic acid, has demonstrated significant biological effects. For instance, 4-(methylthio)benzoic acid has been shown to reduce the nephrotoxicity of the chemotherapy drug cisplatin in rats and to prevent in vitro DNA binding by certain alkylating agents, suggesting a protective role against mutagenesis.[2]

This established bioactivity provides a strong rationale for using this compound as a precursor to:

  • Generate Amide Libraries: Hydrolysis to 4-(methylthio)benzoic acid allows for coupling with a diverse range of amines to create libraries of amides for screening against various biological targets.

  • Modulate Pharmacokinetics through Oxidation: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone. This is a field-proven strategy in medicinal chemistry to fine-tune a drug candidate's solubility, polarity, and metabolic stability. The resulting sulfoxides and sulfones have different hydrogen bonding capabilities and electronic profiles, which can lead to altered target engagement and pharmacokinetic properties.

The following workflow illustrates the strategic conversion of this compound into a diverse set of potential drug-like molecules.

G start This compound hydrolysis Alkaline Hydrolysis (e.g., NaOH, H₂O) start->hydrolysis oxidation Selective Oxidation (e.g., m-CPBA) start->oxidation acid 4-(Methylthio)benzoic Acid hydrolysis->acid coupling Amide Coupling (e.g., R-NH₂, EDC/HOBt) acid->coupling amide Bioactive Amide Analogues coupling->amide sulfoxide_ester Methyl 4-(methylsulfinyl)benzoate oxidation->sulfoxide_ester 1 eq. oxidant sulfone_ester Methyl 4-(methylsulfonyl)benzoate oxidation->sulfone_ester >2 eq. oxidant hydrolysis2 Hydrolysis sulfoxide_ester->hydrolysis2 hydrolysis3 Hydrolysis sulfone_ester->hydrolysis3 sulfoxide_acid 4-(Methylsulfinyl)benzoic Acid hydrolysis2->sulfoxide_acid sulfone_acid 4-(Methylsulfonyl)benzoic Acid hydrolysis3->sulfone_acid coupling2 Amide Coupling sulfoxide_acid->coupling2 coupling3 Amide Coupling sulfone_acid->coupling3 amide2 Sulfoxide Amide Library coupling2->amide2 amide3 Sulfone Amide Library coupling3->amide3

Caption: Synthetic pathways from this compound.

Experimental Protocol: Selective Oxidation to Methyl 4-(methylsulfinyl)benzoate

This protocol details a reliable method for the selective oxidation of the thioether to a sulfoxide, a critical step in diversifying the core scaffold.

Objective: To synthesize Methyl 4-(methylsulfinyl)benzoate from this compound.

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add m-CPBA portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C. The causality here is critical: slow, cold addition prevents over-oxidation to the sulfone and minimizes side reactions.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine. This self-validating washing sequence ensures complete removal of acidic byproducts and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 20% to 50% Ethyl Acetate in Hexanes) to isolate the pure Methyl 4-(methylsulfinyl)benzoate.

Application Domain 2: A Precursor for Novel Functional Materials

The unique electronic and coordinating properties of the sulfur atom, combined with the rigid aromatic framework, make this compound an attractive candidate for materials science applications.

Monomer for Specialty Polymers

Aromatic esters are fundamental components of high-performance polymers like polyesters and polyamides. After hydrolysis to its carboxylic acid form, 4-(methylthio)benzoic acid can be used as a monomer in polycondensation reactions. The key advantage lies in the thioether linkage, which offers a site for post-polymerization modification.

  • Tunable Polarity and Refractive Index: The polymer containing the methylthio group can be synthesized first. Subsequently, the thioether groups along the polymer backbone can be partially or fully oxidized to sulfoxide or sulfone groups. This process allows for precise tuning of the polymer's bulk properties, such as polarity, solubility, and refractive index, without altering the polymer backbone itself. This is a powerful technique for creating materials with graded or patterned properties.

G cluster_0 Polymer Synthesis cluster_1 Post-Polymerization Modification monomer 4-(Methylthio)benzoic Acid (from hydrolysis) polymerization Polycondensation monomer->polymerization comonomer Diol / Diamine (e.g., Ethylene Glycol) comonomer->polymerization polymer Polymer with -S-CH₃ side chains polymerization->polymer oxidation Controlled Oxidation polymer->oxidation mod_polymer Polymer with -SO-CH₃ or -SO₂-CH₃ side chains (Altered Properties) oxidation->mod_polymer

Caption: Polymer synthesis and post-modification workflow.

Ligand in Coordination Chemistry

The sulfur atom in this compound is a soft Lewis base, capable of coordinating to soft Lewis acidic metal centers (e.g., Ag⁺, Pd²⁺, Au⁺). This allows the molecule to be used as a ligand in the construction of coordination polymers or Metal-Organic Frameworks (MOFs). The ester group can be hydrolyzed to a carboxylate, providing a second, hard coordination site. This "hard-soft" donor combination could lead to frameworks with interesting topologies and potential applications in catalysis, gas storage, or chemical sensing.

Analytical Characterization

Authenticating and characterizing this compound and its derivatives is straightforward with standard spectroscopic techniques.

  • ¹H NMR: Expect signals corresponding to the aromatic protons (two doublets in the ~7.2-8.0 ppm range, typical for a 1,4-disubstituted ring), a singlet for the ester methyl group (~3.9 ppm), and a singlet for the thioether methyl group (~2.5 ppm).

  • ¹³C NMR: Key signals include the carbonyl carbon (~167 ppm), aromatic carbons (4 signals), the ester methyl carbon (~52 ppm), and the S-methyl carbon (~15 ppm).

  • IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the ester will be prominent around 1720 cm⁻¹. Weaker C-S stretching bands can be observed in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M⁺) will be readily identifiable, confirming the molecular weight.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound and its parent acid.

  • Hazards: The related compound, 4-(Methylthio)benzoic acid, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5] Methyl benzoate is harmful if swallowed.[6][7] Users should handle this compound with similar precautions.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[5][6] Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2] Long-term storage at -20°C is recommended for maximum stability.[3]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for innovation. Its true potential is realized through the thoughtful manipulation of its ester and thioether functionalities. In medicinal chemistry, it provides a robust starting point for creating diverse libraries of bioactive compounds with tunable properties. In materials science, it offers a pathway to novel polymers and coordination materials whose characteristics can be precisely controlled after synthesis.

Future research should focus on expanding the library of derivatives, exploring their efficacy against a wider range of biological targets, and fully characterizing the physical properties of polymers and MOFs derived from this versatile scaffold. As the demand for sophisticated molecules in medicine and technology grows, the utility and importance of this compound are set to increase significantly.

References

  • PubChem. (n.d.). Methyl 4-[(methylthio)methyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). Ethyl 4-(methylthio)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectroscopic studies on 4-methylthio benzoic acid. Retrieved from [Link]

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  • Hoffman Fine Chemicals. (n.d.). Methyl 4-((phenylthio)carbonyl)benzoate. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Reddit. (2016). Affecting Reactivity of Methyl Benzoate w/ Substituents. Retrieved from [Link]

  • ResearchGate. (2025). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Retrieved from [Link]

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An In-Depth Technical Guide to the Biological Activity of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(methylthio)benzoate (MMTB) is an aromatic thioether, a class of sulfur-containing organic compounds gaining increasing attention in the fields of pharmacology and materials science. Structurally characterized by a benzene ring substituted with a methyl ester and a methylthio group at the para position, MMTB serves as a valuable synthetic intermediate and a subject of research for its potential biological activities. This guide provides a comprehensive overview of the known and potential biological functions of MMTB, grounded in experimental evidence and contextualized by the activities of structurally related compounds. We will delve into its chemopreventive, antioxidant, and potential anti-inflammatory and cytotoxic properties, offering a technical resource for researchers, scientists, and professionals in drug development.

Chemical Profile
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 3795-79-7[2]
Molecular Formula C₉H₁₀O₂S[2]
Molecular Weight 182.24 g/mol [2]
Form Solid[2]
Melting Point 79-81°C

Part 1: Core Biological Activities & Mechanisms of Action

The biological significance of this compound is primarily rooted in its identity as a thioether. Thioethers are recognized for their ability to interact with and neutralize reactive electrophilic molecules, a characteristic that underpins much of their observed biological activity.

Antimutagenic and Chemopreventive Potential

A key area of investigation for MMTB and its parent acid, 4-(methylthio)benzoic acid (MTB), is their capacity to prevent chemical mutagenesis, a critical process in the initiation of cancer.[3] Thioethers are known to be effective scavengers of electrophilic metabolites, which are often highly reactive molecules that can damage DNA and lead to mutations.[3]

A pivotal study investigated the ability of MMTB and MTB to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 by various direct-acting alkylating agents.[3] The study revealed that the parent compound, MTB, was effective at trapping genotoxic electrophiles from nitrosoureas like ethylnitrosourea (ENU) and methylnitrosourea (MNU), thereby reducing their mutagenicity.[3] These particular carcinogens are known to be poorly detoxified by endogenous systems involving glutathione (GSH).[3] This suggests that aromatic thioethers could act as potential anticarcinogens by offering an alternative detoxification pathway.[3]

Interestingly, in this specific study, MMTB (the methyl ester form) was found to be unable to prevent mutation induction by the tested ethylating agents.[3] This highlights a crucial aspect of drug design: the chemical form of a molecule (e.g., ester vs. carboxylic acid) can significantly impact its biological activity in a given experimental system, likely due to differences in uptake, distribution, or metabolic activation. The carboxylic acid (MTB) may possess the optimal nucleophilicity and accessibility to the target mutagens in this aqueous in vitro system.

The underlying mechanism for this antimutagenic activity is the ability of the sulfur atom in the thioether to act as a nucleophile, intercepting and forming a stable covalent bond with the reactive electrophile of the mutagen. This "trapping" action prevents the mutagen from reaching and alkylating cellular nucleophiles like DNA.

Figure 1: Conceptual diagram of thioether-mediated carcinogen trapping.

Antioxidant Properties

Thioethers are classified as secondary antioxidants or "hydroperoxide decomposers."[4][5] Unlike primary antioxidants (like phenols) that directly scavenge free radicals, secondary antioxidants typically work by converting hydroperoxides into stable, non-radical products, thus breaking the autoxidation chain reaction.[5] This mechanism is particularly effective for providing long-term thermal stability in materials and has biological relevance in mitigating oxidative stress.[4]

The antioxidant mechanism of thioethers involves the oxidation of the sulfur atom. It can react with hydroperoxides (ROOH) to form sulfoxides, which can be a stable and less reactive species, effectively neutralizing the peroxide's potential to generate damaging free radicals. This process is crucial for protecting against lipid peroxidation and other forms of oxidative damage.[6]

While direct studies quantifying the antioxidant capacity of MMTB are limited in the available literature, its structural features strongly suggest it possesses such activity. Research on other sulfur-containing compounds, such as those from garlic, demonstrates potent anti-inflammatory and antioxidant effects by modulating pathways like NF-κB and scavenging reactive oxygen species.[7][8][9] The presence of the electron-rich sulfur atom in MMTB makes it a prime candidate for similar hydroperoxide-decomposing activity.

Potential for Enzyme Inhibition

Derivatives of methyl benzoate have been explored as inhibitors of various enzymes. For instance, certain methyl 4-aminobenzoate derivatives have shown inhibitory effects against enzymes in the pentose phosphate pathway, which is a target in cancer therapy. Another study demonstrated that various methyl benzoate compounds could inhibit lactoperoxidase, an enzyme involved in the innate defense system.[10]

The thioether moiety also contributes to potential enzyme interactions. For example, 2-alkylthio-4H-3,1-benzothiazin-4-ones, which contain a thioether group, have been identified as inhibitors of human leukocyte elastase (HLE) with IC₅₀ values in the low micromolar range. While these are structurally distinct from MMTB, they highlight the potential for sulfur-containing aromatic compounds to act as enzyme inhibitors. The specific inhibitory profile of MMTB against key enzymes in disease pathways remains an open and promising area for future investigation.

Cytotoxicity Profile

Evaluating the cytotoxicity of a compound is a fundamental step in drug development. While no specific cytotoxicity data for this compound was found in the reviewed literature, studies on its parent molecule, methyl benzoate (MB), provide valuable context.

A 2020 study evaluated the in vitro cytotoxicity of MB on several human cell lines, including HEK293 (kidney), CACO2 (colon), and SH-SY5Y (neuronal).[11] The results showed that MB exhibited dose-dependent toxicity, with notable reductions in cell growth at concentrations above 7.3 mM.[11] The study also compared MB to other benzoates, finding it to be less toxic than ethyl benzoate (EB) and vinyl benzoate (VB).[11]

It is important to note that these results are for methyl benzoate, which lacks the 4-(methylthio) substitution. The addition of the methylthio group in MMTB would alter its physicochemical properties, such as lipophilicity and electronic distribution, which could in turn significantly influence its cytotoxic profile. Further research is required to determine the specific IC₅₀ values of MMTB against various cancer and non-cancer cell lines.

Part 2: Experimental Protocols

To facilitate further research into the biological activities of MMTB, this section provides a detailed, self-validating protocol for assessing its antimutagenic potential using a bacterial reverse mutation assay, adapted from established methodologies.[3]

Protocol: E. coli K12 Forward Mutation Assay for Antimutagenicity

This protocol is designed to determine if MMTB can prevent DNA mutations induced by a known mutagen, such as Methylnitrosourea (MNU).

Objective: To quantify the ability of this compound to reduce the mutation frequency in E. coli K12 exposed to a direct-acting mutagen.

Materials:

  • Escherichia coli K12 strain (e.g., appropriate for forward mutation assays).

  • This compound (MMTB), high purity.

  • Methylnitrosourea (MNU) - Caution: Potent Carcinogen .

  • Luria-Bertani (LB) broth and agar plates.

  • Phosphate buffer (e.g., 50 mM, pH 7.0).

  • DMSO (for dissolving MMTB).

  • Centrifuge, incubator, spectrophotometer.

  • Sterile microcentrifuge tubes and culture tubes.

Experimental Workflow:

Figure 2: Workflow for the bacterial antimutagenicity assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Culture:

    • Inoculate a single colony of E. coli K12 into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking (approx. 200 rpm) to reach the stationary phase.

    • Harvest cells by centrifugation (e.g., 4000 x g for 10 minutes) and wash twice with sterile phosphate buffer.

    • Resuspend the cell pellet in phosphate buffer to a final density of ~1-2 x 10⁹ CFU/mL (determine by OD₆₀₀).

  • Preparation of Reagents:

    • MMTB Stock: Prepare a 100 mM stock solution of MMTB in DMSO. Create serial dilutions in phosphate buffer to achieve final desired test concentrations (e.g., 0.1, 1, 10 mM). Note: Ensure final DMSO concentration in the assay does not exceed 1% to avoid solvent toxicity.

    • MNU Solution: Freshly prepare a solution of MNU in cold phosphate buffer to the desired concentration (e.g., 1 mM). Handle with extreme care in a chemical fume hood.

  • Treatment and Exposure:

    • Set up sterile microcentrifuge tubes for each condition (Vehicle Control, Mutagen Control, Test Groups, Compound Toxicity Control).

    • Test Groups: Add 100 µL of bacterial suspension, 50 µL of the appropriate MMTB dilution, and 50 µL of the MNU solution.

    • Mutagen Control: Add 100 µL of bacterial suspension, 50 µL of buffer/DMSO, and 50 µL of the MNU solution.

    • Vehicle Control: Add 100 µL of bacterial suspension and 100 µL of buffer/DMSO.

    • Compound Toxicity Control: Add 100 µL of bacterial suspension, 50 µL of the MMTB dilution, and 50 µL of buffer.

    • Incubate all tubes for 1 hour at 37°C with gentle shaking.

  • Plating and Incubation:

    • Following incubation, wash the cells twice with phosphate buffer to remove reactants.

    • For each tube, prepare serial dilutions (10⁻¹ to 10⁻⁶) in phosphate buffer.

    • Total Viable Count: Plate 100 µL from the 10⁻⁵ and 10⁻⁶ dilutions onto LB agar plates.

    • Mutant Count: Plate 100 µL of the undiluted and 10⁻¹ dilution onto the appropriate selective agar plates (selection method depends on the specific forward mutation being assayed).

    • Incubate all plates at 37°C for 24-48 hours.

  • Data Analysis:

    • Count the number of colonies on both the LB (total viable) and selective (mutant) plates.

    • Calculate the Mutation Frequency (MF) as follows:

      • MF = (Number of mutant colonies / Total viable cells plated on selective medium)

    • Calculate the Percent Inhibition of mutagenesis for each MMTB concentration:

      • % Inhibition = [ (MF_mutagen - MF_test) / (MF_mutagen - MF_vehicle) ] x 100

    • A statistically significant reduction in MF in the test groups compared to the mutagen control indicates antimutagenic activity. The compound toxicity control is crucial to ensure that any reduction in mutants is not simply due to MMTB killing the cells.

Conclusion and Future Directions

This compound is a compound of significant interest due to the established biological activities of the thioether functional group. While direct experimental data on MMTB itself is still emerging, strong evidence from its parent acid and related sulfur-containing molecules points towards a promising profile in chemoprevention and antioxidation. Its ability to act as a nucleophilic scavenger of harmful electrophiles is a key mechanistic feature.

Future research should focus on several key areas:

  • Direct Cytotoxicity Screening: Establishing the IC₅₀ values of MMTB against a panel of human cancer cell lines is essential to understand its potential as an anti-proliferative agent.

  • Comprehensive Antioxidant Assays: Quantifying its ability to neutralize various reactive oxygen species and decompose hydroperoxides would solidify its role as an antioxidant.

  • Enzyme Inhibition Profiling: Screening MMTB against key enzyme targets in inflammatory and metabolic pathways (e.g., COX enzymes, lipoxygenases, metabolic dehydrogenases) could uncover novel therapeutic applications.

  • In Vivo Studies: Progressing to animal models to investigate the chemopreventive and anti-inflammatory efficacy and pharmacokinetic profile of MMTB will be a critical step in validating its therapeutic potential.

This guide serves as a foundational document, synthesizing current knowledge and providing a framework for the continued exploration of this compound as a biologically active molecule.

References

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An In-depth Technical Guide to Methyl 4-(methylthio)benzoate Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the benzoate scaffold has long been a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide array of biological targets have made it a privileged structure in the design of new drugs. Within this broad class of compounds, methyl 4-(methylthio)benzoate and its derivatives represent a particularly intriguing, yet underexplored, chemical space. The presence of the methylthio group at the para position introduces unique electronic and steric properties, offering a nuanced tool for modulating biological activity. This guide aims to provide a comprehensive technical overview of this compound derivatives, from their synthesis and chemical properties to their emerging applications in oncology, infectious diseases, and enzyme inhibition. By synthesizing field-proven insights with rigorous scientific data, we will delve into the structure-activity relationships that govern the therapeutic potential of this versatile scaffold, offering a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicine.

The Core Moiety: Physicochemical Properties of this compound

This compound is a solid, white to off-white compound with a melting point in the range of 79-81°C.[1] It is characterized by the presence of a methyl ester and a methylthio group attached to a benzene ring at positions 1 and 4, respectively. This substitution pattern imparts a unique combination of lipophilicity and polarity to the molecule. The methylthio group, with its sulfur atom, can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which are crucial for binding to biological targets. Furthermore, the sulfur atom is susceptible to oxidation, which can be a key consideration in both metabolic stability and the design of prodrugs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H10O2S[2][3]
Molecular Weight182.24 g/mol [2][3]
Melting Point79-81°C[1]
FormSolid[1]
ColorWhite to Off-White[1]
SolubilitySlightly soluble in Chloroform and Methanol[1]
StabilitySensitive to Oxidation, Store in Freezer[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the Precursor: 4-(Methylthio)benzoic Acid

A common and efficient method for the synthesis of the key precursor, 4-(methylthio)benzoic acid, starts from the readily available p-chlorobenzonitrile. The synthesis involves a nucleophilic aromatic substitution reaction with sodium methyl mercaptide, followed by hydrolysis of the nitrile group.

Experimental Protocol: Synthesis of 4-(Methylthio)benzoic Acid

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add p-chlorobenzonitrile and a suitable organic solvent such as monochlorobenzene.

  • Catalyst Addition: Introduce a phase-transfer catalyst, for instance, a resin-immobilized quaternary ammonium salt.

  • Nucleophilic Substitution: Heat the mixture to approximately 80°C with vigorous stirring. Slowly add a solution of sodium methyl mercaptide. The reaction is monitored until completion.

  • Hydrolysis: After the substitution reaction, a solution of sodium hydroxide is added, and the mixture is heated to reflux to facilitate the hydrolysis of the nitrile to a carboxylate salt.

  • Acidification and Isolation: Upon cooling, the aqueous layer is separated and acidified with hydrochloric acid to a pH of 1-2. The resulting precipitate of 4-(methylthio)benzoic acid is collected by filtration, washed with water, and dried.

Esterification to this compound

The final step to obtain the title compound is the esterification of 4-(methylthio)benzoic acid. The classical Fischer esterification using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, is a widely employed and effective method.

Experimental Protocol: Synthesis of this compound

  • Reaction Mixture: In a round-bottom flask, dissolve 4-(methylthio)benzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure this compound.

Synthesis of Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives. Modifications can be introduced at several positions, including the methyl ester, the methylthio group, and the aromatic ring. For instance, a more complex derivative, methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, has been synthesized for applications in corrosion inhibition.[1] This synthesis involves a two-step reaction starting with the formation of an isothiouronium salt of 1-H-benzimidazole.[1]

Diagram 1: General Synthetic Scheme for this compound Derivatives

Synthesis start 4-(Methylthio)benzoic Acid esterification Esterification (e.g., MeOH, H+) start->esterification product This compound esterification->product derivatization Further Derivatization product->derivatization derivatives Derivatives derivatization->derivatives

Caption: General synthetic pathway to this compound and its derivatives.

Biological Activities and Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. The following sections will detail the current understanding of their biological activities and potential applications.

Anticancer Activity

While direct studies on a broad series of this compound derivatives are limited, research on analogous structures provides compelling evidence for their potential as anticancer agents. For example, a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides, which share the key features of a substituted benzene ring with a methylthio group, have demonstrated significant cytotoxic activity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).[4]

In a study of 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids, the methyl ester derivative, methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate, was synthesized and evaluated for its in vitro anticancer activity.[5] This highlights the exploration of this scaffold in the development of novel anticancer compounds.

Table 2: Anticancer Activity of Selected Benzoate Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2MCF-718.7[5]
Compound 14MCF-715.6[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antifungal Activity

Benzoic acid and its ester derivatives have been investigated for their antifungal properties. A study evaluating a series of cinnamic and benzoic acid esters against Candida albicans revealed that certain structural features are crucial for their antifungal action.[6] While this study did not specifically include this compound, it provides a framework for understanding how modifications to the benzoate scaffold can influence antifungal activity. For instance, methyl caffeate and methyl 2-nitrocinnamate demonstrated notable activity, suggesting that the nature and position of substituents on the aromatic ring are key determinants of efficacy.[6]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control well (containing no compound) and a sterility control well (containing no inoculum) are also included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Enzyme Inhibition

Derivatives of methyl benzoate have also been explored as enzyme inhibitors. For instance, biotinyl-methyl 4-(amidomethyl)benzoate was identified as a competitive inhibitor of human biotinidase, an enzyme involved in biotin metabolism and histone modification.[2][7] This finding suggests that the methyl benzoate scaffold can be a valuable starting point for the design of inhibitors for various enzymes.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their chemical structure. While a comprehensive SAR study on a large library of these specific derivatives is not yet available in the public domain, we can extrapolate key principles from related compound classes.

  • Role of the Methylthio Group: The methylthio substituent at the para-position is a critical determinant of activity. Its moderate lipophilicity can enhance cell membrane permeability. The sulfur atom can act as a hydrogen bond acceptor and engage in other non-covalent interactions within the binding pocket of a target protein. Furthermore, the potential for oxidation of the sulfur to a sulfoxide or sulfone provides an avenue for metabolic modulation and the design of prodrugs.

  • Impact of Ester Modification: The methyl ester group can be modified to other alkyl esters (e.g., ethyl, propyl) to fine-tune the lipophilicity and steric bulk of the molecule. This can influence the compound's pharmacokinetic properties and its fit within a target's binding site.

  • Aromatic Ring Substitution: The introduction of additional substituents on the benzene ring can significantly impact biological activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, influencing its reactivity and binding affinity. The position of these substituents is also crucial, as it dictates the spatial arrangement of the molecule and its ability to interact with specific residues in a protein's active site. For example, in a series of stilbene derivatives, the presence of a methoxy group at the 3'-position was found to increase fungicidal activity.[3]

Diagram 2: Key Structural Features for SAR

SAR cluster_0 This compound Scaffold mol ester Ester Modification (Lipophilicity, Sterics) ring Aromatic Ring Substitution (Electronic Effects, Sterics) thio Methylthio Group (Lipophilicity, H-bonding, Oxidation)

Caption: Key structural features for structure-activity relationship studies.

Future Directions and Conclusion

The exploration of this compound derivatives as a source of novel therapeutic agents is still in its early stages. However, the preliminary evidence from related compound classes, combined with the inherent versatility of the scaffold, suggests a promising future for this area of research. Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of these derivatives to establish robust structure-activity relationships. This will enable the rational design of more potent and selective compounds for a range of therapeutic targets.

Key areas for future investigation include:

  • Expansion of the Chemical Space: Synthesis of derivatives with a wider variety of substituents on the aromatic ring and modifications to the methylthio and ester groups.

  • Broad Biological Screening: Evaluation of these new compounds against a diverse panel of biological targets, including cancer cell lines, pathogenic fungi and bacteria, and key enzymes involved in disease pathogenesis.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms by which active compounds exert their biological effects. This will be crucial for optimizing their therapeutic potential and minimizing off-target effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: For the most promising lead compounds, in vivo studies in relevant animal models will be necessary to assess their efficacy, safety, and pharmacokinetic profiles.

References

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • PubMed. (2017). Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. Retrieved from [Link]

  • PubMed Central. (2008). Biotinyl-methyl 4-(amidomethyl) benzoate is a competitive inhibitor of human biotinidase. Retrieved from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Historical Discovery and Synthesis of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(methylthio)benzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of its historical discovery, the evolution of its synthetic methodologies, and detailed experimental protocols. We will explore the foundational principles behind its synthesis, from the preparation of its precursor, 4-(methylthio)benzoic acid, to its final esterification. This guide is intended to serve as a practical resource for researchers and professionals in the field of drug development and chemical synthesis, offering both historical context and actionable laboratory procedures.

Introduction

This compound, with the chemical formula C₉H₁₀O₂S, is an aromatic ester characterized by a methylthio group at the para position of the benzene ring. Its unique structure, combining an electron-donating methylthio group and an electron-withdrawing methoxycarbonyl group, makes it a versatile building block in organic chemistry. The presence of the sulfur atom offers a site for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, expanding its synthetic utility. This compound and its derivatives have found applications in various fields, including as intermediates in the synthesis of agrochemicals and, most notably, pharmaceuticals.[1]

This guide will delve into the historical context surrounding the discovery and initial synthesis of this compound, tracing the development of organosulfur chemistry. It will then provide a detailed examination of the primary synthetic routes, focusing on the preparation of the key intermediate, 4-(methylthio)benzoic acid, and its subsequent esterification. The methodologies presented are grounded in established chemical principles and are accompanied by detailed, step-by-step protocols to ensure reproducibility and success in a laboratory setting.

Historical Perspective: The Dawn of Organosulfur Chemistry and the Emergence of Thioanisole Derivatives

While the precise first synthesis of this compound is not prominently documented in easily accessible historical records, its origins are intrinsically linked to the broader development of organosulfur chemistry in the 19th century. Early investigations into organic compounds containing sulfur laid the groundwork for the synthesis of aromatic thioethers like thioanisole, the parent structure of the methylthio moiety in our compound of interest.

The synthesis of simple thioethers was first reported in the mid-19th century. For instance, the reaction of thiophenol with a methylating agent would produce thioanisole. The exploration of aromatic carboxylic acids and their esters was also a major focus of organic chemists during this period. The Fischer-Speier esterification, discovered in 1895, provided a general and reliable method for converting carboxylic acids into their corresponding esters using an alcohol in the presence of an acid catalyst.

It is highly probable that the first synthesis of this compound was achieved through the application of these well-established reactions. The likely pathway would have involved the synthesis of 4-(methylthio)benzoic acid followed by its esterification with methanol. The synthesis of 4-(methylthio)benzoic acid itself can be traced back to reactions involving the nucleophilic substitution of a leaving group at the para position of a benzoic acid derivative with a methylthiolate source.

Modern Synthetic Strategies

The contemporary synthesis of this compound is a well-refined process that typically involves two key stages:

  • Synthesis of 4-(methylthio)benzoic acid: This precursor is not as commonly available as benzoic acid itself and is therefore often prepared in the laboratory.

  • Esterification of 4-(methylthio)benzoic acid: The carboxylic acid is then converted to its methyl ester.

The following sections will provide detailed protocols and the underlying chemical principles for each of these stages.

Part 1: Synthesis of 4-(methylthio)benzoic Acid

There are several reliable methods for the preparation of 4-(methylthio)benzoic acid. One of the most common and efficient approaches starts from 4-chlorobenzonitrile.

Workflow for the Synthesis of 4-(methylthio)benzoic Acid from 4-Chlorobenzonitrile

A 4-Chlorobenzonitrile C Nucleophilic Aromatic Substitution A->C B Sodium thiomethoxide (NaSMe) B->C D 4-(Methylthio)benzonitrile C->D Displacement of Cl- E Base Hydrolysis (e.g., NaOH) D->E Hydrolysis of nitrile F 4-(Methylthio)benzoic acid E->F Acidification

Caption: Synthesis of 4-(methylthio)benzoic acid.

Detailed Protocol: Synthesis of 4-(methylthio)benzoic Acid from 4-Chlorobenzonitrile [2][3]

This procedure involves a nucleophilic aromatic substitution reaction followed by hydrolysis of the nitrile.

Materials:

  • 4-Chlorobenzonitrile

  • Sodium thiomethoxide (or sodium methanethiolate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzonitrile (1 equivalent) in anhydrous DMF.

  • Nucleophilic Substitution: Add sodium thiomethoxide (1.1 equivalents) to the solution. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up (Part 1): After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-(methylthio)benzonitrile.

  • Hydrolysis: To the crude 4-(methylthio)benzonitrile, add a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol. Heat the mixture to reflux and stir for 8-12 hours, or until the hydrolysis is complete (monitored by TLC).

  • Work-up (Part 2): Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms (pH ~2). Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(methylthio)benzoic acid.

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent polar aprotic solvent that can dissolve both the organic substrate and the ionic nucleophile, facilitating the SₙAr reaction.

  • Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the relatively unreactive aryl chloride.

  • Hydrolysis Conditions: The use of a strong base (NaOH) and heat is required to hydrolyze the stable nitrile group to a carboxylate.

  • Acidification: Protonation of the carboxylate salt with a strong acid is necessary to precipitate the final carboxylic acid product, which is less soluble in water.

Part 2: Esterification of 4-(methylthio)benzoic Acid

The most common method for the synthesis of this compound from its corresponding carboxylic acid is the Fischer-Speier esterification.

Reaction Mechanism: Fischer-Speier Esterification

cluster_0 Protonation and Nucleophilic Attack cluster_1 Proton Transfer and Elimination cluster_2 Deprotonation A 4-(Methylthio)benzoic acid C Protonated Carboxylic Acid A->C Protonation of carbonyl oxygen B H+ (from catalyst) B->A E Tetrahedral Intermediate C->E Nucleophilic attack by methanol D Methanol (CH3OH) D->C F Protonated Tetrahedral Intermediate E->F Proton transfer H Protonated Ester F->H Elimination of water G Water (H2O) I This compound H->I Deprotonation J H+ (regenerated catalyst)

Caption: Fischer-Speier esterification mechanism.

Detailed Protocol: Synthesis of this compound

This protocol is a classic acid-catalyzed esterification.

Materials:

  • 4-(Methylthio)benzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 4-(methylthio)benzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of a large excess of methanol serves to shift the equilibrium of the reversible esterification reaction towards the product side, thereby increasing the yield.

  • Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which also helps to drive the equilibrium forward.

  • Washing with Sodium Bicarbonate: This step is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst. The carboxylic acid is deprotonated to its water-soluble carboxylate salt, which is then removed in the aqueous layer.

Physical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by its physical and spectroscopic properties.

PropertyValueReference
Molecular Formula C₉H₁₀O₂S[4]
Molecular Weight 182.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 78-82 °C
Boiling Point 291.5±15.0 °C at 760 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.93 (d, J=8.6 Hz, 2H), 7.23 (d, J=8.6 Hz, 2H), 3.89 (s, 3H), 2.50 (s, 3H)[5][6]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 166.9, 145.2, 129.8, 126.3, 125.2, 52.1, 14.9[6]

Applications in Drug Development

This compound and its derivatives serve as important intermediates in the synthesis of various pharmaceutically active compounds. The methylthio group can be oxidized to a sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule, influencing its biological activity. For example, derivatives of 4-(methylthio)benzoic acid have been investigated for their potential as anti-inflammatory and anticancer agents.[1] The ester functionality provides a convenient handle for further chemical transformations, such as conversion to amides or other ester derivatives, allowing for the synthesis of a diverse library of compounds for drug discovery screening.

Conclusion

This compound, a compound with roots in the early explorations of organosulfur chemistry, remains a relevant and valuable building block in modern organic synthesis. Its preparation, primarily through the synthesis of 4-(methylthio)benzoic acid followed by Fischer esterification, is a robust and well-understood process. This guide has provided a detailed historical context, a thorough examination of the synthetic methodologies, and practical, step-by-step protocols for its preparation. By understanding the causality behind the experimental choices and having access to reliable procedures, researchers, scientists, and drug development professionals can confidently synthesize and utilize this versatile intermediate in their endeavors to create novel and impactful molecules.

References

  • PubChem. (n.d.). Methyl 4-[(methylthio)methyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
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  • Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]

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A Technical Guide to the Natural Occurrence of Methyl 4-(methylthio)benzoate: An Exploration of Biosynthetic Possibilities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the natural occurrence of Methyl 4-(methylthio)benzoate. Despite its structural simplicity, a thorough review of scientific literature indicates a notable absence of this compound as a naturally occurring product in terrestrial and marine organisms. This guide addresses this lack of evidence and provides valuable context for researchers in natural products chemistry and drug development. We will explore the well-documented natural occurrence and biosynthesis of the closely related, non-sulfur analog, methyl benzoate, as a point of comparison. Furthermore, a hypothetical biosynthetic pathway for this compound is proposed, drawing from established principles of sulfur-containing secondary metabolite formation. This guide also briefly covers related, naturally occurring sulfur-containing benzoate derivatives to illustrate nature's capacity for synthesizing analogous structures. Finally, a general workflow for the isolation and identification of such aromatic compounds from natural matrices is presented to aid researchers in the potential future discovery of this and other novel molecules.

Introduction: The Enigma of this compound in Nature

This compound is an aromatic ester with a distinct methylthio moiety at the para position of the benzene ring. Its structure suggests potential for interesting biological activities, given the prevalence of sulfur-containing compounds in pharmacologically active natural products. However, extensive searches of chemical and biological databases, as well as the broader scientific literature, reveal no definitive reports of this compound being isolated from a natural source. Its existence is primarily documented in chemical supplier catalogs and synthetic chemistry literature.

This guide is structured to provide a comprehensive resource for researchers by:

  • Contrasting the absence of this compound with the ubiquity of its analog, methyl benzoate.

  • Proposing a scientifically grounded, hypothetical biosynthetic pathway.

  • Discussing related, naturally occurring organosulfur benzoates.

  • Outlining key experimental methodologies for the discovery of novel aromatic compounds.

A Tale of Two Molecules: The Abundant vs. The Absent

To appreciate the curiosity of this compound's absence in nature, it is essential to consider the prevalence of its non-sulfur counterpart, methyl benzoate.

Methyl Benzoate: A Ubiquitous Floral Scent and Semiochemical

Methyl benzoate is a common volatile organic compound found throughout the plant kingdom. It is a major component of the floral scent of many species, playing a crucial role in attracting pollinators.[1][2][3] Beyond its role in plant reproduction, methyl benzoate also functions as an insect attractant and has been investigated for its potential as a biopesticide.[1]

The biosynthesis of methyl benzoate in plants is well-characterized. It is typically formed from benzoic acid through the action of the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT).[1] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of benzoic acid. The benzoic acid precursor itself is derived from the shikimate pathway via phenylalanine.

A Hypothetical Biosynthetic Pathway for this compound

While not yet discovered in nature, the biosynthesis of this compound is theoretically plausible. The following proposed pathway is based on known biochemical reactions for the formation of sulfur-containing secondary metabolites in plants and other organisms. The central theme in the biosynthesis of many sulfur-containing natural products is the role of the sulfur-bearing amino acids, cysteine and methionine.[4][5]

A plausible route to this compound could originate from chorismic acid, a key intermediate in the shikimate pathway. The incorporation of the methylthio group is the critical step and could potentially occur before or after the formation of the benzoic acid core. One hypothetical pathway is illustrated below:

Hypothetical Biosynthesis of this compound cluster_shikimate Shikimate Pathway cluster_synthesis Hypothetical Pathway cluster_cofactor Cofactors Chorismic_Acid Chorismic Acid Intermediate_1 Sulfur-containing Intermediate Chorismic_Acid->Intermediate_1 Sulfur Donor (e.g., Cysteine) PABA_analog 4-(methylthio)aminobenzoic acid (Hypothetical) Intermediate_1->PABA_analog Series of Enzymatic Steps MTBA 4-(methylthio)benzoic acid PABA_analog->MTBA Deamination & Oxidation MMTB This compound MTBA->MMTB SAM-dependent Methyltransferase (e.g., BAMT-like enzyme) SAM S-adenosyl- methionine (SAM) SAM->MTBA

Caption: Hypothetical biosynthetic pathway for this compound.

In this proposed pathway, a sulfur donor, such as cysteine, could react with chorismic acid or a downstream intermediate. Subsequent enzymatic transformations, including methylation of the sulfur atom (potentially from SAM) and modification of the side chain, could lead to 4-(methylthio)benzoic acid. The final step would be the methylation of the carboxyl group, catalyzed by a BAMT-like enzyme, using SAM as the methyl donor.

Naturally Occurring Sulfur-Containing Benzoate Analogs

While this compound remains elusive in nature, other sulfur-containing benzoate derivatives have been identified, primarily in microorganisms. For instance, a study on the deep-sea-derived fungus Talaromyces indigoticus led to the isolation of thioester-containing benzoate derivatives.[6] These compounds, while structurally different from this compound, demonstrate that marine fungi possess the metabolic machinery to synthesize benzoate structures incorporating sulfur.[6] This finding suggests that searching for novel sulfur-containing aromatic compounds in unique environments, such as marine ecosystems, could be a promising research avenue.

Experimental Workflow for Isolation and Identification

The search for novel natural products like this compound requires a systematic approach to extraction, isolation, and structural elucidation. The following is a generalized workflow for researchers in this field.

Isolation and Identification Workflow Sample_Collection 1. Sample Collection (e.g., Plant, Fungus, Bacterium) Extraction 2. Extraction (e.g., Maceration with Organic Solvents) Sample_Collection->Extraction Fractionation 3. Chromatographic Fractionation (e.g., Column Chromatography, Flash Chromatography) Extraction->Fractionation Isolation 4. Isolation of Pure Compounds (e.g., HPLC, Prep-TLC) Fractionation->Isolation Structure_Elucidation 5. Structure Elucidation (e.g., NMR, Mass Spectrometry, FT-IR, UV-Vis) Isolation->Structure_Elucidation Bioassay 6. Biological Activity Screening (Optional) Structure_Elucidation->Bioassay

Caption: General workflow for natural product discovery.

Step-by-Step Methodology
  • Sample Collection and Preparation: The source organism (e.g., plant material, microbial culture) is collected and prepared (e.g., dried and ground, or the culture broth is separated from the biomass).

  • Extraction: The prepared sample is extracted with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to obtain a crude extract containing a mixture of secondary metabolites.

  • Fractionation: The crude extract is subjected to preliminary separation techniques, such as column chromatography, to yield fractions with reduced complexity.

  • Isolation: Target compounds within the fractions are isolated in their pure form using high-resolution techniques like High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The chemical structure of the pure compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.

  • Biological Activity Screening: The pure compound is tested in various bioassays to determine its pharmacological or other biological activities.

Conclusion and Future Perspectives

The available scientific evidence suggests that this compound is not a known naturally occurring compound. This is in stark contrast to its non-sulfur analog, methyl benzoate, which is widely distributed in nature. This guide has proposed a plausible, though hypothetical, biosynthetic pathway for this compound, which may guide future research efforts in natural product discovery. The existence of other sulfur-containing benzoate derivatives in nature, particularly in microorganisms, indicates that the necessary enzymatic machinery for such syntheses may exist in certain organisms.

For researchers, scientists, and drug development professionals, the key takeaway is that while this compound is readily available through chemical synthesis, its discovery from a natural source would be a significant and novel finding. The methodologies outlined in this guide provide a framework for such exploratory research. The continued investigation of underexplored ecological niches, combined with advanced analytical techniques, may yet uncover this and other novel sulfur-containing aromatic compounds with potentially valuable biological activities.

References

  • Riemenschneider, A., et al. (2017). The Versatile Roles of Sulfur-Containing Biomolecules in Plant Defense—A Road to Disease Resistance. PMC. Available at: [Link]

  • Málaga-Toral, C., et al. (2023). Sulfur-Containing Compounds from Plants. ResearchGate. Available at: [Link]

  • Takahashi, H., et al. (2020). Biosynthesis of Sulfur-Containing Small Biomolecules in Plants. MDPI. Available at: [Link]

  • Saleem, M., et al. (2019). Plant-derived sulfur containing natural products produced as a response to biotic and abiotic stresses: A review of their promising pharmacological properties.
  • Takahashi, H., et al. (2020). Biosynthesis of Sulfur-Containing Small Biomolecules in Plants. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-(Methylthio)benzoic acid. PubChem. Available at: [Link]

  • Jahn, M. K., et al. (2008). Anaerobic Degradation of 4-Methylbenzoate by a Newly Isolated Denitrifying Bacterium, Strain pMbN1. PMC. Available at: [Link]

  • Zhang, P., et al. (2021). Thioester-Containing Benzoate Derivatives with α-Glucosidase Inhibitory Activity from the Deep-Sea-Derived Fungus Talaromyces indigoticus FS688. Semantic Scholar. Available at: [Link]

  • Williams, P. A., & Murray, K. (1974). Metabolism of Benzoate and the Methylbenzoates by Pseudomonas putida (arvilla) mt-2: Evidence for the Existence of a TOL Plasmid. PMC. Available at: [Link]

  • Kramer, D. L., et al. (2006). The methionine salvage pathway compound 4-methylthio-2-oxobutanate causes apoptosis independent of down-regulation of ornithine decarboxylase. PubMed. Available at: [Link]

  • Global Substance Registration System. (n.d.). 4-(METHYLTHIO)BENZOIC ACID. GSRS. Available at: [Link]

  • Blunt, J. W., et al. (2012). The Isolation of a New S-Methyl Benzothioate Compound from a Marine-Derived Streptomyces sp. NIH. Available at: [Link]

  • Ferry, J. G., & Wolfe, R. S. (1976). Anaerobic degradation of benzoate to methane by a microbial consortium. PubMed. Available at: [Link]

  • Sim, J., et al. (2019). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC. Available at: [Link]

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Methodological & Application

Synthesis of Methyl 4-(methylthio)benzoate reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

< . ## Application Notes and Protocols for the Synthesis of Methyl 4-(methylthio)benzoate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a compound of interest in organic synthesis and medicinal chemistry. The primary synthetic route detailed is the Fischer esterification of 4-(methylthio)benzoic acid with methanol, catalyzed by a strong acid. This guide offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and essential best practices for maximizing yield and purity. Troubleshooting advice for common experimental challenges is also included to support researchers in achieving successful synthesis.

Introduction

This compound and its derivatives are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and materials with specific optical or electronic properties. The presence of the methylthio group provides a site for further functionalization, making it a versatile building block. The most direct and classical approach to its synthesis is the Fischer esterification of 4-(methylthio)benzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents.[1] This application note will elucidate the mechanistic nuances and provide a robust protocol for this transformation.

Reaction Mechanism: Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1] The overall transformation involves the reaction of 4-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield this compound and water.

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: A base (such as water or another molecule of methanol) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, this compound.

To drive the equilibrium towards the product side, an excess of one of the reactants, typically the more economical and easily removable one (in this case, methanol), is used.[1]

Mechanistic Workflow Diagram

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products RCOOH 4-(methylthio)benzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation MeOH Methanol Tetrahedral_Intermediate Tetrahedral Intermediate MeOH->Tetrahedral_Intermediate H_plus H+ (Catalyst) H_plus->Protonated_RCOOH Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester Elimination of Water Water Water Proton_Transfer->Water Ester This compound Protonated_Ester->Ester Deprotonation H_plus_regen H+ (Catalyst Regenerated) Protonated_Ester->H_plus_regen

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from 4-(methylthio)benzoic acid and methanol.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )AmountMoles
4-(methylthio)benzoic acidC₈H₈O₂S168.215.0 g0.0297
MethanolCH₄O32.0450 mL-
Sulfuric Acid (conc.)H₂SO₄98.081.0 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Brine (Saturated NaCl solution)NaCl(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware and personal protective equipment (PPE)

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 4-(methylthio)benzoic acid. To this, add 50 mL of methanol and stir until the solid is mostly dissolved.

  • Catalyst Addition: Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a 250 mL beaker containing approximately 100 mL of cold water. This may cause the product to precipitate. Transfer the mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).[3]

  • Neutralization: Combine the organic layers in the separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted carboxylic acid and the sulfuric acid catalyst.[4] Be cautious of CO₂ evolution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[3]

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.[5] Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be employed.[6]

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by determining its melting point. The expected ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methyl ester protons, and the methylthio protons.

Best Practices and Troubleshooting

Observation/Problem Potential Cause Recommended Solution
Low YieldIncomplete reaction.Extend the reflux time and monitor the reaction by TLC until the starting material is consumed. Ensure an adequate excess of methanol is used to drive the equilibrium.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking during the bicarbonate wash to prevent emulsion formation.
Product is an oil and does not solidifyPresence of impurities.Purify the product by column chromatography.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Emulsion formation during extractionVigorous shaking, especially during the bicarbonate wash.Gently swirl or invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding a small amount of brine can help to break it.

Safety Precautions

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[7]

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated area.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Use in a fume hood away from ignition sources.

  • General Handling: Always wear appropriate personal protective equipment (PPE) when handling chemicals.

Conclusion

The Fischer esterification of 4-(methylthio)benzoic acid provides a reliable and straightforward method for the synthesis of this compound. By understanding the reaction mechanism and adhering to the detailed protocol and best practices outlined in this guide, researchers can consistently achieve high yields of the desired product. Proper safety precautions are paramount throughout the experimental process.

References

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
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Application Notes & Protocols: The Synthetic Versatility of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

Methyl 4-(methylthio)benzoate is a bifunctional organic compound that serves as a highly versatile and valuable starting material in modern organic synthesis. Its structure, featuring a methyl ester and a methylthio (thioether) group on a benzene ring, offers two distinct reaction sites. This duality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The thioether moiety is particularly significant, as its sulfur atom can be readily oxidized to sulfoxide and sulfone states, dramatically altering the electronic properties and biological activity of the resulting molecules.[3] This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed experimental protocols and the scientific rationale behind them.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 3795-79-7
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
Appearance Solid
Melting Point 75-77 °C[4]
Solubility Soluble in Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, DMF, DMSO[4]
Storage Recommended long-term storage at -20°C[4]

Core Synthetic Applications: A Multi-Pathway Overview

The utility of this compound stems from its capacity to undergo several distinct and high-value transformations. The primary pathways involve the oxidation of the thioether group and the functionalization of the aromatic ring, often as a prelude to carbon-carbon bond formation.

G cluster_oxidation Oxidation Pathway cluster_coupling C-C Coupling Pathway cluster_application Downstream Applications start This compound sulfoxide Methyl 4-(methylsulfinyl)benzoate (Sulfoxide) start->sulfoxide Selective Oxidation sulfone Methyl 4-(methylsulfonyl)benzoate (Sulfone) start->sulfone Full Oxidation halogenated Halogenated Intermediate (e.g., Bromo derivative) start->halogenated Halogenation sulfoxide->sulfone Further Oxidation pharma Pharmaceuticals (e.g., Mavacamten, COX-2 Inhibitors) sulfone->pharma agro Agrochemicals (Herbicides) sulfone->agro biaryl Biaryl Products halogenated->biaryl Suzuki-Miyaura Coupling biaryl->pharma materials Advanced Materials (Conducting Polymers) biaryl->materials

Caption: Key synthetic pathways originating from this compound.

Application 1: Controlled Oxidation to Sulfones and Sulfoxides

The oxidation of the thioether group is arguably the most critical transformation of this compound. The resulting sulfone, Methyl 4-(methylsulfonyl)benzoate, is a cornerstone intermediate for a class of herbicides and, most notably, for non-steroidal anti-inflammatory drugs (NSAIDs) like selective COX-2 inhibitors.[1][3] The ability to control the oxidation to stop at the sulfoxide stage or proceed to the sulfone is key to its synthetic utility.

Causality Behind Experimental Choices

Hydrogen peroxide (H₂O₂) is often chosen as the oxidant because it is inexpensive, effective, and environmentally benign, with water being its only byproduct.[5] The reaction is typically performed in a solvent like glacial acetic acid, which facilitates the oxidation process.[6] Controlling the stoichiometry of H₂O₂ and the reaction temperature allows for selective synthesis. A milder condition with approximately one equivalent of oxidant favors the sulfoxide, while excess oxidant and higher temperatures drive the reaction to completion to form the sulfone.[3][7]

Experimental Protocol 1: Synthesis of Methyl 4-(methylsulfonyl)benzoate (Sulfone)

This protocol details the complete oxidation of the thioether to the sulfone, a critical precursor for various pharmaceuticals.[6][8]

Workflow Diagram

G A 1. Dissolve Methyl 4-(methylthio)benzoate in glacial acetic acid B 2. Cool mixture in an ice bath A->B C 3. Add 30% H₂O₂ dropwise B->C D 4. Heat mixture to 70-100°C C->D E 5. Monitor reaction (e.g., by TLC) D->E F 6. Cool to RT, quench excess H₂O₂ (e.g., with Na₂SO₃) E->F G 7. Precipitate product in water, filter & wash F->G H 8. Dry solid product (Methyl 4-(methylsulfonyl)benzoate) G->H

Caption: Experimental workflow for the oxidation to Methyl 4-(methylsulfonyl)benzoate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a mixture of this compound (1.0 eq) and glacial acetic acid (approx. 6 volumes).[6]

  • Initial Cooling: Cool the mixture in a water bath containing ice.[6]

  • Addition of Oxidant: While stirring, gradually add 30% hydrogen peroxide (approx. 2.5-3.0 eq) to the mixture over a period of one hour. Maintain the temperature during addition to prevent an uncontrolled exotherm.[6]

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to a temperature between 70°C and 100°C for approximately 1.5 to 2 hours.[6]

  • Reaction Monitoring: Monitor the disappearance of the starting material using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid may begin to precipitate.[6] Quench any unreacted hydrogen peroxide by adding a solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.[6]

  • Precipitation and Filtration: Pour the reaction mixture into cold deionized water to precipitate the product fully. Filter the resulting solid, wash it thoroughly with cold deionized water, and dry it under vacuum.[6]

Oxidizing AgentSolventTemperatureTypical YieldReference
30% H₂O₂Glacial Acetic Acid70-100°C~88%[6]
m-CPBADichloromethaneRoom TempHigh[3][9]

Application 2: Precursor in Pharmaceutical Synthesis (e.g., Mavacamten)

This compound and its derivatives are foundational to the synthesis of complex, high-value pharmaceuticals. A prime example is its role as a precursor to Mavacamten, a first-in-class cardiac myosin inhibitor used to treat hypertrophic cardiomyopathy (HCM).[10][11] The synthesis of Mavacamten showcases a multi-step pathway where the core benzoyl structure, derived from a 4-substituted benzoic acid, is elaborated upon.

Conceptual Synthetic Pathway

The synthesis of Mavacamten from a related precursor involves nucleophilic substitution and other coupling reactions.[11] While the exact industrial synthesis may vary, a logical pathway can be constructed starting from this compound, highlighting its role in providing the central aromatic scaffold.

G A This compound B Oxidation (See Protocol 1) A->B C Methyl 4-(methylsulfonyl)benzoate B->C D Further Functionalization (e.g., Halogenation, Nitration) C->D E Activated Intermediate D->E F Coupling / Substitution with Pyrimidine derivative E->F G Mavacamten Precursor F->G H Final Synthetic Steps (e.g., Amide formation) G->H I Mavacamten H->I

Caption: Conceptual multi-step synthesis of Mavacamten from a related precursor.

This pathway illustrates the strategic importance of the initial starting material. The initial oxidation to the sulfone activates the molecule for subsequent transformations that build the complexity required for the final active pharmaceutical ingredient (API).

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

The creation of carbon-carbon bonds is central to organic synthesis, and palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose.[12] The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most robust and widely used methods.[13][14] While this compound itself is not typically used directly, it can be easily converted into a suitable coupling partner (e.g., Methyl 4-bromo-3-(methylthio)benzoate) via electrophilic aromatic substitution. This functionalized intermediate can then be used to build complex biaryl structures.

Causality Behind Experimental Choices

The Suzuki-Miyaura reaction relies on a palladium catalyst, often with phosphine ligands like triphenylphosphine (PPh₃), to facilitate the catalytic cycle.[13] A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step.[13][14] The choice of solvent (e.g., DMF/water) is crucial for dissolving the reagents and facilitating the reaction.[13] These reactions are prized for their high functional group tolerance, allowing for the coupling of complex molecular fragments.[12]

General Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative

This protocol provides a general method for the coupling of a hypothetical aryl halide derived from this compound with an arylboronic acid.

Step-by-Step Methodology:

  • Inert Atmosphere: To a reaction vessel, add the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).[13] The vessel should be equipped for stirring under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), followed by the solvent system (e.g., a mixture of DMF and water).[13]

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Heating: Heat the mixture to the desired temperature (typically 80-100°C) and stir for the required time (1-4 hours), monitoring the reaction by TLC or LC-MS.[13]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with brine.[13]

  • Purification: Separate the organic phase, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[13]

ComponentExamplePurpose
Aryl Halide Halogenated this compoundElectrophilic partner
Boron Reagent Arylboronic AcidNucleophilic partner
Catalyst Pd(PPh₃)₄Facilitates C-C bond formation
Base K₂CO₃ or K₃PO₄Activates boronic acid for transmetalation
Solvent DMF / WaterDissolves reagents and facilitates reaction

Conclusion

This compound is a powerful and economically significant starting material in organic synthesis. Its true potential is realized through strategic transformations, primarily the controlled oxidation of its thioether group and its use as a scaffold for advanced C-C bond-forming reactions. The protocols and principles outlined in this guide demonstrate its central role in constructing the molecular architecture of a diverse range of valuable compounds, from life-saving pharmaceuticals to essential agrochemicals. A thorough understanding of these pathways empowers researchers and drug development professionals to harness the full synthetic capability of this versatile building block.

References

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Mavacamten. Retrieved from ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from PrepChem. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from PrepChem. [Link]

  • Memon, et al. (n.d.). Mavacamten: A Review of a Novel Therapeutic Approach for Hypertrophic Cardiomyopathy.
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  • Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from Springer. [Link]

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Application Notes & Protocols: Methyl 4-(methylthio)benzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Thioether Moiety

Methyl 4-(methylthio)benzoate is a versatile chemical intermediate whose value in pharmaceutical synthesis extends far beyond its simple structure. The core utility of this compound lies in its aryl thioether group, a functional handle that serves as a precursor to methylsulfinyl and, more importantly, methylsulfonyl moieties. These oxidized sulfur functionalities are integral components of numerous marketed drugs, where they act as key pharmacophores, bioisosteres, and modulators of physicochemical properties.[1][2] The methylsulfonyl (-SO₂Me) group, in particular, is a powerful hydrogen bond acceptor and is metabolically robust, making it a favored substituent in modern drug design.[3]

This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on the critical oxidation step that unlocks its potential. We will detail the protocols for its transformation and showcase its application in the synthesis of major drug classes, including selective COX-2 inhibitors and agents targeting the central nervous system.

Section 1: The Thioether-to-Sulfone Oxidation: A Gateway to Bioactive Scaffolds

The oxidation of the electron-rich thioether in this compound to the corresponding sulfone is the cornerstone of its utility in drug synthesis. This transformation converts a relatively inert group into a highly polar, metabolically stable pharmacophore that is central to the biological activity of many pharmaceuticals.[3][4] Controlled oxidation is paramount; reaction conditions can be tuned to selectively yield either the intermediate sulfoxide or the fully oxidized sulfone, depending on the desired endpoint.

Experimental Protocol 1: Selective Oxidation to Methyl 4-(methylsulfonyl)benzoate

This protocol details a common and reliable method using hydrogen peroxide as the oxidant, a green and cost-effective choice. The causality for using glacial acetic acid as the solvent is twofold: it is an effective solvent for the starting material and also acts as a catalyst for the oxidation by protonating the hydrogen peroxide, making it a more potent electrophile.

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution, 2.5 - 3.0 eq)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Oxidation: Slowly add 30% hydrogen peroxide (2.5 eq) to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.

    • Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). This self-validating step is crucial to ensure the complete consumption of the starting thioether and the intermediate sulfoxide, preventing under- or over-reaction.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water. A white precipitate of the sulfone product should form.

  • Neutralization & Extraction: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral (~7). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove residual acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 4-(methylsulfonyl)benzoate.

  • Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford a white crystalline solid.

Data Presentation: Comparison of Oxidation Methods

The choice of oxidant can significantly impact yield, selectivity, and reaction conditions. The following table summarizes common methods for the oxidation of aryl thioethers to sulfones.

Oxidizing AgentCatalyst/SolventTemperature (°C)Typical Yield (%)Key Advantages/DisadvantagesReference
H₂O₂ (30%) Glacial Acetic AcidRoom Temp - 9090-99Green, inexpensive; requires heating for full conversion.[4]
m-CPBA Dichloromethane0 - Room TempHighHigh yielding, mild conditions; can be expensive, potentially explosive.[5]
KMnO₄ Acetone/Water0 - Room TempVariablePowerful, inexpensive; can lead to over-oxidation and side reactions.[5]
Oxone® Methanol/WaterRoom TempHighStable, non-toxic; requires aqueous workup.[4]
Visualization: Oxidation Workflow

The following diagram illustrates the key steps in the synthesis and purification of methyl 4-(methylsulfonyl)benzoate.

Oxidation_Workflow start This compound in Acetic Acid oxidation Add H₂O₂ Heat to 90°C start->oxidation Reagents monitor Monitor by TLC workup Quench (H₂O) Neutralize (NaHCO₃) monitor->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction purification Dry & Concentrate extraction->purification product Methyl 4-(methylsulfonyl)benzoate purification->product

Caption: Experimental workflow for the oxidation of this compound.

Section 2: Application in the Synthesis of COX-2 Inhibitors

The 4-(methylsulfonyl)phenyl group is a defining structural feature of the "coxib" class of selective cyclooxygenase-2 (COX-2) inhibitors, which are potent anti-inflammatory agents.[4] For example, the drug Rofecoxib (Vioxx) features this moiety as essential for its mechanism of action. The synthesis of Rofecoxib and its analogs heavily relies on precursors containing this pre-installed functional group, often derived from the oxidation of the corresponding thioether.

Synthetic Strategy Overview

The synthesis of a Rofecoxib analog typically involves the construction of the central 4,5-dihydrofuran-2(3H)-one (butyrolactone) ring. A common strategy is the reaction of a phenylacetic acid derivative bearing the methylsulfonyl group with a suitable electrophile. The methyl 4-(methylsulfonyl)benzoate, after hydrolysis to the corresponding carboxylic acid and further transformation, serves as a key building block for this scaffold.

Visualization: Synthetic Pathway to a Rofecoxib Analog

This diagram outlines a generalized synthetic pathway, highlighting the central role of the methylsulfonylphenyl building block.

Rofecoxib_Synthesis start This compound step1 Oxidation start->step1 intermediate1 Methyl 4-(methylsulfonyl)benzoate step1->intermediate1 step2 Hydrolysis (LiOH) intermediate1->step2 intermediate2 4-(Methylsulfonyl)benzoic Acid step2->intermediate2 step3 Further Elaboration (e.g., to Phenylacetic Acid derivative) intermediate2->step3 intermediate3 4-(Methylsulfonyl)phenylacetic Acid Derivative step3->intermediate3 step4 Annulation / Ring Formation intermediate3->step4 product Rofecoxib Analog step4->product

Caption: Generalized synthetic pathway for Rofecoxib analogs.

Section 3: Application as a Bioisostere in CNS Drug Development

In medicinal chemistry, bioisosterism—the practice of substituting one chemical group for another with similar physical or chemical properties—is a powerful strategy for optimizing drug candidates. The methylthio (-SMe), methylsulfinyl (-S(O)Me), and methylsulfonyl (-SO₂Me) groups are effective bioisosteres for the methoxy (-OMe) group, offering a way to modulate a compound's electronic profile, lipophilicity, and metabolic stability.[1]

Case Study: Tropane-Based Monoamine Transporter Inhibitors

Research into inhibitors for the dopamine (DAT), serotonin (5-HTT), and norepinephrine (NET) transporters has demonstrated the utility of this bioisosteric replacement. In a series of 3β-phenyltropane derivatives, replacing a 4'-methoxy group with a 4'-methylthio group and its oxidized analogs led to significant changes in binding affinity and selectivity.[1]

  • Expertise & Experience: This substitution fundamentally alters the electronics and hydrogen bonding capability of the phenyl ring. The methoxy group is a hydrogen bond acceptor and a moderate electron-donating group. The methylthio group is a weaker hydrogen bond acceptor and is also electron-donating. In contrast, the methylsulfinyl and methylsulfonyl groups are strong hydrogen bond acceptors and powerful electron-withdrawing groups. This electronic modulation directly impacts the interaction of the molecule with amino acid residues in the transporter's binding pocket, thereby altering affinity and selectivity.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the binding affinities (Kᵢ, nM) for selected compounds, illustrating the profound impact of the bioisosteric replacement on transporter selectivity.[1]

Compound Substituent (at 4' position)5-HTT (Kᵢ, nM)DAT (Kᵢ, nM)NET (Kᵢ, nM)5-HTT Selectivity (NET/5-HTT)
-OCH₃ (Methoxy)4.36.51110258
-SCH₃ (Methylthio)0.8621270314
-S(O)CH₃ (Methylsulfinyl)1.8150280155
-SO₂CH₃ (Methylsulfonyl)49280110022

As the data shows, converting the methoxy group to a methylthio group maintained high affinity for the serotonin transporter (5-HTT) while increasing selectivity over the norepinephrine transporter (NET).[1] Further oxidation to the sulfone dramatically reduced affinity for 5-HTT, demonstrating the fine-tuning possible with this synthetic strategy.[1]

Conclusion

This compound is a strategically important building block in pharmaceutical chemistry, primarily serving as a stable and accessible precursor to the methylsulfonylphenyl moiety. The straightforward and high-yielding oxidation of its thioether group provides access to a key pharmacophore found in important anti-inflammatory drugs. Furthermore, its application as a tunable bioisostere for other common functional groups provides medicinal chemists with a powerful tool to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates targeting a wide range of biological systems. The protocols and applications detailed herein underscore the compound's established and growing importance in the drug development pipeline.

References

  • Title: CELECOXIB | New Drug Approvals Source: New Drug Approvals URL
  • Title: Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone Source: Benchchem URL
  • Title: SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB Source: Zenodo URL: [Link]

  • Title: Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents Source: PubMed Central URL: [Link]

  • Title: Application Notes and Protocols: Oxidation of 4'-(Methylthio)
  • Title: Synthesis and structure-activity relationship of 3beta-(4-alkylthio, -methylsulfinyl, and -methylsulfonylphenyl)tropane and 3beta-(4-alkylthiophenyl)nortropane derivatives for monoamine transporters Source: PubMed URL: [Link]

  • Title: Sulfone synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: A reagent to access methyl sulfones Source: PMC - PubMed Central URL: [Link]

  • Title: Sulfoxide synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid Source: MDPI URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

Sources

Introduction: Identifying a Versatile Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes: Methyl 4-(methylthio)benzoate in Agrochemical Research & Development

Prepared by: Gemini, Senior Application Scientist

In the continuous search for novel, effective, and environmentally responsible agrochemicals, the strategic selection of starting materials is paramount. This compound (MMTB) emerges not as a direct-action pesticide, but as a highly valuable and versatile synthetic intermediate for the development of new active ingredients.[1] Its chemical structure offers a unique combination of modifiable functional groups on a stable aromatic scaffold, making it an ideal starting point for creating diverse libraries of candidate molecules for screening.

MMTB is a white to off-white solid with a molecular weight of 182.24 g/mol and a melting point of 79-81°C.[1][2] While structurally related to Methyl Benzoate—a compound known for its insecticidal and repellent properties—the inclusion of a methylthio group in MMTB dramatically alters its chemical reactivity and potential biological interactions, opening distinct avenues for agrochemical discovery.[3][4] This guide provides researchers with an in-depth look at the strategic applications of MMTB, including detailed protocols for synthesis and bioactivity screening, to unlock its potential in developing next-generation fungicides, insecticides, and herbicides.

Section 1: The Strategic Value of MMTB as a Synthetic Intermediate

The power of MMTB in agrochemical research lies in its molecular architecture. Three key regions of the molecule can be selectively targeted for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[5][6]

  • The Methyl Ester Group: This site is readily susceptible to hydrolysis to form the corresponding carboxylic acid or can undergo amidation to create a wide range of amide derivatives. These transformations alter the polarity, solubility, and hydrogen-bonding capabilities of the molecule, which are critical for its interaction with biological targets.

  • The para-Substituted Benzene Ring: This aromatic ring provides a rigid and predictable framework. Its electron density and reactivity can be further modified through electrophilic aromatic substitution reactions, although modifications at the ester or thioether groups are more common starting points.

  • The Methylthio (Thioether) Group: This is arguably the most versatile functional group on the molecule for agrochemical design. Thioethers can be oxidized to form sulfoxides and subsequently sulfones.[7][8] This oxidation process significantly increases the polarity and hydrogen-bonding potential of the molecule, which can profoundly impact its biological activity and metabolic stability.[9][10]

MMTB_Structure

Section 2: Protocol - Synthesis of a Novel Benzimidazole Derivative from MMTB

Objective: To demonstrate the use of MMTB as a precursor for synthesizing heterocyclic structures with known relevance in agrochemicals. Benzimidazoles, for instance, are the core structure of several successful fungicides.[11] This protocol outlines a conceptual pathway for creating a novel benzimidazole derivative.

Rationale: The synthesis of complex heterocyclic compounds is a cornerstone of agrochemical discovery.[12][13] By reacting a derivative of MMTB, 4-(methylthio)benzoic acid, with o-phenylenediamine, a benzimidazole ring system can be constructed. This approach leverages the foundational MMTB scaffold to build molecules with a higher potential for fungicidal activity.[14][15]

Synthesis_Workflow

Step-by-Step Protocol:

Part A: Hydrolysis of MMTB to 4-(methylthio)benzoic acid [16]

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (10.0 g, 54.9 mmol).

  • Reagents: Add ethanol (50 mL) and a solution of sodium hydroxide (4.4 g, 110 mmol) in water (50 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Acidify to pH 2-3 by slowly adding concentrated HCl.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product is 4-(methylthio)benzoic acid.

Part B: Synthesis of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole [12]

  • Setup: In a 100 mL round-bottom flask with a reflux condenser, combine 4-(methylthio)benzoic acid (5.0 g, 29.7 mmol) and o-phenylenediamine (3.2 g, 29.7 mmol).

  • Solvent/Catalyst: Add 4 M hydrochloric acid (50 mL).

  • Reaction: Heat the mixture to reflux for 6-8 hours, until TLC indicates the consumption of starting materials.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize by adding aqueous ammonia solution until a precipitate forms and the pH is ~7-8.

  • Isolation: Collect the crude product by vacuum filtration.

  • Purification: Recrystallize the solid from an ethanol/water mixture to yield the pure benzimidazole product. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Protocol - Screening for Bioactivity: A Representative Insecticidal Assay

Objective: To provide a standardized method for testing novel compounds derived from MMTB for insecticidal properties against a common agricultural pest.

Rationale: A robust and reproducible bioassay is essential for the primary screening phase of pesticide discovery. The leaf-dip bioassay is a standard method for evaluating the contact and/or systemic toxicity of compounds against sucking insects like the sweetpotato whitefly (Bemisia tabaci).[17][18][19] This protocol is adapted from established methods to ensure reliable data generation.[20][21]

Bioassay_Workflow

Step-by-Step Protocol:

  • Insect Rearing: Maintain a healthy, age-synchronized culture of Bemisia tabaci on insecticide-free cotton or eggplant hosts in a controlled environment.

  • Solution Preparation:

    • Prepare a stock solution of the novel MMTB-derived test compound in acetone.

    • Create a series of five to seven serial dilutions (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.125% v/v) in deionized water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage.

    • Prepare a negative control solution containing only deionized water and the surfactant.

  • Leaf Treatment:

    • Excise fresh, healthy cotton leaves.

    • Individually dip each leaf into a test concentration for 10 seconds with gentle agitation.

    • Allow the leaves to air-dry completely on a wire rack.

  • Bioassay Setup:

    • Place the petiole of each dried leaf in a small vial of water or on moist filter paper inside a ventilated Petri dish to maintain turgor.

    • Introduce 20-30 adult whiteflies into each Petri dish using an aspirator.

    • Seal the Petri dishes with ventilated lids. Prepare at least three to five replicates for each concentration and the control.

  • Incubation: Keep the Petri dishes in an incubator at 27 ± 2°C with a 14:10 light:dark photoperiod.

  • Data Collection: Record the number of dead and living insects in each replicate at 24 and 48 hours post-treatment. An insect is considered dead if it is immobile when gently prodded with a fine brush.

  • Data Analysis:

    • Correct for mortality in the control group using Abbott's formula.

    • Perform probit analysis on the corrected mortality data to determine the lethal concentration (LC₅₀), the concentration that causes 50% mortality.

Data Presentation: Representative Bioactivity Data

The table below shows actual LC₅₀ values for the reference compound Methyl Benzoate against B. tabaci and provides a template for recording data for a novel MMTB derivative.[3]

CompoundTarget PestLife StageLC₅₀ (v/v %)95% Confidence IntervalSource
Methyl Benzoate (Reference)Bemisia tabaciAdult0.2%N/A[3]
Methyl Benzoate (Reference)Bemisia tabaci4th Instar Nymph0.2%N/A[3]
Methyl Benzoate (Reference)Bemisia tabaciEgg0.3%N/A[3]
MMTB Derivative X (Hypothetical) Bemisia tabaciAdult[Record Value][Record Interval]Lab Data

Section 4: Exploring Structure-Activity Relationships (SAR)

The true value of MMTB is realized through systematic SAR studies. By creating a matrix of derivatives and screening them for bioactivity, researchers can identify the chemical features essential for potency and selectivity.

Key Questions to Drive SAR Exploration:

  • Impact of Sulfur Oxidation: How does the activity of the parent thioether compare to its sulfoxide and sulfone analogues? Oxidation often increases water solubility and can alter binding affinity to the target site.[7][22]

  • Role of the Ester/Amide Group: Does converting the methyl ester to a series of substituted amides (e.g., ethylamide, anilide) increase or decrease activity? This probes the importance of the hydrogen bond donor/acceptor properties at this position.

  • Steric and Electronic Effects: How do different substituents on the amide nitrogen or on the aromatic ring itself influence efficacy? This helps to map the steric and electronic requirements of the target's binding pocket.

SAR_Exploration

Conclusion

This compound is a strategically important building block for modern agrochemical research. Its readily modifiable functional groups—the ester and, most notably, the oxidizable thioether—provide a rich platform for generating novel molecular entities. By employing systematic synthetic protocols and robust bioassay screening, researchers can leverage the MMTB scaffold to explore diverse chemical spaces and identify new active ingredients. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for initiating discovery programs aimed at developing the next generation of effective and sustainable crop protection solutions.

References

  • Sabtharishi, S., & Naveen, N. C. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. Protocol Exchange. [Link]

  • Sabtharishi, S., & Naveen, N. C. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. Research Square. [Link]

  • Sabtharishi, S., & Naveen, N. C. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. protocols.io. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-[(methylthio)methyl]benzoate. PubChem Compound Database. [Link]

  • Tawfeek, H. M., et al. (2019). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 24(15), 2788. [Link]

  • Al-Majidi, S. M. H., Ebrahim, R. I., & Al-Adeeb, A. A. M. (2020). Synthesis and Identification of Some New Derivatives of ([Benzyl Thio) Benzimidazole -N-(Methylene)]-4,5-Disubstituted 4,2,1-Triazole and Evaluation their Activities as Anti-Microbial and Anti-Inflammatory Agents. Systematic Reviews in Pharmacy, 11(9), 922-933. [Link]

  • Reddy, C. S., et al. (2008). Synthesis of 2-(thiomethyl-2′-benzimidazolyl) benzimidazole and its derivatives of pharmacological interest. ResearchGate. [Link]

  • Abdel-rahman, A. A. H., et al. (2014). Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(1), 1-21. [Link]

  • Perier, J. D., et al. (2024). Modified Maximum Dose Bioassay for Assessing Insecticide Response in Field Populations of Bemisia tabaci (Hemiptera: Aleyrodidae). Journal of Economic Entomology, 117(2), 738-745. [Link]

  • Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Reaction Page. [Link]

  • ResearchGate. (n.d.). Bioassay methods for testing whitefly adult mortality. Figure from Publication. [Link]

  • Semantic Scholar. (n.d.). Quantitative structure-activity relationship of some pesticides. Publication Page. [Link]

  • Li, Q., et al. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 27(19), 6268. [Link]

  • ResearchGate. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Publication Page. [Link]

  • Nakayama, M., et al. (2018). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 19(7), 2736-2745. [Link]

  • Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural Products Chemistry & Research, 3(3). [Link]

  • Liu, T., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(3), 888-893. [Link]

  • Hasan, M. M., et al. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PLoS ONE, 13(12), e0208552. [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Publication Page. [Link]

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Application Notes and Protocols for the Derivatization of Methyl 4-(methylthio)benzoate for Analytical Purposes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of derivatization strategies for Methyl 4-(methylthio)benzoate to enhance its analytical detection by common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While direct analysis of this compound is feasible, derivatization is often essential for achieving lower detection limits, improving peak shape, and increasing the selectivity of the analysis. This document details two primary derivatization pathways: the oxidation of the thioether moiety to its corresponding sulfoxide and sulfone, and the hydrolysis of the methyl ester to its carboxylic acid, which can be further derivatized. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the characterization and quantification of this compound and its related substances.

Introduction: The Analytical Challenge of this compound

This compound is a bifunctional molecule containing both a methyl ester and a thioether group. In its native form, it can present several analytical challenges:

  • Suboptimal Chromatographic Behavior: Aromatic thioethers can sometimes exhibit poor peak shapes in GC analysis due to interactions with the stationary phase or thermal instability.[1][2][3]

  • Limited UV Absorbance for HPLC: While the benzoyl structure provides UV absorbance, derivatization can significantly enhance the molar absorptivity or shift the absorption maximum to a more selective wavelength, thereby improving the sensitivity and selectivity of HPLC-UV methods.[4][5]

  • Ionization Efficiency in Mass Spectrometry: Derivatization can improve the ionization efficiency and produce more characteristic fragmentation patterns in MS analysis, aiding in structural confirmation and quantification at trace levels.[6][7]

Derivatization addresses these challenges by chemically modifying the analyte to produce a derivative with more favorable analytical properties. This guide explores two effective strategies targeting the functional groups of this compound.

Derivatization Strategy 1: Oxidation of the Thioether Moiety

The thioether group can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone. This transformation introduces polar sulfinyl or sulfonyl groups, which can significantly alter the chromatographic and detection properties of the molecule.

Rationale for Oxidation
  • Improved Chromatographic Properties: The increased polarity of the sulfoxide and sulfone derivatives can lead to better peak shapes and reduced tailing in both reversed-phase HPLC and GC analysis.

  • Enhanced Detector Response: The introduction of oxygen atoms can sometimes enhance the response in certain detectors.

  • Characteristic Mass Spectra: The sulfone derivatives often exhibit characteristic fragmentation patterns in MS, including the loss of SO2, which can be utilized for selective detection and quantification.[6][8]

Experimental Protocol: Oxidation to Methyl 4-(methylsulfonyl)benzoate

This protocol details the oxidation of the thioether to the sulfone using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation.[9][10]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (approximately 10 mL per gram of starting material).

  • Addition of Oxidant: To the stirred solution at 0 °C (ice bath), add m-CPBA (2.2 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material and the formation of the sulfone product.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous sodium sulfite solution to destroy any excess peroxide.

  • Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove m-chlorobenzoic acid, and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 4-(methylsulfonyl)benzoate.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography if required for use as an analytical standard.

Troubleshooting:

  • Incomplete reaction: If the reaction does not go to completion, add an additional portion of m-CPBA and continue stirring. Ensure the m-CPBA is fresh, as its purity can decrease over time.

  • Formation of sulfoxide: If the sulfoxide is the major product, the amount of m-CPBA may be insufficient. Using approximately 1.1 equivalents of m-CPBA will favor the formation of the sulfoxide. Temperature control is also crucial; lower temperatures can favor sulfoxide formation.[11][12]

Analytical Characterization of the Sulfone Derivative

The resulting Methyl 4-(methylsulfonyl)benzoate can be analyzed by GC-MS or HPLC.

ParameterUnderivatized (Thioether)Derivatized (Sulfone)Rationale for Improvement
Polarity LowerHigherImproved peak shape in chromatography.
GC Retention Time ShorterLongerIncreased interaction with stationary phase.
Key MS Fragment m/z 151Loss of SO2 (M-64)Provides a highly specific fragmentation pathway for selective ion monitoring (SIM) mode in GC-MS.[6][8]
HPLC Elution Later on RP columnsEarlier on RP columnsIncreased polarity leads to earlier elution in reversed-phase HPLC.

Derivatization Strategy 2: Hydrolysis of the Methyl Ester

The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(methylthio)benzoic acid. This carboxylic acid can then be analyzed directly by HPLC or further derivatized for GC-MS analysis.

Rationale for Hydrolysis
  • Improved HPLC Retention and Peak Shape: The resulting carboxylic acid is more polar and can exhibit better retention and peak shape in reversed-phase HPLC.

  • Enables Further Derivatization: The carboxylic acid functional group is readily derivatized to form volatile esters or silyl derivatives for GC-MS analysis.

  • Stability of the Thioether: The thioether linkage is generally stable under the conditions required for ester hydrolysis, allowing for selective modification of the ester group.[13][14][15][16]

Experimental Protocol: Alkaline Hydrolysis to 4-(methylthio)benzoic acid

This protocol describes the saponification of the methyl ester using sodium hydroxide.

Materials:

  • This compound

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Diethyl ether or ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (approximately 10 mL per gram of starting material).

  • Addition of Base: Add 1 M NaOH solution (1.5 equivalents) to the flask.

  • Heating: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction of Unreacted Material: Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of 4-(methylthio)benzoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting:

  • Incomplete hydrolysis: Ensure sufficient reaction time and temperature. Check the concentration and amount of the NaOH solution.

  • Product does not precipitate: The product may be partially soluble in the aqueous solution. Extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate to recover the product.

Subsequent Derivatization of 4-(methylthio)benzoic acid for GC-MS

The resulting carboxylic acid is not sufficiently volatile for direct GC-MS analysis and requires a second derivatization step. Silylation is a common and effective method.

Protocol: Silylation with BSTFA

  • Sample Preparation: Place a small, accurately weighed amount of the dried 4-(methylthio)benzoic acid (e.g., 1 mg) into a reaction vial.

  • Derivatization: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Visualization of Workflows

Derivatization_Pathways cluster_start Starting Material cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Start This compound Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation Hydrolysis Hydrolysis (e.g., NaOH, then HCl) Start->Hydrolysis Sulfone Methyl 4-(methylsulfonyl)benzoate Oxidation->Sulfone Analysis1 GC-MS or HPLC Analysis Sulfone->Analysis1 CarboxylicAcid 4-(methylthio)benzoic acid Hydrolysis->CarboxylicAcid Silylation Silylation (e.g., BSTFA) CarboxylicAcid->Silylation Analysis2 HPLC Analysis CarboxylicAcid->Analysis2 SilylDerivative Silylated Derivative Silylation->SilylDerivative Analysis3 GC-MS Analysis SilylDerivative->Analysis3

Sources

Methyl 4-(methylthio)benzoate: A Versatile Building Block for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(methylthio)benzoate is a readily available aromatic compound featuring two key functional groups: a methyl ester and a methylthio ether. While not a direct precursor in many classical named reactions for heterocycle synthesis, its strategic modification unlocks pathways to valuable heterocyclic scaffolds, particularly those containing sulfur. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing this compound as a versatile starting material. We will explore multi-step synthetic strategies, focusing on the synthesis of benzothiophene derivatives, complete with detailed, field-proven protocols and mechanistic insights.

Introduction: Unlocking the Potential of a Bifunctional Reagent

In the landscape of medicinal and materials chemistry, the development of novel synthetic routes to access complex heterocyclic systems is of paramount importance. This compound (Figure 1) presents itself as an attractive, yet underutilized, building block. Its two functional groups, the electron-withdrawing methyl ester and the ortho-, para-directing methylthio group, offer a unique electronic profile and multiple points for chemical modification.

This guide moves beyond a simple recitation of facts, providing a strategic roadmap for the transformation of this simple starting material into more complex, high-value heterocyclic structures. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles that govern each transformation.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthetic planning.

PropertyValue
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
Appearance White to off-white solid
Melting Point 79-81 °C
CAS Number 3795-79-7

Proposed Synthetic Pathway: From this compound to Benzothiophenes

A plausible and efficient strategy for the synthesis of a substituted benzothiophene core from this compound involves a three-stage process. This approach leverages the directing effect of the methylthio group and culminates in an electrophilic cyclization to construct the thiophene ring.

G cluster_0 Stage 1: Functional Group Modification cluster_1 Stage 2: Introduction of the Alkyne Moiety cluster_2 Stage 3: Heterocycle Formation start This compound inter1 4-(Methylthio)acetophenone start->inter1 Friedel-Crafts Acylation inter2 3-Bromo-4-(methylthio)acetophenone inter1->inter2 Ortho-Bromination inter3 3-((Trimethylsilyl)ethynyl)-4-(methylthio)acetophenone inter2->inter3 Sonogashira Coupling inter4 3-Ethynyl-4-(methylthio)acetophenone inter3->inter4 Desilylation product Substituted Benzothiophene inter4->product Electrophilic Cyclization

Caption: Proposed synthetic workflow for a substituted benzothiophene.

Detailed Application Protocols

The following protocols are based on established and reliable chemical transformations, adapted for the specific context of using this compound and its derivatives.

Stage 1: Functional Group Modification - Friedel-Crafts Acylation

The conversion of the methyl ester to a ketone is a critical first step to enable further functionalization at the ortho position. While direct acylation of the starting ester is challenging, a related transformation, the Friedel-Crafts acylation of thioanisole (a close analog), is well-documented and highly regioselective for the para position.[1] For the purpose of this guide, we will start with a protocol for a closely related transformation to generate a key intermediate.

Protocol 1: Synthesis of 4-(Methylthio)acetophenone

This protocol describes the acylation of thioanisole, which yields the para-substituted product in high yield. This product serves as a more versatile intermediate for subsequent ortho-functionalization.

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in 100 mL of anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 15 minutes. After the addition is complete, add thioanisole (1.0 equivalent) dropwise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition of thioanisole, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: Cool the reaction mixture to 0 °C and quench by slowly pouring it into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Stage 2: Introduction of the Alkyne Moiety

With the ketone in place, the next steps focus on introducing an alkyne at the ortho-position to the methylthio group.

G cluster_0 Ortho-Bromination cluster_1 Sonogashira Coupling cluster_2 Desilylation start 4-(Methylthio)acetophenone step1 Addition of NBS in Acetic Acid start->step1 step2 Heating to 50-60 °C step1->step2 step3 Work-up and Purification step2->step3 product1 3-Bromo-4-(methylthio)acetophenone step3->product1 step4 Reaction with TMS-acetylene, Pd-catalyst, Cu(I) co-catalyst, and base product1->step4 step5 Heating under inert atmosphere step4->step5 step6 Work-up and Purification step5->step6 product2 3-((Trimethylsilyl)ethynyl)-4-(methylthio)acetophenone step6->product2 step7 Treatment with K₂CO₃ in Methanol product2->step7 step8 Stirring at Room Temperature step7->step8 step9 Work-up and Purification step8->step9 product3 3-Ethynyl-4-(methylthio)acetophenone step9->product3

Caption: Experimental workflow for the introduction of the alkyne moiety.

Protocol 2: Ortho-Bromination of 4-(Methylthio)acetophenone

  • Reaction Setup: Dissolve 4-(methylthio)acetophenone (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution while stirring.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice water. Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

  • Reaction Setup: To a degassed solution of 3-bromo-4-(methylthio)acetophenone (1.0 equivalent) in a suitable solvent such as toluene or THF, add trimethylsilylacetylene (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 50 to 80 °C until the starting material is consumed as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.

Protocol 4: Desilylation

  • Reaction Setup: Dissolve the silyl-protected alkyne (1.0 equivalent) in methanol.

  • Reagent Addition: Add potassium carbonate (2.0 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 1-3 hours.

  • Work-up and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the terminal alkyne.

Stage 3: Heterocycle Formation - Electrophilic Cyclization

The final stage involves the formation of the benzothiophene ring through an electrophilic cyclization of the 2-alkynylthioanisole derivative. This type of reaction is known to proceed in high yield under mild conditions.[3]

Protocol 5: Synthesis of the Substituted Benzothiophene

  • Reaction Setup: In a vial, dissolve the 3-ethynyl-4-(methylthio)acetophenone derivative (1.0 equivalent) in dichloromethane.

  • Reagent Addition: Add an electrophilic sulfur reagent such as dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) (2.0 equivalents).[4][5]

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture, concentrate it under vacuum, and purify the residue by column chromatography to yield the desired 2,3-disubstituted benzothiophene.

Mechanistic Insights

The key step in this synthetic sequence is the electrophilic cyclization. The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur reagent, forming a thiirenium ion intermediate. This is followed by an intramolecular attack of the thioether sulfur onto the thiirenium ion, leading to the formation of the benzothiophene ring after demethylation.[4]

Conclusion

This application note demonstrates the utility of this compound as a versatile building block for the synthesis of heterocyclic compounds, specifically substituted benzothiophenes. Through a series of well-established chemical transformations including functional group modification, ortho-functionalization, and electrophilic cyclization, this readily available starting material can be converted into complex molecular architectures of interest to the pharmaceutical and materials science industries. The detailed protocols provided herein offer a practical guide for researchers to explore the synthetic potential of this valuable reagent.

References

  • BenchChem. (2025).
  • Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]

  • BenchChem. (2025).
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  • Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.
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Sources

The Versatile Role of Methyl 4-(methylthio)benzoate in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of sulfur-containing functional groups into polymer architectures is a rapidly evolving field, driven by the unique and desirable properties that these moieties impart. Among the various sulfur-containing building blocks, Methyl 4-(methylthio)benzoate presents itself as a molecule of significant interest for researchers and scientists in polymer chemistry and drug development. Its aromatic structure combined with a reactive thioether linkage offers a versatile platform for the synthesis of functional polymers with tailored properties. This guide provides an in-depth exploration of the potential applications of this compound in polymer chemistry, complete with detailed protocols and the scientific rationale behind its use.

The Significance of Thioether-Containing Polymers

Polymers containing thioether (-S-) linkages have garnered considerable attention due to their unique physicochemical properties. These properties include high refractive indices, responsiveness to reactive oxygen species (ROS), and enhanced thermal and mechanical stability.[1][2][3][4][5] The presence of the sulfur atom in the polymer backbone or as a pendant group can also facilitate metal chelation and introduce self-healing capabilities.[1][6] The applications of thioether-containing polymers are diverse, ranging from advanced optical materials and drug delivery systems to specialized adhesives and sealants.[7][8][9][10]

Properties of this compound

This compound is a solid compound with the chemical formula C9H10O2S and a molecular weight of 182.24 g/mol .[11][12] Its structure features a central benzene ring substituted with a methyl ester group and a methylthio group at the para position. This unique combination of functional groups makes it a promising candidate for various polymerization strategies.

PropertyValue
Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol [11][12]
Appearance Solid[12]
CAS Number 3795-79-7[11][12]

Application 1: Co-monomer in Condensation Polymerization for Polyesters with Pendant Thioether Groups

The ester group of this compound can be hydrolyzed to a carboxylic acid, which can then be used as a co-monomer in condensation polymerization with a diol to synthesize polyesters.[13][14][15] This approach allows for the direct incorporation of the methylthio functionality as a pendant group on the polymer chain, thereby imparting the desirable properties associated with thioethers.

Protocol: Synthesis of a Copolyester Containing Pendant Methylthio Groups

Objective: To synthesize a random copolyester of ethylene glycol, terephthalic acid, and 4-(methylthio)benzoic acid.

Materials:

  • 4-(methylthio)benzoic acid (synthesized from this compound via hydrolysis)

  • Dimethyl terephthalate

  • Ethylene glycol

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Inert gas (Nitrogen or Argon)

  • High-vacuum line

  • Reaction vessel equipped with a stirrer, condenser, and inlet for inert gas

Procedure:

  • Monomer Preparation: Hydrolyze this compound to 4-(methylthio)benzoic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification). Purify the product by recrystallization.

  • Transesterification: Charge the reaction vessel with a desired molar ratio of dimethyl terephthalate and 4-(methylthio)benzoic acid, an excess of ethylene glycol (e.g., 2.2 equivalents relative to the total acid content), and a catalytic amount of zinc acetate.

  • Heat the mixture under a slow stream of inert gas to approximately 150-200 °C to initiate the transesterification reaction, during which methanol is evolved and collected.

  • Polycondensation: After the evolution of methanol ceases, add a catalytic amount of antimony trioxide.

  • Gradually increase the temperature to 250-280 °C while slowly reducing the pressure using a vacuum pump.

  • Continue the reaction under high vacuum for several hours to facilitate the removal of excess ethylene glycol and drive the polymerization to completion, as indicated by an increase in the viscosity of the melt.

  • Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can be isolated and purified by dissolving in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating in a non-solvent like methanol.

  • Characterization: Characterize the resulting copolyester using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of the 4-(methylthio)benzoate units, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to analyze its thermal properties.

G cluster_synthesis Polyester Synthesis Workflow Monomer Monomer Preparation: This compound (hydrolysis) Reactants Reactants: 4-(methylthio)benzoic acid, Dimethyl terephthalate, Ethylene glycol Monomer->Reactants Transesterification Transesterification (150-200 °C) Reactants->Transesterification Catalysts Catalysts: Zinc acetate, Antimony trioxide Catalysts->Transesterification Polycondensation Polycondensation (250-280 °C, vacuum) Transesterification->Polycondensation Isolation Polymer Isolation and Purification Polycondensation->Isolation Characterization Polymer Characterization (NMR, GPC, DSC) Isolation->Characterization

Workflow for Polyester Synthesis.

Application 2: Precursor for a Functional Monomer in Radical Polymerization

This compound can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate moiety. This functionalized monomer can then be used in various radical polymerization techniques to create polymers with pendant thioether groups.

Protocol: Synthesis and Polymerization of 4-(methylthio)phenyl Acrylate

Objective: To synthesize 4-(methylthio)phenyl acrylate from this compound and subsequently polymerize it via radical polymerization.

Part A: Synthesis of 4-(methylthio)phenol

  • Reduction: Reduce the methyl ester group of this compound to a primary alcohol (4-(methylthio)benzyl alcohol) using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent (e.g., THF).

  • Oxidation to Phenol (Baeyer-Villiger Oxidation): Convert the benzylic alcohol to the corresponding phenol (4-(methylthio)phenol) via a Baeyer-Villiger oxidation using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA).

Part B: Synthesis of 4-(methylthio)phenyl Acrylate

  • Esterification: React 4-(methylthio)phenol with acryloyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C) to form the acrylate monomer.

  • Purification: Purify the resulting 4-(methylthio)phenyl acrylate monomer by column chromatography.

Part C: Radical Polymerization

  • Polymerization Setup: In a Schlenk flask, dissolve the purified 4-(methylthio)phenyl acrylate monomer and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., toluene or dioxane).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN) and stir for a predetermined time.

  • Termination and Isolation: Terminate the polymerization by cooling the reaction to room temperature and exposing it to air. Precipitate the polymer by pouring the solution into a non-solvent like cold methanol.

  • Purification and Characterization: Filter and dry the polymer. Characterize the polymer using NMR, GPC, and DSC.

G cluster_workflow Functional Monomer Synthesis and Polymerization start This compound reduction Reduction (e.g., LiAlH4) start->reduction alcohol 4-(methylthio)benzyl alcohol reduction->alcohol oxidation Baeyer-Villiger Oxidation alcohol->oxidation phenol 4-(methylthio)phenol oxidation->phenol esterification Esterification (Acryloyl chloride) phenol->esterification monomer 4-(methylthio)phenyl Acrylate esterification->monomer polymerization Radical Polymerization monomer->polymerization polymer Poly(4-(methylthio)phenyl acrylate) polymerization->polymer

Synthesis of a Functional Monomer and Subsequent Polymerization.

Application 3: Potential as a Chain Transfer Agent in Radical Polymerization

Hypothetical Protocol: Evaluation of a Modified this compound as a Chain Transfer Agent

Objective: To synthesize a derivative of this compound with a labile bond and evaluate its efficacy as a chain transfer agent in the radical polymerization of a model monomer like styrene or methyl methacrylate.

Part A: Synthesis of a Potential Chain Transfer Agent

  • Modification: A potential synthetic route could involve the alpha-bromination of the methyl group of the thioether using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions. This would generate Methyl 4-((bromomethyl)thio)benzoate, which would possess a weaker C-Br bond adjacent to the sulfur atom.

Part B: Evaluation of Chain Transfer Activity

  • Polymerization Reactions: Set up a series of radical polymerizations of a chosen monomer (e.g., styrene) with a fixed concentration of initiator (e.g., AIBN) and varying concentrations of the synthesized potential chain transfer agent.

  • Control Experiment: Run a parallel polymerization without the addition of the chain transfer agent as a control.

  • Analysis: After a set reaction time, quench the polymerizations and isolate the polymers.

  • Molecular Weight Determination: Determine the number-average molecular weight (Mn) of each polymer sample using GPC.

  • Mayo Plot: Plot the inverse of the degree of polymerization (1/DPn) against the ratio of the concentration of the chain transfer agent to the concentration of the monomer ([CTA]/[M]). A linear relationship would indicate that the compound is acting as a chain transfer agent. The slope of this line gives the chain transfer constant (Cs).

G cluster_evaluation Chain Transfer Agent Evaluation Synthesis Synthesis of Potential CTA (e.g., Methyl 4-((bromomethyl)thio)benzoate) Polymerization Series of Radical Polymerizations with varying [CTA] Synthesis->Polymerization Analysis Polymer Isolation and Molecular Weight Analysis (GPC) Polymerization->Analysis Control Control Polymerization (No CTA) Control->Analysis Mayo Mayo Plot Construction (1/DPn vs. [CTA]/[M]) Analysis->Mayo Result Determination of Chain Transfer Constant (Cs) Mayo->Result

Workflow for Evaluating Chain Transfer Activity.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While direct, established protocols for the use of this compound in polymer chemistry are not extensively documented in readily available literature, its chemical structure provides a strong basis for its application in several key areas. By leveraging its ester and thioether functionalities, it can be employed as a co-monomer in condensation polymerizations, a precursor for functional monomers in radical polymerizations, and potentially as a starting material for novel chain transfer agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile molecule in the design and synthesis of advanced polymeric materials with tailored properties for a wide range of applications.

References

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Catalytic Transformations of Methyl 4-(methylthio)benzoate: A Comprehensive Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 4-(methylthio)benzoate in Synthetic Chemistry

This compound is a versatile building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its strategic importance lies in the presence of three key functional groups amenable to a diverse array of catalytic transformations: the thioether, the aromatic ring, and the methyl ester. The sulfur atom can be selectively oxidized to afford sulfoxides and sulfones, moieties prevalent in a multitude of biologically active molecules. The aromatic ring presents opportunities for C-H functionalization, allowing for the construction of complex molecular architectures. Furthermore, the methylthio group can participate in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This technical guide provides an in-depth exploration of the catalytic reactions involving this compound, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. The focus is on providing not just procedural steps, but also the underlying scientific principles to empower the user to adapt and troubleshoot these methodologies.

I. Catalytic Oxidation of the Thioether Moiety: Accessing Sulfoxides and Sulfones

The selective oxidation of the thioether in this compound to either the corresponding sulfoxide, Methyl 4-(methylsulfinyl)benzoate, or the sulfone, Methyl 4-(methylsulfonyl)benzoate, is a transformation of paramount importance. Sulfoxides are key intermediates in organic synthesis and are found in various pharmaceuticals, while sulfones are a common structural motif in medicinal chemistry.

Scientific Rationale for Selective Oxidation

The key to selective oxidation lies in the careful choice of the oxidant and the catalyst. Over-oxidation to the sulfone is a common side reaction when preparing the sulfoxide. Catalytic methods offer a higher degree of control compared to stoichiometric oxidants. The mechanism generally involves the activation of the oxidant by the catalyst, followed by the nucleophilic attack of the sulfur atom on the activated oxidant.

Application Note: Selective Oxidation to Methyl 4-(methylsulfinyl)benzoate (Sulfoxide)

The selective oxidation to the sulfoxide requires mild reaction conditions and a catalyst that can facilitate the transfer of a single oxygen atom without promoting further oxidation.

Table 1: Catalytic Systems for the Selective Synthesis of Methyl 4-(methylsulfinyl)benzoate

Catalyst SystemOxidantSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Scandium(III) triflate (Sc(OTf)₃)Hydrogen Peroxide (H₂O₂)AcetonitrileRoom Temp.1-4 h>90[1]
Manganese PorphyrinsHydrogen Peroxide (H₂O₂)Water/AcetonitrileRoom Temp.0.5-2 hHigh[2]
Rhodium(II) carboxylatestert-Butyl hydroperoxide (TBHP)DichloromethaneRoom Temp.1-3 hHigh[3]
Protocol 1: Scandium(III) Triflate-Catalyzed Selective Oxidation to Sulfoxide

This protocol is based on the mild and highly chemoselective oxidation of thioethers mediated by Sc(OTf)₃.[1]

Materials:

  • This compound

  • Scandium(III) triflate (Sc(OTf)₃) (1-5 mol%)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add Sc(OTf)₃ (0.01-0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 4-(methylsulfinyl)benzoate.

II. Palladium-Catalyzed C-H Functionalization of the Aromatic Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[4] In the case of this compound, the thioether group can act as a directing group, facilitating the selective functionalization of the ortho C-H bonds.[5]

The Role of the Thioether as a Directing Group

The sulfur atom of the thioether can coordinate to the palladium catalyst, bringing it in close proximity to the ortho C-H bonds. This chelation assistance lowers the activation energy for C-H bond cleavage, leading to regioselective functionalization.[5]

G cluster_0 C-H Activation at the Ortho Position Substrate This compound Catalyst Pd(II) Catalyst Substrate->Catalyst Coordination Intermediate Palladacycle Intermediate Catalyst->Intermediate C-H Activation Product Ortho-Functionalized Product Intermediate->Product Functionalization

Caption: Thioether-directed ortho-C-H functionalization workflow.

Application Note: Palladium-Catalyzed ortho-Arylation

The ortho-arylation of this compound can be achieved using aryl halides as coupling partners in the presence of a palladium catalyst.

Table 2: Conditions for Palladium-Catalyzed ortho-Arylation of Thioethers

Palladium SourceLigandBaseAdditiveSolventTemperature (°C)Reference
Pd(OAc)₂NoneK₂CO₃Ag₂CO₃Toluene110[5]
Pd(OAc)₂P(o-tolyl)₃Cs₂CO₃-DMA120[5]
Protocol 2: Palladium-Catalyzed ortho-Arylation of this compound

This protocol is adapted from general procedures for the thioether-directed C-H arylation of arenes.[5]

Materials:

  • This compound

  • Aryl iodide or bromide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Silver(I) carbonate (Ag₂CO₃) (1.0 eq)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard work-up and purification reagents

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), K₂CO₃ (2.0 eq), and Ag₂CO₃ (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the ortho-arylated product.

III. Liebeskind-Srogl Cross-Coupling: C-C Bond Formation at the Thioether Linkage

The Liebeskind-Srogl coupling is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds from thioethers and boronic acids under neutral conditions.[6][7] This reaction is particularly valuable as it avoids the use of strong bases often required in traditional Suzuki-Miyaura couplings, making it compatible with a wider range of functional groups.

Mechanism of the Liebeskind-Srogl Coupling

The reaction is typically mediated by a copper(I) carboxylate, which is believed to facilitate the oxidative addition of the C-S bond to the palladium(0) catalyst. The catalytic cycle then proceeds through transmetalation with the boronic acid and reductive elimination to afford the coupled product.

G start This compound + Arylboronic Acid catalyst Pd(0) Catalyst + Cu(I) Carboxylate start->catalyst Reactants intermediate1 Oxidative Addition (C-S Cleavage) catalyst->intermediate1 intermediate2 Transmetalation intermediate1->intermediate2 with Boronic Acid product Coupled Product (Biaryl) intermediate2->product Reductive Elimination

Caption: Simplified workflow of the Liebeskind-Srogl coupling.

Application Note: Synthesis of Biaryl Compounds

The Liebeskind-Srogl coupling of this compound with various arylboronic acids provides a direct route to a range of biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.

Table 3: General Conditions for Liebeskind-Srogl Coupling of Thioethers

Palladium SourceLigandCopper(I) SourceSolventTemperature (°C)Reference
Pd₂(dba)₃Tris(2-furyl)phosphine (TFP)Copper(I) thiophene-2-carboxylate (CuTC)THF50-60[8]
Pd(PPh₃)₄-CuTCDioxane80-100[3]
Protocol 3: Liebeskind-Srogl Cross-Coupling of this compound with an Arylboronic Acid

This protocol is based on the general procedure for the Liebeskind-Srogl coupling of thioesters and heteroaromatic thioethers.[8]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Tris(2-furyl)phosphine (TFP) (4-8 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard work-up and purification reagents

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), CuTC (1.5 eq), Pd₂(dba)₃ (0.01-0.02 eq), and TFP (0.04-0.08 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous THF via syringe.

  • Seal the tube and heat the reaction mixture at 50-60 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding biaryl derivative.

Conclusion

The catalytic reactions of this compound presented in this guide highlight its utility as a versatile and valuable starting material in synthetic organic chemistry. The selective oxidation of the thioether provides access to important sulfoxide and sulfone building blocks. The ability of the thioether to direct C-H functionalization opens up avenues for the efficient construction of complex aromatic structures. Furthermore, the participation of the methylthio group in cross-coupling reactions such as the Liebeskind-Srogl coupling enables the formation of new carbon-carbon bonds under mild conditions. The protocols and insights provided herein are intended to serve as a practical resource for researchers engaged in the synthesis of novel molecules for a wide range of applications.

References

  • Kinetic and mechanism of the aqueous selective oxidation of sulfides to sulfoxides: insight into the cytochrome P450-like oxidative metabolic process. Journal of Porphyrins and Phthalocyanines. [Link]

  • Transition-metal-catalyzed remote C–H functionalization of thioethers. RSC Advances. [Link]

  • The First Palladium-Catalyzed Desulfitative Sonogashira-Type Cross-Coupling of (Hetero)aryl Thioethers with Terminal Alkynes. Organic Letters. [Link]

  • Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Liebeskind–Srogl coupling. Wikipedia. [Link]

  • Palladium-Catalyzed ortho-C–H Methylation of Benzoic Acids. The Journal of Organic Chemistry. [Link]

  • Palladium‐catalyzed C–H acylation of arenes directed by a thioether. ResearchGate. [Link]

  • Ether-Directed ortho-C–H Olefination with a PdII/MPAA Catalyst. Angewandte Chemie International Edition. [Link]

  • Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). PrepChem. [Link]

  • The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. Molecules. [Link]

  • Liebeskind-Srogl Coupling. SynArchive. [Link]

  • Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

  • A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. Journal of Combinatorial Chemistry. [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Green Chemistry. [Link]

  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. [Link]

  • Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis. Journal of the American Chemical Society. [Link]

  • Methyl 4-(methylsulfonyl)benzoate. PubChem. [Link]

  • Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. Journal of the American Chemical Society. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. [Link]

  • THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Princeton University. [Link]

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Analytical methods for the quantification of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of Methyl 4-(methylthio)benzoate

Abstract

This technical guide provides detailed application notes and validated protocols for the accurate quantification of this compound, a key chemical intermediate. Recognizing the diverse needs of researchers and drug development professionals, this document outlines two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The narrative emphasizes the scientific rationale behind procedural choices, ensuring that each protocol is robust and self-validating. This guide is structured to provide both foundational understanding and actionable, step-by-step instructions for immediate implementation in a laboratory setting.

Introduction and Physicochemical Profile

This compound (MMTB) is a sulfur-containing aromatic ester with the chemical formula C₉H₁₀O₂S. It serves as a valuable intermediate in organic synthesis and has been investigated in various chemical and biological studies. Accurate and precise quantification of MMTB is critical for reaction monitoring, purity assessment, quality control, and pharmacokinetic studies.

A thorough understanding of its physicochemical properties is the foundation for developing robust analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₀O₂S
Molecular Weight182.24 g/mol
AppearanceSolid
Melting Point75-77 °C[1]
SolubilitySoluble in Methanol, Ethanol, Chloroform, Acetonitrile, DMSO[1]

The presence of the benzene ring provides a strong chromophore, making it an ideal candidate for UV spectrophotometric detection. Its moderate molecular weight and potential for volatility also allow for analysis by gas chromatography.

Recommended Analytical Methodologies: A Comparative Overview

The two most suitable techniques for the quantification of MMTB are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC). The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.

  • RP-HPLC with UV Detection: This is often the preferred method due to its high precision, robustness, and suitability for non-volatile compounds and complex matrices. The separation is based on the compound's polarity, and quantification relies on its ultraviolet absorbance.

  • Gas Chromatography (GC): This technique is excellent for thermally stable and volatile compounds. It offers high separation efficiency. A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) can be used for definitive identification.

Protocol I: Quantification by Reverse-Phase HPLC with UV Detection

Scientific Principle

This method leverages reverse-phase chromatography, where the stationary phase (typically C18-bonded silica) is non-polar, and the mobile phase is polar. This compound, being a moderately polar molecule, will partition between the two phases. Its retention time is modulated by adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous solvent in the mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector, a principle governed by the Beer-Lambert Law. The aromatic ring in MMTB makes it highly responsive to UV detection, with wavelengths around 254 nm often providing a strong signal for such structures.[2][3]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Standard & Sample Preparation a2 Sample Injection p1->a2 p2 Mobile Phase Preparation & Degassing a1 HPLC System Equilibration p2->a1 a3 Chromatographic Separation (C18 Column) a1->a3 a2->a3 a4 UV Detection (λ = 254 nm) a3->a4 d1 Peak Integration & Identification a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for MMTB quantification by HPLC-UV.

Detailed Step-by-Step Protocol

A. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

B. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the MMTB reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with Methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Mobile Phase (Acetonitrile:Water 60:40 v/v): Combine 600 mL of Acetonitrile with 400 mL of Water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh a known amount of the test sample containing MMTB. Dissolve it in methanol, sonicate if necessary, and dilute to a final concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

C. Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Shimadzu LC-20AD, or equivalentStandard systems with UV detection capabilities.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.[2][3]
Mobile Phase Acetonitrile:Water (60:40, v/v), isocraticA balanced mobile phase providing reasonable retention and peak shape. May be optimized as needed.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.[3]
Column Temp. 30 °CEnhances reproducibility by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical volume to ensure sharp peaks and good sensitivity.
UV Wavelength 254 nmA common wavelength for aromatic compounds, providing high sensitivity.[2]
Run Time ~10 minutesSufficient to elute the analyte and any common impurities.

D. Data Analysis

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve by plotting peak area against concentration.

  • Perform a linear regression on the calibration data. The correlation coefficient (R²) should be >0.999 for a valid curve.

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Representative Method Validation Data

The following table summarizes typical performance characteristics for a validated HPLC-UV method, based on established methods for similar benzoate esters.[2][4]

Table 2: Typical HPLC-UV Method Validation Parameters

ParameterSpecificationDescription
Linearity Range 1 - 100 µg/mLThe concentration range over which the detector response is directly proportional to the analyte concentration.
Correlation Coeff. (R²) ≥ 0.999Indicates the goodness of fit for the linear regression of the calibration curve.
Precision (%RSD) ≤ 2.0%Relative Standard Deviation for replicate injections, demonstrating the method's reproducibility.
Accuracy (% Recovery) 98.0 - 102.0%The closeness of the measured value to the true value, assessed by spiking a known amount of standard into a blank matrix.
Limit of Detection (LOD) ~0.3 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quant. (LOQ) ~1.0 µg/mLThe lowest concentration of analyte that can be accurately and precisely quantified.

Protocol II: Quantification by Gas Chromatography (GC-FID)

Scientific Principle

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized in a hot inlet and carried through the column by an inert gas (e.g., Helium). MMTB, being thermally stable, will travel through the column at a rate dependent on its boiling point and polarity relative to the stationary phase. A non-polar column like a DB-1 (polydimethylsiloxane) is ideal.[5] The Flame Ionization Detector (FID) at the column outlet combusts the eluting organic compounds, producing ions that generate a current proportional to the mass of carbon atoms. This makes FID a highly sensitive and universally responsive detector for quantifiable analysis of organic molecules.

Experimental Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Standard & Sample Preparation in Volatile Solvent a2 Autosampler Injection (Split Mode) p1->a2 a1 GC System Setup (Temp Program) a3 Vaporization in Heated Inlet a1->a3 a2->a3 a4 Separation in Capillary Column a3->a4 a5 FID Detection a4->a5 d1 Peak Integration a5->d1 d2 Internal Standard Calibration d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for MMTB quantification by GC-FID.

Detailed Step-by-Step Protocol

A. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., n-Tridecane or Dodecane

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Class A volumetric flasks and pipettes

  • GC vials with septa

B. Preparation of Solutions

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., n-Tridecane) in Dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Prepare a stock solution of MMTB in Dichloromethane.

  • Calibration Standards: In separate volumetric flasks, add a fixed volume of the Internal Standard stock solution. Then, add varying volumes of the MMTB stock solution to create a series of standards with different MMTB concentrations but a constant IS concentration. Dilute to the mark with Dichloromethane. This creates a calibration based on the ratio of the analyte peak area to the IS peak area.

  • Sample Preparation: Accurately weigh a sample containing MMTB, dissolve it in Dichloromethane, add the same fixed volume of the Internal Standard stock solution as used for the standards, and dilute to a known final volume.

C. Instrumentation and Conditions

ParameterRecommended SettingRationale
GC System Agilent 8890, Shimadzu GC-2030, or equivalent with FIDStandard systems equipped for capillary GC.
Column DB-1, HP-5, or equivalent (30 m x 0.25 mm, 0.25 µm film)A non-polar column separates compounds primarily by boiling point, which is effective for this type of analysis.[5]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte without degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 minA temperature ramp ensures separation from solvent and other potential impurities.
Detector FID
Detector Temp. 300 °CPrevents condensation of analytes in the detector.
Gases Hydrogen, Air, and Nitrogen (makeup gas) as per manufacturerRequired for flame ionization.

D. Data Analysis

  • Generate a calibration curve by plotting the ratio of (MMTB Peak Area / IS Peak Area) against the MMTB concentration for each standard.

  • Perform a linear regression. The R² should be >0.999.

  • Inject the sample and determine the Peak Area Ratio.

  • Calculate the concentration of MMTB in the sample using the regression equation. The use of an internal standard corrects for variations in injection volume and detector response.[5]

Representative Method Validation Data

Table 3: Typical GC-FID Method Validation Parameters

ParameterSpecificationDescription
Linearity Range 5 - 200 µg/mLThe functional quantitative range of the method.
Correlation Coeff. (R²) ≥ 0.999Indicates a strong linear relationship in the calibration.
Precision (%RSD) ≤ 2.0%Demonstrates high reproducibility.
Accuracy (% Recovery) 98.0 - 102.0%Ensures the method is free from systematic error or bias.
LOD ~1 µg/mLThe lowest detectable concentration.
LOQ ~5 µg/mLThe lowest quantifiable concentration.

Concluding Remarks

Both RP-HPLC-UV and GC-FID are powerful and reliable techniques for the quantification of this compound.

  • Choose HPLC-UV for routine quality control, analysis in complex aqueous or non-volatile matrices (e.g., formulations, biological fluids after extraction), and when high precision is paramount.

  • Choose GC-FID when high sample throughput is needed, for purity analysis where volatile impurities are of interest, or when a confirmation of identity by GC-MS might be required.

The protocols provided herein are robust starting points. Minor modifications to the mobile phase composition, temperature gradients, or column choice may be required to optimize separation based on the specific sample matrix and impurity profile encountered.

References

  • PubChem. Methyl 4-[(methylthio)methyl]benzoate. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Methylthio)benzoic acid. National Center for Biotechnology Information. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods for Chemicals. [Link]

  • Wiley-VCH. Supporting Information - General Procedure for GC analyses. [Link]

  • SIELC Technologies. Separation of Methyl 4-(methylthio)butyrate on Newcrom R1 HPLC column. [Link]

  • European Journal of Pharmaceutical and Medical Research. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • AperTO Archive. Simultaneous determination of passivators and antioxidants in insulating mineral oils by solid phase extraction and high performance liquid chromatography. [Link]

  • United States Biological. This compound. [Link]

  • ResearchGate. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Royal Society of Chemistry. Supporting Information for A typical experimental procedure for the synthesis methyl benzoate (3a). [Link]

  • SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

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Application Note & Protocol: A Scalable Synthesis of Methyl 4-(methylthio)benzoate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Methyl 4-(methylthio)benzoate, a key intermediate in the development of various pharmaceutical and specialty chemical products. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and high-purity outcomes. We present a robust two-stage synthetic strategy commencing with the synthesis of 4-(methylthio)benzoic acid from p-chlorobenzonitrile, followed by a highly efficient Fischer esterification. The narrative explains the chemical principles behind each step, provides detailed, field-tested protocols, and outlines critical safety procedures for handling hazardous reagents on a large scale.

Introduction and Strategic Overview

This compound and its precursor, 4-(methylthio)benzoic acid, are valuable building blocks in organic synthesis.[1] They serve as crucial intermediates in the manufacturing of agrochemicals and pharmaceutical agents, including compounds investigated for their therapeutic properties.[2] The presence of the methylthio group provides a site for further chemical modification, making it a versatile scaffold in medicinal chemistry.

The synthetic strategy detailed herein is optimized for scalability and efficiency. It avoids costly and low-yielding starting materials like mercaptobenzoic acid, which have been noted in previous literature.[2] Our approach is a two-part process:

  • Synthesis of 4-(methylthio)benzoic acid: A nucleophilic aromatic substitution reaction using readily available p-chlorobenzonitrile and sodium methyl mercaptide, followed by in-situ hydrolysis. This method is adapted from established industrial processes.[2][3]

  • Fischer Esterification: The conversion of the synthesized carboxylic acid to its corresponding methyl ester using methanol in the presence of a strong acid catalyst. This classic and reliable reaction is optimized for high conversion.[4][5]

Overall Synthesis Workflow

G cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Esterification A p-Chlorobenzonitrile C Nucleophilic Aromatic Substitution A->C B Sodium Methyl Mercaptide B->C D Hydrolysis (NaOH) C->D E 4-(methylthio)benzoic acid D->E H Fischer Esterification E->H F Methanol (Excess) F->H G Acid Catalyst (H₂SO₄) G->H I Purification H->I J This compound I->J

Caption: Overall two-stage workflow for the synthesis of this compound.

Stage 1: Large-Scale Synthesis of 4-(methylthio)benzoic acid

Reaction Principle

This stage involves two key transformations in a one-pot procedure. First, the cyano group of p-chlorobenzonitrile directs the nucleophilic substitution of the chloride by the methylthiolate anion. The reaction is driven by the strong nucleophilicity of the thiolate. Following the substitution, the nitrile group is hydrolyzed under basic conditions at an elevated temperature to yield the sodium salt of the carboxylic acid. Subsequent acidification precipitates the desired 4-(methylthio)benzoic acid.

Materials and Equipment
Reagent Formula Molar Mass ( g/mol ) Grade Notes
p-ChlorobenzonitrileC₇H₄ClN137.57≥98%
Sodium Methyl MercaptideCH₃NaS70.0920% solutionHighly odorous. Handle in a fume hood.
Sodium Hydroxide (NaOH)NaOH40.00≥97% PelletsCorrosive.
Hydrochloric Acid (HCl)HCl36.4635% solutionCorrosive.
MonochlorobenzeneC₆H₅Cl112.56TechnicalSolvent.
Phase Transfer Catalyste.g., Resin-immobilized quaternary ammonium saltVariesAs described in patent literature.[3]
  • Equipment:

    • Large-volume, four-necked, jacketed glass reactor with overhead mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

    • Heating/cooling circulator for the reactor jacket.

    • Large Buchner funnel and vacuum flask for filtration.

    • Drying oven.

Detailed Synthesis Protocol
  • Reactor Setup: Charge the reactor with monochlorobenzene (approx. 3 L per kg of p-chlorobenzonitrile) and the phase-transfer catalyst (approx. 40-60 g per kg).

  • Reagent Addition: Add p-chlorobenzonitrile (1.0 kg, 7.27 mol) to the reactor. Begin vigorous stirring.

  • Thiolation: Heat the mixture to 70-80°C. Slowly add the 20% sodium methyl mercaptide solution (approx. 2.9 kg, ~8.28 mol) via the dropping funnel over 2-3 hours. Maintain the temperature throughout the addition.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 80°C for an additional 3-4 hours. The reaction can be monitored by GC to check for the disappearance of the starting material.

  • Hydrolysis: Once the initial reaction is complete, raise the temperature to 110°C. Carefully add a 30-50% sodium hydroxide solution (approx. 1.0 kg of 50% solution, ~12.5 mol) dropwise. An evolution of ammonia gas will be observed; ensure the condenser and any off-gas lines are properly vented to a scrubber.

  • Completion: Continue heating and stirring for 5-7 hours, or until the evolution of ammonia ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a large separation vessel. The organic and aqueous layers will separate.

    • Remove the organic (monochlorobenzene) layer.

    • Cool the aqueous layer in an ice bath and slowly acidify with 35% hydrochloric acid to a pH of 1-2. A thick, light-colored precipitate will form.

    • Collect the solid product by vacuum filtration on a Buchner funnel.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the crude 4-(methylthio)benzoic acid in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically 75-85%.

Stage 2: Fischer Esterification to this compound

Reaction Principle & Causality

The Fischer esterification is a classic acid-catalyzed equilibrium reaction.[6]

  • Catalyst (H₂SO₄): The concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid. This crucial step dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like methanol.

  • Excess Methanol: The reaction is reversible. According to Le Chatelier's principle, using a large excess of one reactant (methanol) shifts the equilibrium position toward the products, ensuring a high conversion rate to the desired ester.[6]

  • Heat (Reflux): The reaction is typically performed at the boiling point of the alcohol to increase the reaction rate.

Materials and Equipment
Reagent Formula Molar Mass ( g/mol ) Grade Notes
4-(methylthio)benzoic acidC₈H₈O₂S168.21From Stage 1Must be thoroughly dry.
Methanol (MeOH)CH₃OH32.04Anhydrous, ≥99.8%Excess reagent and solvent.
Sulfuric Acid (H₂SO₄)H₂SO₄98.08Concentrated (98%)Catalyst; highly corrosive.
Dichloromethane (DCM)CH₂Cl₂84.93TechnicalExtraction solvent.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01For neutralization.
Brine (Saturated NaCl)NaCl(aq)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying agent.
  • Equipment:

    • Large-volume round-bottom flask equipped with a reflux condenser and magnetic or overhead stirrer.

    • Heating mantle.

    • Large separatory funnel.

    • Rotary evaporator.

    • Vacuum distillation apparatus.

Detailed Synthesis Protocol
  • Reactor Setup: To a clean, dry reactor flask, add 4-(methylthio)benzoic acid (1.0 kg, 5.94 mol).

  • Reagent Addition: Add anhydrous methanol (approx. 5.0 L, ~123 mol), ensuring the solid is fully submerged and stirrable.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully, with continuous stirring, add concentrated sulfuric acid (50-60 mL). Caution: This addition is highly exothermic.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.

  • Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction & Purification:

    • Dissolve the oily residue in dichloromethane (4-5 L).

    • Transfer the DCM solution to a large separatory funnel.

    • Wash the solution sequentially with:

      • Water (2 x 2 L).

      • Saturated sodium bicarbonate solution (3 x 2 L). Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently. Continue washing until the effervescence ceases. This step removes both the sulfuric acid catalyst and any unreacted carboxylic acid.

      • Brine solution (1 x 2 L) to aid in layer separation and remove bulk water.

  • Drying and Isolation:

    • Dry the separated organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate on a rotary evaporator to yield the crude this compound as an oil or low-melting solid.

  • Final Purification: For high-purity material, purify the crude product by vacuum distillation or recrystallization from a suitable solvent like hexane/ethyl acetate. The expected yield is 90-97%.

Esterification Work-Up and Purification Workflow

G A Reaction Mixture (Ester, MeOH, H₂SO₄, H₂O) B Rotary Evaporation (Remove excess MeOH) A->B C Residue (Crude Ester, H₂SO₄) B->C D Dissolve in DCM C->D E Wash with H₂O D->E F Wash with NaHCO₃(aq) (Neutralize Acid) E->F G Wash with Brine F->G H Dry Organic Layer (Anhydrous MgSO₄) G->H I Filter & Concentrate H->I J Pure this compound I->J

Caption: Step-by-step purification process following Fischer esterification.

Safety Protocols for Large-Scale Operations

Handling corrosive and hazardous materials like concentrated sulfuric acid and thionyl chloride (an alternative for activating the carboxylic acid) requires stringent safety protocols.

  • Personal Protective Equipment (PPE): All personnel must wear a chemical-resistant protective suit, neoprene or Viton gloves, chemical splash goggles, and a full face shield.[7][8]

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood designed for large-scale reactions.[9][10] An emergency shower and eyewash station must be immediately accessible.[9]

  • Handling Corrosive Reagents:

    • Reagents like H₂SO₄ and SOCl₂ react violently with water, releasing toxic gases (SO₂ and HCl for thionyl chloride).[7][10] All glassware and equipment must be scrupulously dry.

    • Always add acid slowly to the solution, never the other way around, and ensure the system is being actively cooled.

    • Store reagents away from water, moisture, and incompatible materials like strong bases or alcohols (except as intended in the reaction).[9]

  • Spill Response:

    • In case of a spill, evacuate the area.

    • Contain the spill using an inert absorbent material like sand or an acid binder.[10][11] DO NOT use water or combustible materials like sawdust.

    • Place the contained waste in a suitable, labeled container for disposal.

Product Characterization and Quality Control

Property Value Reference
Molecular Formula C₉H₁₀O₂S[12]
Molecular Weight 182.24 g/mol [12]
Appearance Solid[12]
CAS Number 3795-79-7[12]
  • Thin-Layer Chromatography (TLC): To monitor reaction progress. A typical mobile phase is 20% ethyl acetate in hexane.

  • Melting Point: A sharp, narrow melting point range is indicative of high purity.[13]

  • Spectroscopy:

    • ¹H NMR: To confirm the chemical structure by identifying characteristic proton signals (e.g., -OCH₃, -SCH₃, and aromatic protons).

    • IR Spectroscopy: To confirm the presence of the ester carbonyl group (strong absorption around 1720 cm⁻¹) and the absence of the broad -OH stretch from the starting carboxylic acid.

  • Chromatography (GC/HPLC): For determining the final purity of the product with high accuracy.[2][14]

References

  • Benchchem. (n.d.). Application Note: A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Lanxess. (2015). Thionyl chloride.
  • NJ.gov. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY.
  • Fisher Scientific. (2019). SAFETY DATA SHEET: Thionyl chloride.
  • ChemicalBook. (n.d.). 4-(METHYLTHIO)BENZOIC ACID | 13205-48-6.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • ChemScene. (n.d.). 13205-48-6 | 4-(Methylthio)benzoic acid.
  • Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
  • Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
  • University of Toronto. (n.d.). Preparation of Methyl Benzoate.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 3795-79-7.
  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
  • University of Massachusetts. (n.d.). Esterification of benzoic acid to methyl benzoate.
  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl 4-(sulfamoylmethyl)benzoate.
  • YouTube. (2020). Synthesis of Methyl Benzoate Lab.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Sigma-Aldrich. (n.d.). 4-(Methylthio)benzoic acid 97 13205-48-6.
  • YouTube. (2017). How to make methyl benzoate.
  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.

Sources

Application Note: Green Chemistry Approaches to the Synthesis of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: Methyl 4-(methylthio)benzoate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Traditional esterification methods often rely on hazardous reagents and energy-intensive conditions, posing significant environmental and safety challenges. This guide provides detailed protocols and technical insights into green chemistry approaches for its synthesis. We will explore methodologies that prioritize safety, sustainability, and efficiency, including base-catalyzed methylation using dimethyl carbonate (DMC), heterogeneous catalysis with reusable solid acids, and energy-efficient microwave-assisted synthesis. These protocols are designed to be robust and scalable, offering researchers and process chemists viable, environmentally responsible alternatives.

Introduction: The Imperative for Greener Synthesis

This compound serves as a crucial building block in organic synthesis. Its traditional synthesis, often a variation of the Fischer-Speier esterification, typically involves corrosive mineral acids like concentrated sulfuric acid, large excesses of methanol, and prolonged reaction times at reflux.[1][2] Such methods generate significant acidic waste, present challenges in product separation, and have a high energy footprint, running counter to the modern principles of sustainable chemical manufacturing.

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. Key principles relevant to the synthesis of this compound include:

  • Catalysis: Using catalytic reagents in small amounts over stoichiometric ones.

  • Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents.

  • Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.[3]

  • Use of Renewable Feedstocks: Employing starting materials derived from renewable sources.

  • Safer Chemistry for Accident Prevention: Choosing substances and forms of substances that minimize the potential for chemical accidents.

This document details three distinct green methodologies that apply these principles to provide superior alternatives to conventional synthesis.

Strategic Workflow for Green Synthesis Protocol Selection

Choosing the optimal green synthesis route depends on various factors including available equipment, scale, cost, and desired purity. The following workflow provides a logical pathway for decision-making.

G cluster_0 Evaluation Phase cluster_1 Method Selection cluster_2 Implementation & Optimization A Define Project Goals (Scale, Purity, Cost) B Assess Available Infrastructure (Microwave, High-Temp Reactor) A->B C Review Safety & Reagent Profiles (Toxicity, Handling) B->C D Method 1: DMC Methylation (High Selectivity, Green Reagent) C->D Informs Choice E Method 2: Solid Acid Catalysis (Catalyst Recyclability, Scalable) C->E Informs Choice F Method 3: Microwave Synthesis (Speed, Energy Efficiency) C->F Informs Choice G Execute Small-Scale Test Reaction D->G E->G F->G H Analyze Yield & Purity (HPLC, NMR) G->H I Scale-Up & Refine Conditions H->I

Caption: Workflow for selecting a green synthesis method.

Method 1: Base-Catalyzed Methylation with Dimethyl Carbonate (DMC)

Principle: This approach replaces hazardous, high-toxicity methylating agents like dimethyl sulfate or methyl iodide with dimethyl carbonate (DMC). DMC is an environmentally benign reagent known for its low toxicity and biodegradability.[4] The reaction is promoted by a simple, inexpensive inorganic base, and the only byproducts are methanol and carbon dioxide, making it a highly atom-economical and clean process.[5]

Mechanism: The reaction proceeds via a base-catalyzed methyl transfer. The base (e.g., K₂CO₃) deprotonates the carboxylic acid, forming a carboxylate anion. This nucleophile then attacks the methyl group of DMC in a direct transfer, avoiding harsh intermediates.[4][5]

G cluster_0 Reaction Mechanism Start 4-(Methylthio)benzoic Acid + K₂CO₃ Inter1 Potassium 4-(methylthio)benzoate (Nucleophile) Start->Inter1 Deprotonation TS Transition State (SN2-like) Inter1->TS Nucleophilic Attack DMC Dimethyl Carbonate (DMC) (Methyl Source) DMC->TS Nucleophilic Attack Product This compound TS->Product Byproducts KHCO₃ + CH₃OH + CO₂ TS->Byproducts

Caption: Mechanism of DMC-based methylation.

Protocol 3.1: Synthesis using K₂CO₃/DMC System

This protocol is adapted from the general procedure for base-catalyzed methylation of carboxylic acids.[4][5]

Materials:

  • 4-(Methylthio)benzoic acid (1.0 eq)

  • Dimethyl carbonate (DMC) (10-20 eq, serves as reagent and solvent)

  • Potassium carbonate (K₂CO₃), anhydrous (0.4-1.0 eq)

  • Dimethyl sulfoxide (DMSO) (optional, if solubility is an issue)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-(methylthio)benzoic acid (e.g., 1.68 g, 10 mmol) and potassium carbonate (e.g., 1.38 g, 10 mmol).

  • Reagent Addition: Add dimethyl carbonate (e.g., 15 mL). If the starting material has poor solubility, a minimal amount of DMSO can be added to aid dissolution.

  • Reaction Setup: Seal the vessel or attach a reflux condenser. Place the vessel in a preheated oil bath or heating mantle set to 90-120 °C.

  • Reaction Execution: Stir the mixture vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (50 mL) and ethyl acetate (50 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure methyl ester. An isolated yield of 97% has been reported for this specific compound under optimized conditions.[5]

Method 2: Heterogeneous Solid Acid Catalysis

Principle: This method employs a solid, reusable acid catalyst, replacing corrosive and difficult-to-remove liquid acids like H₂SO₄.[2] Solid acids, such as modified clays or sulfated zirconia, are easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and significantly reducing acidic waste streams.[6][7] This aligns with the principles of catalysis and waste prevention.

Mechanism: The esterification occurs on the acidic sites of the catalyst surface. The carbonyl oxygen of the carboxylic acid is protonated by the solid acid, activating the carbonyl carbon for nucleophilic attack by methanol.

Protocol 4.1: Esterification using Phosphoric Acid-Modified Montmorillonite K10 (PMK)

This protocol is based on a solvent-free approach using a modified clay catalyst.[6]

Materials:

  • 4-(Methylthio)benzoic acid (1.0 eq)

  • Methanol (1.0-1.5 eq)

  • Phosphoric acid-modified Montmorillonite K10 (PMK) catalyst (10 wt% of the acid)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Catalyst Preparation (PMK):

  • In a flask, suspend Montmorillonite K10 clay (500 mg) in toluene (5 mL).

  • Add ortho-phosphoric acid (37.5 mg).

  • Reflux the mixture for 5 hours.

  • Remove toluene by distillation under vacuum.

  • Dry the solid material in an oven at 110-120 °C and store in a desiccator.[6]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-(methylthio)benzoic acid (e.g., 1.68 g, 10 mmol), methanol (e.g., 0.48 g, 15 mmol), and the prepared PMK catalyst (0.168 g, 10 wt%).

  • Reaction Execution: Heat the solvent-free mixture to reflux under vigorous stirring for approximately 5 hours. The refluxing condition helps to remove the water formed during the reaction.[6]

  • Catalyst Recovery: Cool the reaction mixture. Add a suitable solvent like ethyl acetate to dissolve the product. Filter the mixture to recover the solid PMK catalyst. The catalyst can be washed, dried, and reused for subsequent batches.

  • Work-up and Purification:

    • Take the filtrate and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

    • Purify as described in Protocol 3.1.

Method 3: Microwave-Assisted Organic Synthesis (MAOS)

Principle: Microwave irradiation offers a significant advantage over conventional heating by delivering energy directly to polar molecules in the reaction mixture.[3] This results in rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and lower overall energy consumption.[8][9] For esterification, this rapid heating can quickly drive the reaction towards equilibrium.

Protocol 5.1: Microwave-Assisted Fischer Esterification

This is an adaptation of a traditional Fischer esterification to a microwave-assisted format.

Materials:

  • 4-(Methylthio)benzoic acid (1.0 eq)

  • Methanol (excess, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 drops)

  • Microwave reactor vial (10-20 mL) with a pressure-rated cap

  • Dedicated microwave synthesizer

Procedure:

  • Vial Preparation: Place 4-(methylthio)benzoic acid (e.g., 500 mg, 2.97 mmol) into a microwave reactor vial equipped with a small magnetic stir bar.

  • Reagent Addition: Add methanol (e.g., 8 mL) to the vial. Carefully add 3-5 drops of concentrated H₂SO₄.

  • Reaction Setup: Securely cap the vial and place it in the cavity of the microwave synthesizer.

  • Microwave Program: Set the reaction parameters. A typical program would be:

    • Temperature: 120-150 °C (use a hold time)

    • Time: 5-15 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: On

    • Pre-stirring: 30 seconds

  • Work-up:

    • After the reaction is complete, allow the vial to cool to a safe handling temperature (<50 °C).

    • Carefully uncap the vial in a fume hood.

    • Neutralize the catalyst by adding the mixture to a beaker containing a saturated solution of NaHCO₃.

    • Extract the product with diethyl ether or ethyl acetate.

  • Purification: Dry the organic extract over a drying agent, filter, and remove the solvent via rotary evaporation. Purify the crude product if necessary.

Comparative Analysis of Green Synthesis Methods

The selection of a method is a trade-off between speed, cost, scale, and environmental impact. The table below summarizes the key parameters for each approach.

ParameterMethod 1: DMC MethylationMethod 2: Solid Acid CatalysisMethod 3: Microwave Synthesis
Green Principle Safer Reagents, Atom EconomyCatalyst Recyclability, Waste ReductionEnergy Efficiency, Speed
Catalyst K₂CO₃ (Inexpensive Base)PMK, Zr/Ti Solid Acid[2]H₂SO₄ (catalytic)
Solvent DMC (Reagent/Solvent)Solvent-free or minimalMethanol (Reagent/Solvent)
Temperature 90-120 °CReflux (~65-120 °C)120-150 °C (High Pressure)
Reaction Time 4-12 hours3-8 hours5-15 minutes
Reported Yield Very High (up to 97%)[5]High (e.g., >80%)[2][6]Variable, often high (>90%)[10]
Key Advantage Excellent chemoselectivity, benign byproducts[5]Easy catalyst separation and reuse.[7]Drastic reduction in reaction time.[3]
Consideration Requires slightly elevated temperatures.Catalyst preparation/purchase required.Requires specialized microwave equipment.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several green and sustainable methods that offer significant advantages over traditional protocols. The use of dimethyl carbonate provides a safe and highly selective route with minimal waste.[4] Heterogeneous solid acid catalysis offers scalability and process simplification through catalyst recycling.[2][6] Finally, microwave-assisted synthesis provides an ultra-fast, energy-efficient option for rapid library synthesis or process optimization.[3]

For researchers and drug development professionals, adopting these methods can not only reduce environmental impact but also improve laboratory safety and process efficiency. Future research may focus on biocatalytic routes using enzymes like lipases, which can operate under even milder conditions, further advancing the green synthesis of this important chemical intermediate.[11]

References

  • Ji, Y., Sweeney, J., Zoglio, J., & Gorin, D. J. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. The Journal of Organic Chemistry, 78(21), 11606-11611. [Link]

  • MDPI. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Gorin, D. J., et al. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. J. Org. Chem., 78, 11606-11611. [Link]

  • Tyagi, B., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4217. [Link]

  • International Journal of Scientific & Technology Research. (2019). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. IJSTR, 8(11). [Link]

  • Waleed, N. (n.d.). Preparation of Methyl Benzoate. College of Pharmacy, Department of Pharmaceutical Chemistry. [Link]

  • Srivastava, A. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Research in Chemistry, 13(3), 205-209. [Link]

  • University of Wisconsin-La Crosse. (2021). Synthetic efforts towards the development of a microwave synthesis of ethyl benzoate. UW-La Crosse Journal of Undergraduate Research XXIV. [Link]

  • Lamare, S., & Legoy, M. D. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-61. [Link]

  • Sharma, U. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 4(1), 38-48. [Link]

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Topic: Applications of Methyl 4-(methylthio)benzoate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(methylthio)benzoate is a versatile sulfur-containing aromatic ester that serves as a pivotal building block in advanced materials synthesis. Its unique molecular architecture, featuring a reactive ester group and a modifiable methylthio moiety, allows for its incorporation into a diverse range of functional materials. This guide elucidates the primary applications of this compound in materials science, with a focus on its role as a precursor for conductive polymers and as a monomer for high-performance thermoplastics. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer visual workflows to empower researchers in leveraging this compound for the development of next-generation materials.

Introduction: The Molecular Utility of this compound

This compound (CAS No: 3795-79-7) is an organic intermediate whose value in materials science is derived from its distinct functional groups.[1] The methylthio (-SCH₃) group is a key feature, providing a nucleophilic sulfur atom that can be readily oxidized or engaged in C-S coupling reactions. The methyl ester (-COOCH₃) group offers a convenient site for hydrolysis, amidation, or transesterification, enabling its integration into polyester or polyamide backbones. This combination makes it a strategic choice for designing materials with tailored electronic, thermal, and mechanical properties.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₀O₂S[1]

  • Molecular Weight: 182.24 g/mol [1]

  • Appearance: Solid[1]

  • Core Structure: A benzene ring para-substituted with a methylthio and a methyl carboxylate group.

cluster_molecule This compound mol S(C)-C6H4-C(=O)O(C)

Caption: Chemical structure representation.

Application I: Precursor for Advanced Conductive Polymers

The development of conductive polymers is crucial for applications in electronics, energy storage, and sensing. Carbazole-based polymers are particularly noted for their excellent thermal, electrical, and photophysical properties.[2][3] this compound can be chemically modified to create novel monomers that, when polymerized, yield materials with significant capacitive behavior, making them suitable for supercapacitor and biosensor applications.[2][3]

Rationale and Strategy

The core strategy involves chemically linking this compound with a well-known electroactive moiety, such as carbazole, to form a new, electropolymerizable monomer. The resulting polymer benefits from the combined properties of its constituents. The process involves the synthesis of Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB), which is then subjected to electrochemical polymerization to deposit a thin, conductive polymer film onto an electrode surface.[2][3][4]

Experimental Protocol: Synthesis and Electropolymerization of P(MCzCTB)

This protocol details the chemical synthesis of the MCzCTB monomer followed by its electropolymerization on a glassy carbon electrode (GCE).

Part A: Synthesis of Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB)

  • Preparation of Base Suspension: Prepare a suspension of sodium hydroxide (NaOH, 30 mmol) in dimethyl sulfoxide (DMSO, 150 mmol) in a beaker with stirring.

  • Carbazole Addition: Slowly add carbazole (30 mmol) to the NaOH suspension and stir for 30 minutes at room temperature.

  • Carbon Disulfide Reaction: Add carbon disulfide (CS₂, 45 mmol) dropwise to the mixture and continue stirring for 3 hours.

  • Coupling Reaction: Add Methyl 4-(bromomethyl)benzoate (30 mmol) to the reaction mixture and stir for an additional 4 hours.

  • Precipitation and Purification: Pour the reaction mixture into cold water to precipitate the crude product. Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield pure MCzCTB.

  • Characterization: Confirm the structure of the synthesized monomer using FTIR and NMR spectroscopy.[2][3]

Part B: Electropolymerization of MCzCTB on a Glassy Carbon Electrode (GCE)

  • Electrolyte Preparation: Prepare the polymerization solution by dissolving the synthesized MCzCTB monomer (e.g., 1.0 mM) in an electrolyte solution of 0.1 M NaClO₄ in acetonitrile (CH₃CN).[2][3]

  • Electrochemical Cell Setup: Assemble a standard three-electrode cell consisting of a GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Cyclic Voltammetry (CV): Immerse the electrodes in the electrolyte solution. Initiate electropolymerization by cycling the potential, for instance, between 0.0 V and 1.8 V at a scan rate of 100 mV/s for multiple cycles.[3] A polymer film, P(MCzCTB), will gradually deposit on the GCE surface.

  • Film Characterization: After polymerization, rinse the modified electrode (P(MCzCTB)/GCE) with fresh acetonitrile to remove any unreacted monomer. The film can then be characterized by techniques such as scanning electron microscopy (SEM) and electrochemical impedance spectroscopy (EIS) to evaluate its morphology and capacitive properties.[2][3][4]

Causality Behind Experimental Choices
  • Electrolyte System: A non-aqueous system (acetonitrile with NaClO₄) is used because it offers a wide potential window, which is necessary for the oxidative polymerization of the monomer without solvent interference.

  • Glassy Carbon Electrode (GCE): GCE is chosen as the working electrode due to its wide potential range, chemical inertness, and good electrical conductivity, providing a stable substrate for polymer deposition.

  • Cyclic Voltammetry: This technique is ideal for electropolymerization as it allows for the controlled oxidation of the monomer to form radical cations, which then couple to form polymer chains.[3] The repeated cycling builds up the polymer film layer by layer.

Workflow and Data

cluster_synthesis Monomer Synthesis cluster_polymerization Electropolymerization A Methyl 4-(thio)benzoate Derivative Synthesis B Purification & Characterization (FTIR, NMR) A->B C Three-Electrode Cell Setup B->C Use Monomer D Cyclic Voltammetry C->D E P(MCzCTB) Film Deposition D->E F Material Characterization (SEM, EIS) E->F

Caption: Workflow for synthesizing and characterizing a conductive polymer.

Quantitative Data Summary

Monomer ConcentrationResulting Capacitance (at low frequency)Application Potential
1.0 mM [MCzCTB]₀~53.1 mF cm⁻²Supercapacitors, Biosensors

Data synthesized from referenced literature.[2][4]

Application II: Monomer for High-Performance Polymers

High-performance polymers are essential in industries requiring materials that can withstand extreme conditions, such as aerospace, automotive, and electronics. These materials are characterized by high thermal stability, excellent mechanical strength, and chemical resistance.[5][6] The inclusion of sulfur, particularly in the form of sulfone groups, is a well-established strategy for enhancing polymer performance.

Rationale and Strategy

This compound can be transformed into a rigid, thermally stable monomer through a straightforward oxidation of its methylthio group to a methylsulfonyl (-SO₂CH₃) group. This resulting difunctional monomer can then be used in polycondensation reactions with other aromatic monomers (e.g., bisphenols) to create high-performance polymers like poly(ether sulfone)s. The rigid sulfonyl group in the polymer backbone restricts chain rotation, leading to a high glass transition temperature (Tg) and improved mechanical properties.

Experimental Protocol: Synthesis of a Poly(ether sulfone) Analog

Part A: Oxidation to Methyl 4-(methylsulfonyl)benzoate

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Oxidation: While stirring at room temperature, slowly add an oxidizing agent such as hydrogen peroxide (30% aq., ~2.2 equivalents) or potassium permanganate.

  • Reaction Monitoring: Gently heat the mixture (e.g., to 80°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Isolation: Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Purification: Collect the white solid by filtration, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum. The product is Methyl 4-(methylsulfonyl)benzoate.

Part B: Aromatic Nucleophilic Substitution Polycondensation

  • Reactant Setup: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, charge the synthesized Methyl 4-(methylsulfonyl)benzoate (1 equivalent), an aromatic diol like Bisphenol A (1 equivalent), and an excess of anhydrous potassium carbonate (K₂CO₃).

  • Solvent Addition: Add a high-boiling point aprotic polar solvent, such as N-Methyl-2-pyrrolidone (NMP) or sulfolane, along with an azeotroping agent like toluene.

  • Polymerization: Heat the mixture to ~150°C to azeotropically remove water. After water removal, raise the temperature to 190-220°C to initiate polymerization. Maintain this temperature for several hours until a significant increase in viscosity is observed.

  • Polymer Isolation: Cool the viscous solution and precipitate the polymer by slowly pouring it into a non-solvent like methanol with vigorous stirring.

  • Purification: Filter the fibrous polymer, wash it repeatedly with hot water and methanol to remove salts and residual solvent, and dry it in a vacuum oven at an elevated temperature (e.g., 120°C).

Causality Behind Experimental Choices
  • Oxidation Step: The conversion of the sulfide to a sulfone is critical as the sulfone group acts as a powerful electron-withdrawing group, which activates the aromatic ring for the subsequent nucleophilic aromatic substitution polymerization.

  • Anhydrous Conditions: The polycondensation reaction is highly sensitive to water, which can react with the phenoxide intermediates and terminate chain growth. The use of anhydrous K₂CO₃ and azeotropic removal of water is essential for achieving a high molecular weight polymer.

  • High Temperature & Polar Solvent: High temperatures are required to overcome the activation energy of the reaction. A high-boiling polar aprotic solvent is necessary to keep all reactants and the growing polymer chain in solution.

References

  • Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. SciSpace by Typeset.
  • Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. TÜBİTAK Academic Journals.
  • Synthesis of methyl 4(9H-carbazole-9-carbanothioylthio) benzoate: Electropolymerization and impedimetric study.
  • Methyl 4-(methylthio)
  • High-performance polymer solar cells based on a 2D-conjugated polymer with an alkylthio side-chain. Energy & Environmental Science (RSC Publishing).
  • High performance sulfur-containing copolyesters from bio-sourced aromatic monomers. Journal of the Serbian Chemical Society.
  • High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene).
  • Polymer Performance Materials Research Group. Eindhoven University of Technology.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Methyl 4-(methylthio)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-(methylthio)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this important synthesis. We will delve into common issues encountered during the procedure, provide scientifically-grounded solutions, and offer detailed protocols to ensure you can achieve high-yield, high-purity results in your laboratory.

The most common and direct route to this compound is the Fischer esterification of 4-(methylthio)benzoic acid with methanol, catalyzed by a strong acid. While seemingly straightforward, this reversible reaction presents several challenges that can impact yield and purity. This guide will focus on troubleshooting this specific pathway.

Section 1: Troubleshooting Guide (Q&A)

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yield in a Fischer esterification is almost always tied to the reversible nature of the reaction. The equilibrium between the carboxylic acid, alcohol, ester, and water must be actively shifted towards the product side.[1][2][3][4]

Primary Causes & Solutions:

  • Equilibrium Not Displaced: The reaction produces water as a byproduct. As water concentration increases, the reverse reaction (ester hydrolysis) accelerates, leading to a low-yield equilibrium mixture.[2][3]

    • Solution 1: Use Excess Alcohol. The most common strategy is to use methanol as the solvent, creating a large molar excess. This shifts the equilibrium forward according to Le Châtelier's principle, maximizing the conversion of the carboxylic acid.[1][2][5] Using a 10-fold excess or more of the alcohol can dramatically increase ester yield.[2]

    • Solution 2: Remove Water. For larger-scale reactions, removing water as it forms is highly effective. This is typically done using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[2][4][6] The water is collected in the trap, preventing the reverse reaction.

  • Incomplete Reaction: Insufficient reaction time or temperature can prevent the reaction from reaching its optimal equilibrium point.

    • Solution: Ensure the reaction mixture is heated to a steady reflux. For methanol, this is approximately 65°C.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible or has minimized. A typical reflux time is 2-4 hours, but this can vary.[6]

  • Losses During Workup: Significant product loss can occur during the extraction and washing steps.

    • Solution: this compound has some solubility in water. During the aqueous wash, especially the bicarbonate wash, minimize the volume of the aqueous phase used. Ensure you perform multiple extractions (at least 2-3) with your organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product from the aqueous layer.[7][8] Always wash the combined organic layers with brine (saturated NaCl solution) to reduce the amount of water in the organic phase before drying.[6][8]

Q2: My final product is impure. What are the likely side products and how can I prevent their formation?

Answer: Impurities typically arise from unreacted starting material or oxidation of the sensitive methylthio group.

Common Impurities & Prevention:

  • Unreacted 4-(methylthio)benzoic Acid: This is the most common impurity, especially if the reaction did not go to completion.

    • Prevention: Drive the reaction to completion using the methods described in Q1.

    • Removal: During the workup, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the acidic carboxylic acid, pulling it into the aqueous layer as its sodium salt.[6][8][9] Be sure to check the pH of the aqueous layer to ensure it is basic, which confirms that all the acid has been neutralized and removed from the organic layer.[8]

  • Methyl 4-(methylsulfinyl)benzoate (Sulfoxide): The thioether group (-SCH₃) is susceptible to oxidation, especially under harsh conditions or if oxidizing agents are inadvertently present. The resulting sulfoxide is more polar than the desired product.

    • Prevention: Use high-purity starting materials and solvents. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative impurities in your setup. Avoid unnecessarily high temperatures or prolonged reaction times.

    • Removal: The increased polarity of the sulfoxide makes it separable from the desired ester by flash column chromatography on silica gel.[10]

Q3: I'm having trouble with the workup and purification. What is the best procedure?

Answer: A well-executed workup is critical for isolating a pure product. The goal is to remove the acid catalyst, unreacted starting material, and excess methanol.

Recommended Workup and Purification Protocol:

  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a separatory funnel containing deionized water.[8][9]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.

  • Neutralization: Wash the combined organic layers with a saturated solution of sodium bicarbonate until CO₂ evolution ceases. This removes both the sulfuric acid catalyst and any unreacted 4-(methylthio)benzoic acid.[6][8]

  • Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution. This helps to remove residual water and some water-soluble impurities.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6][11]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification (If Necessary): If the crude product is still not pure (as determined by NMR or GC), recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is an effective final step to obtain highly pure, crystalline material.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed Fischer esterification?

Answer: The Fischer esterification proceeds via a six-step, reversible nucleophilic acyl substitution mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.[2][4][12]

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon.[4][12]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[2][4]

  • Elimination: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O double bond, eliminating a molecule of water.[4]

  • Deprotonation: The protonated carbonyl of the ester is deprotonated by a weak base (like another molecule of methanol or water) to regenerate the acid catalyst and yield the final ester product.[12]

Fischer_Esterification_Mechanism cluster_0 Activation cluster_1 Addition cluster_2 Elimination cluster_3 Product Formation Start 4-(Methylthio)benzoic Acid + H⁺ Activated Protonated Carbonyl (Enhanced Electrophile) Start->Activated Protonation Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Nucleophilic Attack Methanol Methanol (Nucleophile) Methanol->Tetrahedral Protonated_Intermediate Protonated Intermediate (H₂O is good leaving group) Tetrahedral->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Elimination of H₂O Product This compound Protonated_Ester->Product Deprotonation (Catalyst Regenerated)

Caption: Mechanism of Fischer Esterification.

Q2: Are there alternative catalysts to sulfuric acid?

Answer: Yes. While concentrated sulfuric acid is effective and inexpensive, concerns over its corrosive nature and difficulty in removal have led to the development of alternatives.[13] Solid acid catalysts are a prominent green alternative. These include:

  • Zirconium- or Titanium-based catalysts: These have shown high activity for esterification reactions.[13][14]

  • Acid-treated Montmorillonite Clay: This is an easily available and efficient solid acid catalyst.

  • Ion-exchange resins (e.g., Dowex): These are also effective heterogeneous catalysts.

The primary advantage of solid acids is that they can be filtered off at the end of the reaction, simplifying the workup and allowing for catalyst recycling.[13]

Q3: How should I properly monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Spot the starting material (4-(methylthio)benzoic acid) and the reaction mixture on a silica gel TLC plate.

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point for the mobile phase.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting carboxylic acid is more polar and will have a lower Rf value than the less polar ester product. The reaction is complete when the spot corresponding to the starting material has disappeared or is very faint.

Section 3: Detailed Experimental Protocol

This protocol details the synthesis of this compound via Fischer esterification.

Workflow Diagram

Synthesis_Workflow reagents 1. Combine Reactants - 4-(Methylthio)benzoic Acid - Methanol (excess) - H₂SO₄ (catalyst) reflux 2. Reflux (65°C, 2-4h) Monitor by TLC reagents->reflux workup 3. Workup - Quench with H₂O - Extract with EtOAc reflux->workup wash 4. Wash Organic Layer - NaHCO₃ (aq) to remove acid - Brine to remove H₂O workup->wash dry 5. Dry & Concentrate - Dry over Na₂SO₄ - Remove solvent in vacuo wash->dry purify 6. Purify (optional) - Recrystallization or - Column Chromatography dry->purify product Final Product: This compound dry->product if pure purify->product

Caption: Experimental workflow for synthesis.

Materials & Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-(Methylthio)benzoic acid168.225.00 g29.71.0
Methanol (MeOH)32.0450 mL1236~41.6
Sulfuric Acid (H₂SO₄, conc.)98.080.5 mL~9.2~0.3
Ethyl Acetate (EtOAc)-~100 mL--
Saturated NaHCO₃ (aq)-~50 mL--
Saturated NaCl (Brine)-~25 mL--
Anhydrous Na₂SO₄-~5 g--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-(methylthio)benzoic acid (5.00 g, 29.7 mmol).

  • Add methanol (50 mL) to the flask and stir until the solid dissolves.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~65 °C) using a heating mantle.

  • Reaction: Maintain the reflux for 3 hours. Monitor the reaction progress by TLC.

  • Workup: After 3 hours, cool the reaction mixture to room temperature. Pour the mixture into a 250 mL separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with ethyl acetate (30 mL) and add this to the separatory funnel.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the bottom aqueous layer.

  • Extract the aqueous layer again with ethyl acetate (2 x 20 mL). Combine all organic layers in the separatory funnel.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 25 mL). Caution: CO₂ gas will evolve. Swirl and vent before shaking.

  • Wash the organic layer with brine (25 mL).

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude solid by recrystallization from a minimal amount of hot methanol or ethanol.

References

  • Fischer Esterification Procedure. (n.d.). Retrieved from University of Arizona, Department of Chemistry and Biochemistry. [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved from California State University, Sacramento. [Link]

  • NotEvans. (2015, August 13). Routes of formation of esters with highest yield. Chemistry Stack Exchange. [Link]

  • Toure, R. H., et al. (n.d.). Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. ResearchGate. [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • MedChemMario. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Reddit. [Link]

  • Various Authors. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. [Link]

  • Lab5 procedure esterification. (n.d.). Retrieved from University of Massachusetts Lowell. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Mustafa, Y. F. (2020, April 14). Is the listed method be considered as an improve one for Fischer esterification reaction?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Liu, K., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]

  • Lapetaje, J. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]

  • CN101712641A - Method for preparing methylthio benzoic acid - Google P
  • Liu, K., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

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Technical Support Center: Optimizing Methyl 4-(methylthio)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(methylthio)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your reaction conditions and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 4-(methylthio)benzoic acid. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2] The reaction is an equilibrium process, and its efficiency is governed by Le Chatelier's principle.[3]

Q2: What is the fundamental mechanism of the acid-catalyzed Fischer esterification?

A2: The reaction mechanism involves several key equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 4-(methylthio)benzoic acid, which significantly increases the electrophilicity of the carbonyl carbon.[1][2]

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

  • Deprotonation: The protonated ester is deprotonated (often by another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final product, this compound.[1]

Q3: Why is it critical to use an excess of methanol?

A3: Fischer esterification is a reversible reaction where water is produced as a byproduct.[5][6] According to Le Chatelier's principle, the equilibrium can be shifted toward the product side by either removing a product as it forms or by increasing the concentration of a reactant.[3] In this synthesis, using methanol as the solvent provides a large molar excess, which effectively drives the reaction to completion and maximizes the yield of the desired ester.[4]

Q4: Can solid acid catalysts be used instead of mineral acids like H₂SO₄?

A4: Yes, solid acid catalysts are an excellent and environmentally benign alternative to traditional mineral acids. Catalysts like modified montmorillonite K10 clay or zirconium-based solid acids have been shown to be effective for the esterification of substituted benzoic acids.[5][7] Their primary advantages include easier separation from the reaction mixture (simple filtration), reduced corrosiveness, and potential for recyclability, which simplifies the workup process and minimizes acidic waste.[5]

Experimental Protocol: Fischer Esterification

This protocol provides a standard procedure for the synthesis of this compound.

Materials and Reagents
  • 4-(methylthio)benzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(methylthio)benzoic acid (1.0 eq) and anhydrous methanol (10-20 eq, often used as the solvent).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture.[8]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.[8]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and the acid catalyst). Continue washing until no more CO₂ gas evolves.[9][10]

    • Saturated brine solution (to reduce the amount of water in the organic layer).[8]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8] Filter off the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain a pure solid.[11]

Visualization of the Synthetic Workflow

Synthesis_Workflow reagents 1. 4-(methylthio)benzoic acid 2. Anhydrous Methanol 3. H₂SO₄ (cat.) reflux Reflux (2-4 hours) reagents->reflux Combine & Heat workup Aqueous Workup (Extraction & Washes) reflux->workup Cool & Quench purification Purification (Distillation or Recrystallization) workup->purification Isolate Crude product Pure Methyl 4-(methylthio)benzoate purification->product Final Isolation

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

Q: My reaction yield is very low. What are the common causes and how can I fix this?

A: Low yield is a frequent issue stemming from the equilibrium nature of the reaction. Here are the primary causes and solutions:

Possible Cause Explanation & Scientific Rationale Recommended Solution
Presence of Water Water is a product of the reaction. Any water present in the reagents (especially methanol) or glassware at the start will shift the equilibrium back towards the reactants, inhibiting ester formation.[5]Use anhydrous grade methanol and ensure all glassware is thoroughly dried before use.
Incomplete Reaction The reaction may not have reached equilibrium or completion.Increase the reflux time and monitor the reaction using TLC until the starting material spot disappears. Ensure the temperature is sufficient for a steady reflux.
Insufficient Catalyst The acid catalyst is essential for activating the carboxylic acid. An insufficient amount will result in a very slow reaction rate.Ensure a proper catalytic amount of concentrated H₂SO₄ (typically 5-10% by mole) is used. Alternatively, consider a more active solid acid catalyst.[7]
Product Loss During Workup The product can be lost during aqueous extraction if emulsions form or if washes are too aggressive. Some product will always have minor solubility in the aqueous phase.During extraction, use gentle inversions rather than vigorous shaking to prevent emulsions. If an emulsion forms, adding brine can help break it.[8] Ensure pH of the bicarbonate wash is basic to fully extract the unreacted acid.[9]

Q: After purification, my final product is still contaminated with the starting 4-(methylthio)benzoic acid. How can I remove it?

A: This is a classic purification challenge caused by incomplete reaction or inefficient workup.

  • The Problem: The starting material is acidic, while the ester product is neutral. This difference in chemical properties is the key to their separation.

  • The Solution: The most effective way to remove the acidic starting material is through a liquid-liquid extraction with a basic solution.[10] During the workup phase, ensure you wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, leaving the neutral ester in the organic layer. Repeat the basic wash until you no longer observe gas evolution (CO₂).

Q: My reaction has stalled, and TLC analysis shows both starting material and product with no change over time. What should I do?

A: A stalled reaction indicates that equilibrium has been reached but is not sufficiently shifted towards the products, or the catalyst has been deactivated.

  • Driving the Equilibrium: The most practical solution in a lab setting is to add more of the excess reagent, which is methanol. If feasible and safe, removing water as it forms using a Dean-Stark apparatus can also be highly effective, though this is more common with higher-boiling alcohols.[3]

  • Catalyst Deactivation: While less common with sulfuric acid, some solid acid catalysts can lose activity. For microwave-assisted synthesis, it has been shown that adding the catalyst in intervals can overcome deactivation issues.[6] For this reaction, ensure your catalyst was active and not contaminated.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Product Yield or Impure Product check_tlc Check TLC of Reaction Mixture start->check_tlc incomplete Reaction Incomplete? (Starting Material Present) check_tlc->incomplete complete Reaction Complete? (No Starting Material) check_tlc->complete incomplete->complete No cause_water Water Contamination? incomplete->cause_water Yes workup_issue Problem during Workup? complete->workup_issue Yes cause_time_temp Insufficient Time/Temp? cause_water->cause_time_temp No sol_dry Solution: Use Anhydrous Reagents & Dry Glassware cause_water->sol_dry Yes sol_reflux Solution: Increase Reflux Time & Monitor by TLC cause_time_temp->sol_reflux Yes acid_impurity Acid Impurity in Product? workup_issue->acid_impurity Yes sol_extract Solution: Gentle Extraction, Use Brine for Emulsions workup_issue->sol_extract No sol_wash Solution: Repeat NaHCO₃ Wash Thoroughly acid_impurity->sol_wash Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • CN101817770B - Method for preparing methylthio-benzoic acid. (n.d.). Google Patents.
  • CN101712641A - Method for preparing methylthio benzoic acid. (n.d.). Google Patents.
  • Chemical Properties of Benzoic acid, 4-(methylthio)-, ethyl ester. (n.d.). Cheméo. Available at: [Link]

  • Procedure for Fischer Esterification. (n.d.). Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. Available at: [Link]

  • Preparation of Methyl Benzoate. (n.d.). Available at: [Link]

  • In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester? (n.d.). Homework.Study.com. Available at: [Link]

  • Adnan, J., et al. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Oriental Journal of Chemistry, 32(3), 1595-1601. Available at: [Link]

  • Jana, N. K., & Dutta, M. (2014). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 3(1). Available at: [Link]

  • Esterification of benzoic acid to methyl benzoate. (n.d.). Available at: [Link]

  • Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. Available at: [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014, April 23). YouTube. Available at: [Link]

  • Preparation of methyl benzoate (benzoic acid methyl ester). (n.d.). PrepChem.com. Available at: [Link]

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Technical Support Center: Troubleshooting Low Yield in Methyl 4-(methylthio)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(methylthio)benzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this compound. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Overview of Synthetic Routes

This compound is most commonly synthesized via two primary pathways:

  • Fischer-Speier Esterification: This is the classical and most direct route, involving the acid-catalyzed reaction of 4-(methylthio)benzoic acid with methanol. While straightforward, the reaction is an equilibrium process, and optimizing conditions is critical to achieving high yields.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the substitution of a suitable leaving group (e.g., a halogen) on the aromatic ring with a methylthiolate nucleophile, followed by esterification, or vice versa. The success of this route is highly dependent on the activation of the aromatic ring.[3][4]

This guide will primarily focus on troubleshooting the more common Fischer Esterification route.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low or No Product Formation

Question: My Fischer esterification of 4-(methylthio)benzoic acid with methanol resulted in a very low yield (<40%). What are the most probable causes?

Answer: A low yield in a Fischer esterification is a classic problem that almost always points to the reversible nature of the reaction.[2] The reaction between a carboxylic acid and an alcohol to form an ester and water is in constant equilibrium. To achieve a high yield, the equilibrium must be actively shifted towards the products, according to Le Chatelier's Principle.[1]

Here are the primary factors to investigate:

  • Equilibrium Not Shifted: This is the most common culprit. If water produced during the reaction is not removed, it can hydrolyze the ester product back to the starting materials. Similarly, if the concentration of reactants is not sufficiently high, the forward reaction rate will be slow.

  • Insufficient or Inactive Catalyst: A strong acid catalyst (like H₂SO₄ or p-TsOH) is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[5] If too little catalyst is used, or if it has been deactivated by moisture, the reaction rate will be impractically slow.

  • Sub-Optimal Reaction Conditions: Inadequate temperature or insufficient reaction time will prevent the system from reaching equilibrium, let alone shifting it.

  • Reagent Purity: The presence of water in your methanol, 4-(methylthio)benzoic acid, or even the reaction solvent will inhibit the forward reaction.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

G cluster_solutions start Low Yield (<40%) Detected check_equilibrium Action: Shift Equilibrium start->check_equilibrium Is equilibrium being driven? check_catalyst Action: Verify Catalyst start->check_catalyst Is catalyst active/sufficient? check_conditions Action: Optimize Conditions start->check_conditions Are time/temp adequate? check_reagents Action: Assess Reagents start->check_reagents Are reagents pure/dry? sol_1 Use large excess of methanol (e.g., 10-50 equivalents or as solvent) check_equilibrium->sol_1 sol_2 Remove water via Dean-Stark trap (if using a co-solvent like toluene) check_equilibrium->sol_2 sol_3 Increase catalyst loading (e.g., 5 mol% H₂SO₄) check_catalyst->sol_3 sol_4 Use fresh, anhydrous catalyst check_catalyst->sol_4 sol_5 Increase reflux temperature or time (Monitor by TLC) check_conditions->sol_5 sol_6 Use anhydrous methanol and dry starting materials thoroughly check_reagents->sol_6 solution High Yield Achieved sol_1->solution sol_2->solution sol_3->solution sol_4->solution sol_5->solution sol_6->solution

Caption: Troubleshooting Decision Workflow for Low Yield.

Category 2: Product Purity and Side Reactions

Question: My reaction seems to have worked, but TLC and NMR analysis show significant impurities. What are the likely side products?

Answer: While Fischer esterification is generally a clean reaction, several side products can arise, particularly with a substrate like this compound.

  • Unreacted Starting Material: The most common "impurity" is simply unreacted 4-(methylthio)benzoic acid. Due to the equilibrium nature of the reaction, complete conversion is rare without deliberate measures to shift the equilibrium.[1] The starting material can be easily removed with a basic wash during workup.

  • Oxidation of the Thioether: The methylthio (-SCH₃) group is susceptible to oxidation, especially if the reaction is run for extended periods at high temperatures or if oxidizing impurities are present. This can lead to the formation of Methyl 4-(methylsulfinyl)benzoate (the sulfoxide) or Methyl 4-(methylsulfonyl)benzoate (the sulfone). These are often more polar than the desired product and can complicate purification.

  • Byproducts from Reagent Degradation: If using sulfuric acid at very high temperatures, it can cause charring or sulfonation of the aromatic ring, though this is less common under typical reflux conditions.

Table 1: Common Impurities and Their Identification

ImpurityTypical TLC Rf (vs. Product)1H NMR SignatureRemoval Strategy
4-(methylthio)benzoic acidLowerAcidic -OH proton (broad singlet, >10 ppm)Aqueous basic wash (e.g., NaHCO₃ solution)[6][7]
Methyl 4-(methylsulfinyl)benzoateLower-S(O)CH₃ singlet shifts downfield to ~2.7 ppmColumn chromatography
Methyl 4-(methylsulfonyl)benzoateLower-S(O₂)CH₃ singlet shifts further downfield to ~3.1 ppmColumn chromatography

Question: What is the most effective method to purify crude this compound?

Answer: A two-stage purification process is recommended for achieving high purity.

  • Aqueous Workup: After the reaction, neutralize the acid catalyst with a mild base like sodium bicarbonate solution. This will also deprotonate any unreacted carboxylic acid, moving it into the aqueous layer. Extract your ester product into an organic solvent like ethyl acetate.[7]

  • Column Chromatography or Recrystallization:

    • Column Chromatography: This is highly effective for removing both more polar (oxidized byproducts, residual starting acid) and less polar impurities. A typical eluent system is a gradient of ethyl acetate in hexane.[8][9]

    • Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a very efficient method to obtain highly pure, crystalline material.[9] Suitable solvents include methanol or ethanol/water mixtures.

Experimental Protocols

Protocol 1: Optimized Fischer Esterification of 4-(methylthio)benzoic acid

This protocol is designed to maximize yield by using the alcohol as the solvent, thereby ensuring a large excess.

Materials:

  • 4-(methylthio)benzoic acid (1 eq)

  • Anhydrous Methanol (20-50 eq, or as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(methylthio)benzoic acid (e.g., 5.0 g, 29.7 mmol).

  • Add a large excess of anhydrous methanol (e.g., 100 mL).

  • Slowly and carefully, add concentrated sulfuric acid (e.g., 0.15 mL, ~2.8 mmol) to the stirring solution.

  • Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate/Hexane as eluent) until the starting material spot is minimal.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of methanol by about 75% using a rotary evaporator.

  • Dilute the residue with ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution! ), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Mechanistic Insight

Understanding the reaction mechanism is key to effective troubleshooting. The Fischer esterification proceeds through a series of reversible protonation and nucleophilic attack steps.

G RCOOH Carboxylic Acid (4-(methylthio)benzoic acid) p1 RCOOH->p1 + H⁺ (cat.) Protonated_RCOOH Protonated Carbonyl (Activated Electrophile) p2 Protonated_RCOOH->p2 + CH₃OH (Nucleophilic Attack) Tetrahedral_Intermediate Tetrahedral Intermediate p3 Tetrahedral_Intermediate->p3 Proton Transfer Proton_Transfer Protonated Ether p4 Proton_Transfer->p4 - H₂O Ester_H2O Ester + Water p1->Protonated_RCOOH [Reversible] p2->Tetrahedral_Intermediate [Reversible] p3->Proton_Transfer [Reversible] p4->Ester_H2O [Reversible] - H⁺ (cat.)

Caption: Simplified Mechanism of Fischer Esterification.[5]

References

  • Toure, R. H., et al. Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. ResearchGate. [Link]

  • American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Carpenter, J. E., et al. Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. [Link]

  • University Handout. Esterification of Benzoic Acid to Methyl Benzoate. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Lavanya, J., et al. Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]

  • Lapetaje, J. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. [Link]

  • ResearchGate. 4a Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Jackson, C. J., et al. Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • Reddit. How can I improve the yield of my Fischer Esterification?. r/Chempros. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.
  • University Handout. Preparation of Methyl Benzoate. [Link]

  • Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.
  • ResearchGate. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • PrepChem. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • ResearchGate. Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • YouTube. Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. [Link]

  • ResearchGate. (PDF) RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

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Technical Support Center: Purification of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Methyl 4-(methylthio)benzoate. Drawing upon established chemical principles and field-proven insights, this document details common impurities, purification strategies, and step-by-step protocols to achieve high purity of the target compound.

Understanding the Chemistry: Potential Impurities

The purity of this compound is critical for its use in further synthetic steps and biological assays. Impurities can arise from unreacted starting materials, side-reactions during synthesis, or degradation. A foundational understanding of these potential contaminants is the first step in designing an effective purification strategy.

Common Impurities Encountered:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include 4-(methylthio)benzoic acid or thioanisole.

  • Oxidation Byproducts: The thioether group is susceptible to oxidation, leading to the formation of Methyl 4-(methylsulfinyl)benzoate (the sulfoxide) and Methyl 4-(methylsulfonyl)benzoate (the sulfone).[1][2]

  • Hydrolysis Product: The ester functional group can be hydrolyzed back to the corresponding carboxylic acid, 4-(methylthio)benzoic acid, particularly in the presence of acid or base and water.[3][4]

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be carried through.

The following diagram illustrates the relationship between this compound and its common process-related impurities.

G cluster_0 Synthesis & Degradation Pathways This compound This compound 4-(methylthio)benzoic acid 4-(methylthio)benzoic acid This compound->4-(methylthio)benzoic acid Hydrolysis Methyl 4-(methylsulfinyl)benzoate (Sulfoxide) Methyl 4-(methylsulfinyl)benzoate (Sulfoxide) This compound->Methyl 4-(methylsulfinyl)benzoate (Sulfoxide) Oxidation 4-(methylthio)benzoic acid->this compound Esterification Methanol Methanol Methyl 4-(methylsulfonyl)benzoate (Sulfone) Methyl 4-(methylsulfonyl)benzoate (Sulfone) Methyl 4-(methylsulfinyl)benzoate (Sulfoxide)->Methyl 4-(methylsulfonyl)benzoate (Sulfone) Further Oxidation

Caption: Key synthesis and degradation pathways for this compound.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the nature and quantity of the impurities present. Below is a summary of the most effective techniques for purifying this compound.

Technique Principle of Separation Best For Removing Advantages Limitations
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Small amounts of closely related impurities.High purity of final product, scalable.Potential for low yield, requires screening of solvents.
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.[5]Multiple impurities with different polarities.High resolution, applicable to a wide range of impurities.Can be time-consuming and require large volumes of solvent.
Acid-Base Extraction Differential solubility of acidic or basic compounds in aqueous and organic phases.Acidic impurities like 4-(methylthio)benzoic acid.Simple, rapid, and effective for removing acidic/basic contaminants.Not effective for neutral impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for purifying this compound that is already of moderate purity.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, hexanes, ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This is a highly effective method for separating this compound from a mixture of impurities.

Step-by-Step Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate to determine the optimal eluent composition for separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully load the silica-adsorbed sample onto the top of the prepared column.

  • Elution: Add the mobile phase to the top of the column and apply pressure to begin eluting the compounds. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

The following diagram illustrates the general workflow for purification by flash column chromatography.

G cluster_workflow Column Chromatography Workflow A Prepare Slurry (Silica + Eluent) B Pack Column A->B D Load Sample onto Column B->D C Adsorb Crude Product onto Silica C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: A generalized workflow for purification via flash column chromatography.

Troubleshooting and FAQs

Q1: My recrystallized this compound appears oily and does not form solid crystals. What should I do?

A1: An oily product during recrystallization often indicates the presence of impurities that are depressing the melting point of your compound.

  • Troubleshooting Steps:

    • Re-evaluate your solvent system: The chosen solvent may be too good at dissolving your compound even at low temperatures. Try a less polar solvent or a solvent mixture.

    • Attempt a pre-purification step: If significant impurities are present, consider performing an acid-base extraction to remove any acidic byproducts like 4-(methylthio)benzoic acid before attempting recrystallization.

    • Utilize a seed crystal: If you have a small amount of pure product, adding a seed crystal to the cooled solution can help initiate crystallization.

Q2: After column chromatography, my yield of this compound is very low. What are the possible reasons?

A2: Low yield after chromatography can be due to several factors.

  • Troubleshooting Steps:

    • Check for product streaking on the column: If the product is highly polar, it may not move efficiently down the column. Consider using a more polar mobile phase.

    • Ensure complete elution: Continue eluting the column with a more polar solvent after you believe all your product has come off. Sometimes, the product can elute more slowly than anticipated.

    • Review your fraction analysis: You may have discarded fractions that contained a significant amount of your product. Re-analyze your fractions using TLC.

Q3: TLC analysis of my crude product shows a spot with a very similar Rf to my desired product. How can I separate these two compounds?

A3: Co-eluting spots on TLC present a common challenge in purification.

  • Troubleshooting Steps:

    • Optimize your mobile phase: Experiment with different solvent ratios in your mobile phase. A small change in polarity can sometimes be enough to achieve separation.

    • Try a different solvent system: If adjusting the ratio of your current system doesn't work, try a completely different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).

    • Consider a different stationary phase: If normal-phase silica gel chromatography is not effective, reverse-phase chromatography may provide the necessary selectivity.[6]

Q4: I suspect my product is contaminated with the sulfoxide or sulfone byproduct. How can I confirm this and remove them?

A4: The sulfoxide and sulfone are more polar than the starting thioether.

  • Verification and Removal:

    • TLC Analysis: The sulfoxide and sulfone will have lower Rf values than this compound on a normal-phase TLC plate.

    • Column Chromatography: These more polar impurities can be effectively removed by flash column chromatography. They will elute from the column after your desired product.

    • Spectroscopic Analysis: 1H NMR spectroscopy can also be used for confirmation. The protons on the methyl group attached to the sulfur will have a characteristic downfield shift in the sulfoxide and an even further downfield shift in the sulfone compared to the thioether.

Q5: How can I remove unreacted 4-(methylthio)benzoic acid from my crude product?

A5: 4-(methylthio)benzoic acid is an acidic impurity and can be easily removed with a basic wash.

  • Procedure:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The acidic impurity will react with the base to form a water-soluble salt, which will move into the aqueous layer.

    • Separate the organic layer, dry it with an anhydrous salt (e.g., sodium sulfate), and concentrate it to obtain the purified ester.

References

  • SIELC Technologies. (n.d.). Separation of 4-(Methylthio)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for [Title of Paper].
  • ResearchGate. (n.d.). The catalytic oxidation of 4-(methylthio)phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole.... Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate.
  • Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
  • ChemSpider. (n.d.). Methyl ester hydrolysis. Retrieved from a synthetic page detailing ester hydrolysis.
  • Royal Society of Chemistry. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from a study on ester hydrolysis kinetics.
  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]

  • University Website. (n.d.). Nitration of Methyl Benzoate.
  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]

  • Biosave. (n.d.). This compound from United States Biological. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

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Technical Support Center: Synthesis of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-(methylthio)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this valuable intermediate. Here, we address common pitfalls through a series of frequently asked questions and in-depth troubleshooting guides, grounding our advice in established chemical principles and field-proven protocols.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low when using Fischer esterification. What are the primary causes?

A1: Low yields in Fischer esterification are almost always due to the reversible nature of the reaction.[1][2] The reaction between 4-(methylthio)benzoic acid and methanol establishes an equilibrium with the product ester and water. To achieve a high yield, this equilibrium must be actively shifted towards the products. This can be done by using a large excess of one reactant (typically methanol, as it can also serve as the solvent) or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[1][3][4]

Q2: I'm observing unexpected peaks in my LC-MS analysis, specifically at M+16 and M+32 relative to my product's mass. What are these impurities?

A2: These higher-mass impurities strongly suggest oxidation of the sulfur atom in your methylthio group. The peak at M+16 corresponds to the formation of Methyl 4-(methylsulfinyl)benzoate (the sulfoxide), and the peak at M+32 corresponds to Methyl 4-(methylsulfonyl)benzoate (the sulfone). The thioether moiety is susceptible to oxidation, which can be inadvertently caused by certain grades of acid catalysts or exposure to air at elevated temperatures.

Q3: How can I effectively remove unreacted 4-(methylthio)benzoic acid from my crude product after the reaction?

A3: The most straightforward method is a liquid-liquid extraction using a mild aqueous base. During your workup, dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will selectively deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt.[4][5] This salt will partition into the aqueous layer, which can then be separated and discarded, leaving the neutral ester product in the organic layer.

Q4: What is the most suitable acid catalyst for the Fischer esterification of this substrate to minimize side reactions?

A4: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterification.[1][4] However, to minimize the risk of oxidation, using a non-oxidizing acid catalyst like para-toluenesulfonic acid (p-TsOH) can be advantageous.[4] Alternatively, using a solid acid catalyst, such as an acid-form ion-exchange resin, can also be effective and simplifies catalyst removal post-reaction.[6][7]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed explanations and protocols to address the challenges outlined in the FAQs.

Guide 1: Overcoming Low Yields in Fischer Esterification

The Fischer esterification is governed by Le Châtelier's Principle, which states that a system at equilibrium will adjust to counteract any changes in conditions.[3] To maximize ester formation, we must disrupt the equilibrium to favor the products.

Causality: The reaction's equilibrium constant (Keq) is often not large, meaning a simple 1:1 molar ratio of acid and alcohol will result in a mixture of reactants and products.[1][3] By dramatically increasing the concentration of methanol, the system counteracts this "stress" by consuming the methanol and starting acid to form more ester and water, thus increasing the yield.

Recommended Protocol: Esterification with Excess Methanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(methylthio)benzoic acid (1.0 eq) in a large excess of anhydrous methanol (10-20 eq, or as the solvent).

  • Catalyst Addition: While stirring, cautiously add the acid catalyst (e.g., concentrated H₂SO₄, 0.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (2x), and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.

Condition Rationale Expected Outcome
1:1 Acid:MethanolStoichiometricLow to moderate yield (~50-65%) due to unfavorable equilibrium.[1]
1:10 Acid:MethanolExcess MethanolHigh yield (>85%) by shifting equilibrium towards products.[8]
Dean-Stark TrapWater RemovalHigh yield (>90%); effective but requires a solvent that forms an azeotrope with water (e.g., toluene).[4]
Guide 2: Preventing and Identifying Oxidation of the Thioether

The sulfur atom in the methylthio group is electron-rich and can be oxidized to a sulfoxide and subsequently to a sulfone. This is a common pitfall, especially during reactions that require heat and acidic conditions.

digraph "Reaction_and_Side_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, height=2.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Desired esterification pathway and potential oxidation side reactions.

Mitigation Strategies:

  • Use High-Purity Reagents: Ensure your acid catalyst and solvents are free from oxidizing contaminants.

  • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can minimize contact with atmospheric oxygen, especially during prolonged heating.

  • Moderate Temperatures: Avoid excessive heating. Use the lowest temperature necessary to achieve a reasonable reaction rate (typically the reflux temperature of methanol).

  • Choose a Non-Oxidizing Acid: Consider using p-TsOH as an alternative to H₂SO₄.

Identification:

  • TLC: Oxidized byproducts are significantly more polar than the desired ester. They will appear as distinct spots with lower Rf values.

  • LC-MS: As noted in the FAQ, look for masses corresponding to the addition of one (M+16) or two (M+32) oxygen atoms.

  • ¹H NMR: The methyl group protons of the thioether (-S-CH₃ ) typically appear around δ 2.5 ppm. In the sulfoxide (-SO-CH₃ ), this signal shifts downfield to ~δ 2.7-2.8 ppm, and in the sulfone (-SO₂-CH₃ ), it shifts further to ~δ 3.0-3.2 ppm.

Guide 3: Alternative Synthesis via Sₙ2 Methylation

To circumvent the equilibrium limitations and potentially harsh conditions of Fischer esterification, an alternative is to use a more potent methylating agent on the carboxylate salt of 4-(methylthio)benzoic acid. This method is often higher yielding and proceeds under milder conditions, though it requires the use of more hazardous reagents.

Causality: This pathway is an Sₙ2 reaction. The carboxylate anion, formed by deprotonating the carboxylic acid with a base, acts as a potent nucleophile. It attacks the electrophilic methyl group of a methylating agent like dimethyl sulfate (DMS) or methyl iodide, displacing a leaving group (sulfate or iodide) to form the ester. This reaction is essentially irreversible, leading to high conversions.[9][10]

Recommended Protocol: Methylation with Dimethyl Sulfate (DMS)

!!! SAFETY WARNING !!! Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. Handle it with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber).

  • Salt Formation: In a flask, dissolve 4-(methylthio)benzoic acid (1.0 eq) in a suitable solvent like acetone or DMF. Add a stoichiometric amount of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the carboxylate salt.

  • Methylation: Cool the mixture in an ice bath. Slowly add dimethyl sulfate (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor for the disappearance of the starting material by TLC. Gentle heating (40-50°C) may be required to drive the reaction to completion.

  • Workup and Quenching:

    • Upon completion, cool the reaction and cautiously quench any unreacted DMS by adding a concentrated aqueous ammonia solution.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield highly pure this compound.

Section 3: Troubleshooting Workflow

This diagram provides a logical pathway for diagnosing and solving common issues during the synthesis.

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}

A decision tree for troubleshooting the synthesis of this compound.

References

  • Method for preparing methylthio-benzoic acid.
  • Method for preparing methylthio benzoic acid.
  • Trimethylgallic acid. Organic Syntheses Procedure. [Link]

  • Esterification of benzoic acid to methyl benzoate. University of Toronto. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Process for the preparation of aromatic methyl methoxycarboxylates.
  • Esterification not Working (Separation). Reddit. [Link]

  • Experiment 10: Fischer Esterification. Thompson Rivers University. [Link]

  • This compound. PubChem. [Link]

  • The preparation method of 4-methylthiobenzaldehyde.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Preparation method of methyl benzoate compound.
  • Preparation of Methyl Benzoate. University of Manitoba. [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. IAJPR. [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. [Link]

  • C1 Building Blocks: New Approaches for Thiomethylations and Esterification. DiVA portal. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

  • Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. ResearchGate. [Link]

  • Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole... ResearchGate. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]

Sources

Technical Support Center: Methyl 4-(methylthio)benzoate Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of Methyl 4-(methylthio)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and accuracy of your experimental results.

Introduction to this compound

This compound is an organic compound featuring a benzoate ester functional group and a methylthio ether attached to the aromatic ring. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. However, the presence of both the ester and the sulfur-containing moiety can present specific challenges during its characterization. This guide will address these challenges systematically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming its identity and purity.

Expected NMR Data

Below is a table summarizing the expected chemical shifts for this compound. These are predicted values based on the analysis of similar structures and available data for related compounds.[1][2]

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons (Ha)~7.9Doublet2HProtons ortho to the ester
Aromatic Protons (Hb)~7.2Doublet2HProtons ortho to the thioether
Methyl Ester Protons~3.9Singlet3H-OCH₃
Methyl Thioether Protons~2.5Singlet3H-SCH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbon~167C=O
Aromatic C-S~145
Aromatic C-COOR~128
Aromatic CH (ortho to ester)~130
Aromatic CH (ortho to thioether)~125
Methyl Ester Carbon~52-OCH₃
Methyl Thioether Carbon~15-SCH₃
Troubleshooting NMR Analysis: FAQs

Q1: My ¹H NMR spectrum shows broad aromatic signals. What could be the cause?

A1: Broadening of aromatic signals can arise from several factors:

  • Sample Concentration: A highly concentrated sample can lead to viscosity-related broadening. Try diluting your sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect contamination from a reaction vessel or reagent, try passing your sample through a small plug of silica gel.

  • Chemical Exchange: While less likely for this specific molecule under standard conditions, slow conformational changes or interactions with the solvent could contribute to broadening. Ensure your NMR solvent is of high purity and dry.

Q2: The integration of my aromatic protons is not the expected 2H:2H ratio.

A2: This is a common issue that can point to:

  • Presence of an Isomeric Impurity: A small amount of an isomeric impurity, such as methyl 2-(methylthio)benzoate or methyl 3-(methylthio)benzoate, will have aromatic protons with different chemical shifts, leading to inaccurate integration of the desired signals. Careful purification by chromatography is recommended.

  • Incomplete Relaxation: If the relaxation delay (d1) in your acquisition parameters is too short, quantitative integration may be compromised, especially for quaternary carbons in ¹³C NMR. For ¹H NMR, a d1 of at least 1-2 seconds is generally sufficient, but for accurate integration, a longer delay (5 times the longest T1) is ideal.

Q3: I see an unexpected peak around 2.1 ppm in my ¹H NMR spectrum.

A3: A peak around 2.1 ppm is often indicative of acetone, a common solvent used for cleaning glassware. Ensure your NMR tube and other glassware are thoroughly dried to remove any residual cleaning solvents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Expected Mass Spectrometry Data

For this compound (Molecular Weight: 182.24 g/mol ), the following ions are expected in an electron ionization (EI) mass spectrum:

m/z Proposed Fragment Notes
182[M]⁺Molecular ion
151[M - OCH₃]⁺Loss of the methoxy radical
136[M - SCH₃]⁺Loss of the methylthio radical
123[M - COOCH₃]⁺Loss of the carbomethoxy radical
108[M - COOCH₃ - CH₃]⁺Subsequent loss of a methyl radical
91[C₇H₇]⁺Tropylium ion (common in aromatic compounds)
Troubleshooting Mass Spectrometry Analysis: FAQs

Q1: I don't see the molecular ion peak at m/z 182.

A1: The absence of a molecular ion peak in EI-MS is common for some classes of compounds that are particularly fragile.

  • Fragmentation: The molecular ion may be too unstable and fragment completely. Try using a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which are less energetic and more likely to yield a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺).

  • Inlet Temperature: A high inlet temperature in Gas Chromatography-Mass Spectrometry (GC-MS) can cause thermal degradation before ionization. Try lowering the inlet temperature.

Q2: The most intense peak (base peak) in my spectrum is not one of the expected fragments.

A2: This could indicate:

  • Contamination: The base peak may be from a co-eluting impurity that is more easily ionized or fragments to a very stable cation. Review your chromatography to ensure good separation.

  • Unexpected Fragmentation Pathway: The molecule may be undergoing a rearrangement prior to fragmentation. This is more common in complex molecules but can occur. High-resolution mass spectrometry (HRMS) can help in assigning the elemental composition of the unexpected base peak, providing clues to its structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3050-3100Aromatic C-H stretchMedium
~2950Aliphatic C-H stretch (from methyl groups)Medium
~1720C=O stretch (ester)Strong
~1600, ~1480C=C stretch (aromatic ring)Medium
~1280, ~1100C-O stretch (ester)Strong
~690C-S stretchWeak to Medium
Troubleshooting IR Analysis: FAQs

Q1: The C=O stretch in my spectrum is broader than expected and shifted to a lower wavenumber.

A1: This can be due to:

  • Presence of Carboxylic Acid Impurity: If the starting material, 4-(methylthio)benzoic acid, is present, its C=O stretch will be broader and at a lower frequency due to hydrogen bonding. The presence of a broad O-H stretch around 3000 cm⁻¹ would confirm this.

  • Sample Preparation: If using a KBr pellet, ensure the sample is thoroughly dried as moisture can cause peak broadening.

Q2: I am having trouble identifying the C-S stretch.

A2: The C-S stretching vibration is often weak and can be difficult to definitively assign, as it falls in the fingerprint region where many other vibrations occur. Its presence is often inferred by the absence of an S-H stretch (around 2550 cm⁻¹) and the correct molecular formula confirmed by mass spectrometry and NMR.

Chromatography

Both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for monitoring reaction progress.

Troubleshooting Chromatography: FAQs

Q1: My compound is streaking on the TLC plate.

A1: Streaking on a TLC plate is usually caused by:

  • Sample Overloading: The most common cause. Try spotting a more dilute solution of your sample.

  • Inappropriate Solvent System: If the compound is highly polar, it may interact too strongly with the silica gel. Adding a small amount of a more polar solvent (like methanol or acetic acid) to your mobile phase can help.

  • Sample Acidity/Basicity: Although not expected to be a major issue for this compound, highly acidic or basic compounds can streak on silica gel. A small amount of acid or base in the mobile phase can mitigate this.

Q2: I am seeing multiple peaks in my HPLC chromatogram for a sample that appears pure by NMR.

A2: This could be due to:

  • Degradation on the Column: The thioether is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if the mobile phase is not de-gassed or if the sample is exposed to air for an extended period in the autosampler. Consider using an antioxidant in your sample preparation or mobile phase.

  • Polymorphism: If you are analyzing a solid sample that was dissolved just before injection, it is possible that different polymorphic forms have different dissolution rates, leading to peak tailing or the appearance of multiple peaks. This is less common but possible.

  • Column Overload: Injecting too concentrated a sample can lead to peak splitting or broadening. Try injecting a smaller volume or a more dilute sample.

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physical properties, such as melting point, solubility, and stability, which is of critical importance in the pharmaceutical industry.[3] Aromatic esters are known to exhibit polymorphism.[4]

Troubleshooting Polymorphism: FAQs

Q1: I have synthesized two batches of this compound with different melting points. Could this be due to polymorphism?

A1: Yes, a difference in melting point for two chemically pure batches of the same compound is a strong indicator of polymorphism. To confirm this, you should use techniques such as:

  • Differential Scanning Calorimetry (DSC): This will show different thermal events (melting, recrystallization) for different polymorphs.

  • Powder X-ray Diffraction (PXRD): Each crystalline form will have a unique diffraction pattern. This is the definitive technique for identifying polymorphs.

  • FTIR and Solid-State NMR: These techniques can also distinguish between polymorphs as the different crystal packing can lead to subtle changes in the spectra.

Q2: How can I control which polymorph I obtain?

A2: The formation of a particular polymorph is influenced by crystallization conditions. To control the polymorphic form, you should systematically vary parameters such as:

  • Solvent: Different solvents can favor the nucleation and growth of different polymorphs.

  • Temperature: The rate of cooling or the temperature at which crystallization occurs can have a significant impact.

  • Supersaturation: The level of supersaturation can influence which form crystallizes.

A systematic polymorph screen is often necessary to identify and selectively produce the desired form.[2][3][5]

Stability Considerations

The thioether functional group in this compound is a potential site for chemical instability.

Troubleshooting Stability: FAQs

Q1: My sample has developed a slight odor and its purity by HPLC is decreasing over time.

A1: The methylthio group is susceptible to oxidation to form the corresponding sulfoxide and then the sulfone. This can be accelerated by exposure to air, light, and elevated temperatures.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.

  • Handling: When handling the compound, minimize its exposure to air. Use freshly prepared solutions for analysis.

Q2: Is the ester group susceptible to hydrolysis?

A2: Yes, the methyl ester can be hydrolyzed to the carboxylic acid, 4-(methylthio)benzoic acid, under either acidic or basic conditions. Avoid storing the compound in solutions with extreme pH values. The hydrolysis is catalyzed by both acid and base.[6]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Gently swirl the vial to dissolve the sample completely.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.

Protocol 2: General HPLC Method for Purity Assessment
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, start with 40% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of the initial mobile phase composition.

Visualizations

General Characterization Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_advanced Advanced Analysis Synthesis Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC for Purity Check Purification->TLC NMR NMR (1H, 13C) Structural Confirmation TLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR HPLC HPLC for Quantitative Purity IR->HPLC Polymorphism Polymorphism Screen (DSC, PXRD) HPLC->Polymorphism Stability Stability Studies Polymorphism->Stability Start Broad NMR Signals Observed Check_Conc Is the sample highly concentrated? Start->Check_Conc Dilute Dilute the sample Check_Conc->Dilute Yes Check_Imp Are paramagnetic impurities suspected? Check_Conc->Check_Imp No End_Resolved Problem Resolved Dilute->End_Resolved Filter Filter through silica plug Check_Imp->Filter Yes Check_Solvent Is the solvent pure and dry? Check_Imp->Check_Solvent No Filter->End_Resolved Use_New_Solvent Use fresh, high-purity deuterated solvent Check_Solvent->Use_New_Solvent No End_Unresolved Problem Persists (Consider chemical exchange) Check_Solvent->End_Unresolved Yes Use_New_Solvent->End_Resolved

Caption: A decision tree for troubleshooting broad signals in NMR spectra.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • The Royal Society of Chemistry. Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". [Link]

  • PubChem. Methyl 4-[(methylthio)methyl]benzoate. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • United States Biological. This compound. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Ardena. When to conduct a polymorph screening?. [Link]

  • ResearchGate. Figure S5. 1 H NMR spectrum of compound methyl-4-(4-octyloxyphenylethynyl)benzoate ( 9 ) (CDCl , 300 MHz). [Link]

  • Dalton Pharma Services. Polymorphic Screening. [Link]

  • ResearchGate. Methyl 4-methylbenzoate. [Link]

  • NIST WebBook. Methyl 4(methylamino)benzoate. [Link]

  • ResearchGate. The impact of antioxidant additives on the oxidation stability of biodiesels (FAME). [Link]

  • PubChem. Methyl Benzoate. [Link]

  • Polish Journal of Environmental Studies. Oxidation Stability of Biodiesel Fuel Produced from Fatty Wastes. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • NIST WebBook. Ethyl 4-methylbenzoate. [Link]

  • NIST WebBook. Benzoic acid, methyl ester. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(methylthio)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis from the lab bench to pilot or production scale. We will delve into the critical aspects of the process, from reaction mechanism and optimization to troubleshooting common scale-up challenges and ensuring process safety.

I. Introduction to the Synthesis and Its Challenges

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production is most commonly achieved via the Fischer esterification of 4-(methylthio)benzoic acid with methanol, catalyzed by a strong acid.

While this reaction appears straightforward on a laboratory scale, scaling up presents several challenges that can impact yield, purity, cost-effectiveness, and safety. The primary hurdles include:

  • Reaction Equilibrium: Fischer esterification is a reversible reaction, and achieving high conversion requires strategies to shift the equilibrium towards the product.[1][2]

  • Heat Management: The reaction is moderately exothermic, and inadequate heat dissipation on a large scale can lead to thermal runaway.[3]

  • Catalyst Selection and Removal: The choice of catalyst affects reaction rate, selectivity, and the complexity of downstream processing.

  • Purification: Isolating the pure ester from unreacted starting materials, catalyst, and byproducts can be challenging and costly at scale.

This guide will provide practical solutions and in-depth explanations to navigate these challenges effectively.

II. Reaction Mechanism and Kinetics

Understanding the mechanism of Fischer esterification is fundamental to optimizing the process. The reaction proceeds through a series of protonation and nucleophilic acyl substitution steps.

The Catalytic Cycle

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.

Fischer_Esterification start 4-(Methylthio)benzoic Acid + H+ activated_acid Protonated Carboxylic Acid start->activated_acid Protonation tetrahedral_intermediate Tetrahedral Intermediate activated_acid->tetrahedral_intermediate + Methanol proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Water Elimination proton_transfer->water_elimination product This compound + H+ water_elimination->product

Caption: Fischer Esterification Mechanism

III. Frequently Asked Questions (FAQs) for Scale-Up

Here are some common questions encountered when scaling up the synthesis of this compound:

Q1: My reaction is not reaching completion. How can I improve the conversion?

A1: This is a classic issue with Fischer esterification due to its equilibrium nature.[1][2] To drive the reaction forward, consider the following strategies:

  • Use of Excess Reagent: Employing a large excess of methanol is a common and cost-effective method to shift the equilibrium towards the product.[1]

  • Water Removal: The continuous removal of water as it is formed is a highly effective strategy. On a larger scale, this can be achieved through:

    • Azeotropic Distillation: Using a solvent like toluene with a Dean-Stark trap to sequester water.

    • Use of Dehydrating Agents: Incorporating molecular sieves into the reaction mixture.

Q2: What are the best catalyst choices for industrial-scale synthesis?

A2: While concentrated sulfuric acid is a common laboratory catalyst, its corrosive nature and the formation of acidic waste can be problematic at scale.[4][5] For industrial applications, consider these alternatives:

  • p-Toluenesulfonic Acid (PTSA): A solid, less corrosive acid catalyst that is easier to handle.

  • Heterogeneous Catalysts:

    • Ion Exchange Resins (e.g., Amberlyst 15): These solid acid catalysts can be easily filtered off after the reaction, simplifying purification and allowing for catalyst recycling.[4]

    • Solid Acid Catalysts (e.g., Zirconium/Titanium oxides): These offer high thermal stability and can be used in fixed-bed reactors for continuous processes.[6][7]

  • Enzymatic Catalysis: Lipases can be used for a greener, more selective synthesis under milder conditions, though the cost of the enzyme may be a consideration.[8]

Q3: How do I manage the exothermicity of the reaction during scale-up?

A3: Proper thermal management is crucial for safety.

  • Controlled Addition: Add the catalyst portion-wise or at a controlled rate to manage the rate of heat generation.

  • Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., cooling jacket, internal cooling coils) to dissipate the heat of reaction.

  • Reaction Calorimetry: Conduct reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to design a safe process.

Q4: What are the most common impurities and how can I remove them?

A4: Common impurities include unreacted 4-(methylthio)benzoic acid, residual catalyst, and byproducts from potential side reactions.

  • Aqueous Workup: Washing the crude product with a dilute sodium bicarbonate solution will neutralize and remove the acidic catalyst and unreacted carboxylic acid.[9]

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying the final product on a large scale.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can yield a highly pure product.

IV. Troubleshooting Guide for Common Scale-Up Issues

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield Incomplete reaction due to equilibrium.- Increase the excess of methanol. - Implement continuous water removal (e.g., Dean-Stark trap).
Catalyst deactivation or insufficient loading.- Increase catalyst loading. - Switch to a more robust catalyst (e.g., solid acid catalyst).
Product Purity Issues Incomplete removal of starting materials or catalyst.- Optimize the aqueous workup procedure (e.g., additional washes, adjust base concentration). - Improve the efficiency of the final purification step (e.g., optimize distillation parameters, choose a better recrystallization solvent).
Byproduct formation.- Lower the reaction temperature to minimize side reactions. - Use a more selective catalyst.
Slow Reaction Rate Insufficient catalyst activity or concentration.- Increase catalyst loading. - Switch to a stronger acid catalyst, if compatible with other functional groups.
Poor mass transfer (especially with heterogeneous catalysts).- Improve agitation to ensure good mixing of reactants and catalyst. - Consider a smaller particle size for the solid catalyst to increase surface area.
Difficult Product Isolation Emulsion formation during workup.- Add a saturated brine solution to break the emulsion. - Allow for a longer separation time.
Color Formation Thermal degradation of reactants or product.- Lower the reaction and/or distillation temperature. - Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

V. Experimental Protocols for Scaled-Up Synthesis

Protocol 1: Batch Synthesis using p-Toluenesulfonic Acid (PTSA)

This protocol is suitable for pilot-scale production in a batch reactor.

  • Reactor Setup: Charge a glass-lined or stainless steel reactor equipped with an overhead stirrer, a reflux condenser with a Dean-Stark trap, a temperature probe, and a heating/cooling jacket with 4-(methylthio)benzoic acid.

  • Reagent Addition: Add methanol (5-10 molar equivalents) and p-toluenesulfonic acid (1-5 mol%) to the reactor.

  • Reaction: Heat the mixture to reflux. The water-methanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.

  • Workup: Cool the reaction mixture. Transfer the mixture to a separate vessel and wash with a 5% sodium bicarbonate solution, followed by a water wash.

  • Purification: Isolate the organic layer and remove the excess methanol by distillation. The crude this compound can then be purified by vacuum distillation.

Quantitative Data for Protocol 1 (Example for 1 kg of Starting Material)
Parameter Value Rationale
4-(Methylthio)benzoic Acid1.0 kgStarting material
Methanol2.6 L (approx. 5 eq.)Excess reagent to drive equilibrium
p-Toluenesulfonic Acid105 g (approx. 3 mol%)Catalyst
Reaction TemperatureReflux (approx. 65-70 °C)To achieve a reasonable reaction rate
Expected Water Collection99 mLTo monitor reaction completion
Protocol 2: Continuous Synthesis using a Solid Acid Catalyst

This protocol is conceptual for a continuous industrial process.

Continuous_Process reagents 4-(Methylthio)benzoic Acid & Methanol Feed reactor Heated Packed Bed Reactor (Solid Acid Catalyst) reagents->reactor separator1 Flash Separator reactor->separator1 methanol_recycle Methanol Recycle separator1->methanol_recycle Methanol Vapor separator2 Distillation Column separator1->separator2 Crude Product methanol_recycle->reagents product Pure Methyl 4-(methylthio)benzoate separator2->product Purified Product water Water Removal separator2->water Water

Sources

Preventing decomposition of Methyl 4-(methylthio)benzoate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with Methyl 4-(methylthio)benzoate. This guide provides in-depth troubleshooting advice and best practices to ensure the stability and purity of your compound during reaction workup and purification. As a molecule with both a thioether and a methyl ester functional group, it is susceptible to specific decomposition pathways that can compromise yield and purity if not properly managed.

This center is designed to function as a direct line to a Senior Application Scientist, offering causal explanations for experimental choices and providing robust, self-validating protocols to enhance your research outcomes.

Section 1: Understanding the Instability of this compound

The primary challenges in handling this compound stem from its two principal functional groups. Understanding their vulnerabilities is the first step toward preventing decomposition.

  • Thioether Oxidation : The sulfur atom in the methylthio group is electron-rich and highly susceptible to oxidation.[1][2] This can occur upon exposure to atmospheric oxygen, residual oxidants from a prior reaction step, or even certain workup reagents. The initial oxidation product is the corresponding sulfoxide, which is significantly more polar than the starting material. Further oxidation, which can readily occur, yields the even more polar sulfone.[1][3] Both are common impurities that can complicate purification and reduce the yield of the desired product.

  • Ester Hydrolysis : The methyl ester group is vulnerable to hydrolysis under both acidic and, more significantly, basic aqueous conditions.[4][5][6] This reaction, known as saponification in its base-catalyzed form, cleaves the ester to form a carboxylate salt (under basic conditions) or a carboxylic acid (after acidic neutralization).[6] This introduces another polar impurity, 4-(methylthio)benzoic acid, into the product mixture.

The diagram below illustrates these two primary decomposition pathways.

DecompositionPathways main This compound sulfoxide Methyl 4-(methylsulfinyl)benzoate (Sulfoxide) main->sulfoxide Oxidation acid 4-(methylthio)benzoic acid main->acid Hydrolysis sulfone Methyl 4-(methylsulfonyl)benzoate (Sulfone) sulfoxide->sulfone Further Oxidation oxidant [Oxidant] (e.g., O₂, H₂O₂, m-CPBA) oxidant->main base Base (OH⁻) + H₂O base->main

Caption: Primary decomposition pathways for this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving this compound in a direct question-and-answer format.

Q1: My reaction seems complete by TLC, but after workup and chromatography, my yield is very low. My TLC plate shows new, more polar spots close to the baseline.

Answer: This is a classic sign of thioether oxidation . The sulfoxide and sulfone byproducts are significantly more polar than the starting thioether, causing them to have lower Rf values on normal-phase silica gel TLC plates.

Probable Causes & Solutions:

  • Dissolved Oxygen in Solvents: Standard laboratory solvents contain dissolved oxygen, which can be a potent enough oxidant for a sensitive thioether, especially over long workup periods.

    • Solution: Use deoxygenated (degassed) solvents for your workup, particularly for the extraction and chromatography steps.[7] You can degas solvents by sparging with an inert gas like nitrogen or argon for 15-30 minutes or by using the more rigorous freeze-pump-thaw method.[7]

  • Atmospheric Oxygen: Performing extractions in an open separatory funnel or leaving solutions exposed to air for extended periods can promote oxidation.

    • Solution: Minimize the duration of the aqueous workup.[7] If the compound is particularly sensitive, consider performing the workup under a blanket of inert gas (e.g., nitrogen).

  • Residual Oxidizing Agents: If your reaction involved an oxidant, failure to completely quench it will lead to the oxidation of your product during workup.

    • Solution: Ensure your quenching step is effective. For peroxide-based oxidants, a wash with a mild reducing agent like 10% aqueous sodium thiosulfate or sodium sulfite is effective. Do not use strong oxidants like bleach (sodium hypochlorite) for cleaning glassware immediately before use, as residues can be highly destructive.[2][8]

Q2: My post-workup NMR spectrum is clean, but it shows a mixture of my desired product and what appears to be 4-(methylthio)benzoic acid. What went wrong?

Answer: The presence of 4-(methylthio)benzoic acid is a clear indication that ester hydrolysis has occurred. This is most often caused by using aqueous solutions with an inappropriate pH during the extraction phase.

Probable Causes & Solutions:

  • Strong Basic Washes: Using solutions of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to wash the organic layer will rapidly and irreversibly hydrolyze the methyl ester (saponification).[6][9] While a saturated sodium bicarbonate (NaHCO₃) wash is less aggressive, prolonged contact can still cause significant hydrolysis.

    • Solution: Avoid strong bases entirely. If a basic wash is necessary to remove acidic impurities, use a saturated solution of NaHCO₃, but perform the wash quickly (1-2 minutes of gentle shaking) and at a low temperature (e.g., in an ice-water bath). Immediately follow with a brine wash.

  • Strong Acidic Washes: Washing with strong acids like 1M HCl can also catalyze hydrolysis, although it is typically slower than base-mediated hydrolysis for a methyl ester.

    • Solution: If an acidic wash is required, use a milder, buffered solution like saturated aqueous ammonium chloride (NH₄Cl).[10] This is particularly effective for quenching reactions involving organometallic reagents.

Q3: After a copper-catalyzed C-S coupling reaction, my organic layer has a persistent color, and purification is difficult. Could this be related to decomposition?

Answer: Yes, residual transition metals can both interfere with purification and potentially catalyze decomposition. Copper salts, for instance, can be difficult to remove and may promote side reactions.

Probable Causes & Solutions:

  • Metal Complexation: The thioether product can coordinate to residual metal ions, leading to colored complexes that may be difficult to break.

    • Solution: Wash the organic layer with a suitable aqueous solution to chelate and remove the metal. A saturated aqueous solution of ammonium chloride is often effective for removing copper salts.[10] For other transition metals, a wash with aqueous sodium sulfide can precipitate the metal as an insoluble sulfide, which can then be filtered off (often through a pad of Celite).[10] Alternatively, washing with a 10% solution of ethylenediaminetetraacetic acid (EDTA) at a suitable pH can effectively sequester many metal ions.

Section 3: FAQs - Best Practices for Prevention

Proactive measures are key to preventing decomposition. Here are answers to frequently asked questions about best practices.

  • What are the critical parameters to control during the workup?

    • Atmosphere: Keep the system under inert gas (N₂ or Ar) whenever possible.

    • Temperature: Perform all extractions at low temperatures (0-5 °C) to slow down potential decomposition reactions.

    • pH: Avoid strongly acidic or basic conditions. Use buffered or neutral washes (e.g., deionized water, brine, saturated NH₄Cl).

    • Time: Complete the workup as efficiently as possible to minimize contact time with the aqueous phase and exposure to air.[7]

  • Which quenching and washing reagents are safest?

    • For Quenching: Saturated aqueous NH₄Cl is a general and mild choice for many reactions. For quenching reducing agents like LiAlH₄, use the Fieser method (sequential addition of water, then 15% NaOH aq., then more water). To quench oxidants, use 10% aqueous sodium thiosulfate.

    • For Washing:

      • Deionized Water (degassed): Excellent for removing water-soluble polar compounds like DMF or DMSO.

      • Saturated NaHCO₃ (used briefly and coldly): For removing acidic impurities.

      • Saturated NH₄Cl: For removing basic impurities or quenching certain reactions.

      • Brine (Saturated NaCl): To remove residual water from the organic layer before drying and to break up emulsions.

  • What are the best practices for purifying the final product?

    • Column Chromatography: Use degassed solvents as your eluent. To prevent oxidation on the silica gel, you can add a very small amount of a mild antioxidant like triethylamine (~0.1-0.5%) to the eluent system, though this should be tested for compatibility.[10]

    • Recrystallization: This is an excellent method for obtaining highly pure material.[11] Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold. Perform the recrystallization under a gentle stream of nitrogen to prevent oxidation during the heating and cooling phases.

Section 4: Experimental Protocols
Protocol 1: Recommended General Workup Procedure

This protocol is designed to minimize both oxidation and hydrolysis.

  • Cooling & Quenching: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench the reaction by the slow, dropwise addition of a suitable pre-chilled (0 °C) quenching agent (e.g., saturated aq. NH₄Cl or deionized water).

  • Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, DMF), dilute the mixture with a suitable extraction solvent (e.g., Ethyl Acetate, Dichloromethane) and a sufficient volume of cold, degassed deionized water.

  • Gently shake the funnel, releasing pressure frequently. Separate the layers.

  • Wash the organic layer sequentially with:

    • 1x Cold, degassed deionized water.

    • 1x Cold, saturated aqueous NH₄Cl (if basic impurities are present).

    • 1x Cold, saturated aqueous NaHCO₃ (use only if necessary for acidic impurities, perform wash in <2 minutes).

    • 1x Cold, degassed brine.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add a small amount of activated carbon if colored impurities persist and stir for 5-10 minutes.

  • Filtration & Solvent Removal: Filter the drying agent and carbon. Rinse the solid with a small amount of fresh, degassed extraction solvent.

  • Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low (<40 °C) to prevent thermal decomposition.

  • Immediately place the crude product under high vacuum to remove residual solvent and store under an inert atmosphere.

Protocol 2: Recommended Workflow Diagram

The following diagram outlines the logical flow for a robust workup.

WorkupWorkflow start Reaction Mixture (Reaction Complete) cool Cool to 0 °C start->cool quench Quench with Cold, Degassed Reagent (e.g., aq. NH₄Cl) cool->quench extract Extract with Organic Solvent & Cold, Degassed Water quench->extract separate Separate Layers extract->separate wash Wash Organic Layer (Cold, Degassed Solutions) separate->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator, <40 °C) filter->evaporate product Crude Product (Store under N₂/Ar) evaporate->product

Caption: Recommended workflow for the workup of this compound.

Section 5: Summary of Troubleshooting
Observed ProblemProbable Cause(s)Recommended Solution(s)
Low Yield & Polar Impurities on TLC Thioether Oxidation (by O₂, residual oxidants)• Use degassed solvents and water for workup.• Perform workup quickly and at low temperature (0 °C).• Ensure complete quenching of any oxidizing agents.• Consider working under an inert (N₂/Ar) atmosphere.
Presence of Carboxylic Acid in NMR Ester Hydrolysis (by strong acid/base washes)• Avoid washes with strong bases (NaOH, K₂CO₃) and strong acids (HCl).• If needed, use saturated NaHCO₃ briefly and at 0 °C.• Use saturated NH₄Cl or brine for neutral washes.
Persistent Color & Purification Issues Residual Transition Metal Catalysts • Wash organic layer with chelating solutions like saturated aq. NH₄Cl (for Cu) or aq. EDTA.• A wash with aq. Na₂S can precipitate many metals.
Product Degrades on Silica Column Oxidation on Silica Gel (catalyzed by acidic silica and air)• Use degassed eluents.• Consider deactivating the silica gel with ~0.5% triethylamine mixed into the eluent.• Run the column as quickly as possible (flash chromatography).
References
  • BenchChem. (2025). Preventing oxidation of thioesters during storage and handling.
  • ACS Green Chemistry Institute.
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
  • The catalytic oxidation of 4-(methylthio)phenol. (2017).
  • Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry.
  • Yin, J., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
  • Poole, L. B., & Nelson, K. J. (2021). Introduction to approaches and tools for the evaluation of protein cysteine oxidation.
  • Various Authors. (2022).
  • Yin, J., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages.
  • Various Authors. (2021).
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • What is the mechanism for the basic hydrolysis of methyl benzo

Sources

Alternative purification methods for Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in the purification of synthetic intermediates requires a blend of foundational knowledge and practical, experience-driven insights. This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a focused, problem-solving guide to the alternative purification methods for Methyl 4-(methylthio)benzoate. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your purification strategy.

This guide is structured to address the most common questions and issues encountered in the lab, providing not just solutions, but the scientific reasoning behind them.

This section addresses high-level strategic questions you should consider before starting your purification.

Q1: What are the primary alternative purification methods for this compound after initial workup?

The two most effective and widely used purification techniques for this compound, a solid compound at room temperature[1][2], are Flash Column Chromatography and Recrystallization.[3]

  • Flash Column Chromatography is ideal for separating the target compound from impurities with different polarities. It is particularly useful when dealing with complex mixtures containing multiple byproducts or when the impurities are structurally similar to the product.[3][4]

  • Recrystallization is a powerful technique for achieving very high purity (>99%) but is most effective when the desired compound is already of moderate purity (e.g., >90%).[3][5] It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Q2: How do I choose between column chromatography and recrystallization?

The choice depends on the impurity profile and the scale of your reaction. A general decision-making workflow can be visualized as follows:

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) decision1 Multiple Impurities or Rf of Impurities Close to Product? start->decision1 process_chrom Flash Column Chromatography decision1->process_chrom Yes decision2 Product is >90% Pure? decision1->decision2 No (Mainly one impurity, or impurities are very different polarity) final_product Pure this compound process_chrom->final_product process_recryst Recrystallization process_recryst->final_product decision2->process_recryst Yes process_acid_wash Acid/Base Wash during Workup (to remove acidic/basic impurities) decision2->process_acid_wash No (Consider initial workup first) process_acid_wash->decision1 Re-analyze Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find eluent for Rf ≈ 0.3) pack 2. Pack Column (Slurry pack with silica & eluent) tlc->pack load 3. Load Sample (Dissolve in min. solvent, adsorb onto silica) pack->load elute 4. Elute Column (Apply pressure, maintain solvent head) load->elute collect 5. Collect Fractions (In test tubes) elute->collect analyze 6. Analyze Fractions (TLC each fraction) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate final_product Pure Product evaporate->final_product

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Technical Support Center: Byproduct Identification in Methyl 4-(methylthio)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(methylthio)benzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We provide in-depth, experience-driven answers to frequently asked questions and a troubleshooting guide to help you identify and mitigate the formation of unwanted byproducts, ensuring the purity and yield of your target compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant and well-established methods for synthesizing this compound. The choice between them often depends on the availability and cost of starting materials, as well as scalability requirements.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification of 4-(methylthio)benzoic acid with methanol.[1] The reaction is driven by heating the reactants under reflux, typically with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] Because this is an equilibrium reaction, strategies such as using a large excess of methanol or removing the water byproduct are often employed to drive the reaction to completion.[3]

  • Nucleophilic Aromatic Substitution (SNAr): This approach typically starts with an electron-deficient aromatic ring, such as a 4-halogenated benzoate derivative (e.g., methyl 4-bromobenzoate or methyl 4-fluorobenzoate). The reaction proceeds by nucleophilic attack of a methylthiolate source, like sodium thiomethoxide (NaSMe), on the aromatic ring.[4] This method can be highly efficient but requires careful control of reaction conditions to avoid side reactions. Variations of this route may start from p-chlorobenzonitrile, which is converted to the methylthio derivative and then hydrolyzed and esterified.[5][6]

Synthesis_Pathways start1 4-(methylthio)benzoic Acid reagent1 + Methanol (excess) + H₂SO₄ (cat.) product This compound start1->product Fischer Esterification start2 Methyl 4-halobenzoate (X = Br, F) start2->product Nucleophilic Substitution reagent2 + Sodium thiomethoxide (NaSMe) Analytical_Workflow start Unexpected Peak/Spot Observed check_sm Compare Retention Time (GC/HPLC) or Rf (TLC) with Starting Materials start->check_sm is_sm Is it a Starting Material? check_sm->is_sm sm_identified Impurity Identified: Unreacted Starting Material. Action: Re-optimize reaction. is_sm->sm_identified Yes analyze_ms Perform GC-MS Analysis is_sm->analyze_ms No ms_data Obtain Molecular Ion (M⁺) and Fragmentation Pattern analyze_ms->ms_data compare_table Compare MS Data with Table of Common Byproducts ms_data->compare_table is_known Does it Match a Known Byproduct? compare_table->is_known known_identified Impurity Tentatively Identified. Confirm with NMR. is_known->known_identified Yes nmr_analysis Isolate Impurity (e.g., Prep-HPLC) and Analyze by ¹H & ¹³C NMR is_known->nmr_analysis No / Unsure known_identified->nmr_analysis structure_elucidated Structure Confirmed. Action: Adjust reaction conditions (e.g., inert atmosphere, lower temp). nmr_analysis->structure_elucidated Oxidation_Mechanism Mechanism of Thioether Oxidation start This compound (Thioether) transition Radical Intermediate or Peroxide Adduct start->transition oxidant [O] (e.g., O₂, heat) product Methyl 4-(methylsulfinyl)benzoate (Sulfoxide) transition->product

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Technical Support Center: Optimizing Catalyst Loading for Methyl 4-(methylthio)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(methylthio)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific chemical transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

PART 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis of this compound, which is typically achieved via Fischer esterification of 4-(methylthio)benzoic acid with methanol.

Q1: My reaction shows low or no conversion of the starting 4-(methylthio)benzoic acid. What are the primary causes?

A1: This is a common issue in Fischer esterifications and usually points to one of three culprits: catalyst activity, reaction equilibrium, or temperature.

  • Insufficient Catalyst Activity: The esterification requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.[1][2]

    • Check Catalyst Amount: Ensure you have added the correct catalytic amount. While seemingly basic, this is a frequent oversight.

    • Catalyst Quality: If using a solid acid catalyst, ensure it hasn't been deactivated by moisture or other contaminants. For homogeneous catalysts like sulfuric acid, ensure the concentration is correct.

  • Equilibrium Limitations: Fischer esterification is a reversible process that produces water as a byproduct.[1] An accumulation of water can shift the equilibrium back towards the reactants, stalling the reaction.

    • Use Anhydrous Reagents: Ensure your methanol and any other solvents are anhydrous. Dry your glassware thoroughly before use.

    • Employ Excess Reagent: Using a large excess of methanol (which is often also the solvent) is a cost-effective way to shift the equilibrium towards the product.[3]

    • Water Removal: For larger-scale reactions, a Dean-Stark apparatus can be used to physically remove water as it forms.

  • Low Reaction Temperature: The reaction rate is temperature-dependent. Ensure your reaction is maintained at a consistent and appropriate reflux temperature.[4]

Q2: My starting material is consumed, but the yield of this compound is still low. What side reactions should I consider?

A2: Low isolated yield despite full conversion of the starting material points towards side reactions or product degradation. The presence of the methylthio group introduces specific vulnerabilities.

  • Oxidation of the Thioether: The sulfide group (-SMe) is susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing impurities. This can lead to the formation of the corresponding sulfoxide or sulfone byproducts.

    • Mitigation: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation, especially if the reaction requires prolonged heating.[5] Ensure your reagents are free from peroxide impurities.

  • Hydrolysis During Workup: The ester product can be hydrolyzed back to the carboxylic acid if exposed to aqueous acid or base for too long or at elevated temperatures during the extraction and washing steps.

    • Mitigation: Perform aqueous workup steps efficiently and at room temperature or below. Promptly dry the organic layer and remove the solvent.

Q3: I'm struggling with catalyst selection. Should I use a homogeneous or heterogeneous catalyst?

A3: The choice depends on your specific process needs, such as scale, purity requirements, and equipment.

  • Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These are inexpensive and highly effective.[2][6] However, they must be neutralized and removed during workup, which generates aqueous waste and can complicate product isolation.

  • Heterogeneous Catalysts (e.g., Acidic Resins, Solid Acids like Zr/Ti oxides): These offer significant advantages in terms of process sustainability.[6] They can be removed by simple filtration, are often reusable, and can lead to cleaner product streams with reduced corrosion and waste.[6][7] However, they may exhibit lower activity than homogeneous catalysts and can be more expensive initially.

Below is a decision-making workflow to help guide your catalyst selection process.

G cluster_0 Key Considerations cluster_1 Catalyst Type start Catalyst Selection for Esterification scale Reaction Scale? start->scale purity Purity/Workup Constraints? start->purity reuse Catalyst Reusability Needed? start->reuse homo Homogeneous (e.g., H₂SO₄, p-TsOH) scale->homo Small Scale Lab Synthesis hetero Heterogeneous (e.g., Acidic Resin) scale->hetero Large Scale Process purity->homo Standard Purity (Aqueous workup OK) purity->hetero High Purity (Simplified workup) reuse->homo Single Use reuse->hetero Multiple Cycles G cluster_0 Setup Phase cluster_1 Execution Phase cluster_2 Analysis Phase setup1 Define Parameter Range (e.g., 0.5-5.0 mol% H₂SO₄) setup2 Prepare 4-5 Identical Reaction Vials setup1->setup2 setup3 Add Reactants (Acid & Methanol) to each vial setup2->setup3 exec1 Add Variable Amount of Catalyst to each vial setup3->exec1 exec2 Run all Reactions in Parallel (Same Temp, Time, Stirring) exec1->exec2 exec3 Quench all Reactions Simultaneously exec2->exec3 analysis1 Perform Workup on each reaction mixture exec3->analysis1 analysis2 Analyze Yield & Purity (e.g., by GC-MS or qNMR) analysis1->analysis2 analysis3 Plot Yield/Purity vs. Catalyst Loading analysis2->analysis3 analysis4 Identify Optimal Loading analysis3->analysis4

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Validation & Comparative

Comparing synthesis methods for Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Synthesis of Methyl 4-(methylthio)benzoate for Researchers and Drug Development Professionals

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its strategic importance necessitates the selection of an optimal synthetic route that balances efficiency, scalability, and cost-effectiveness. This guide provides an in-depth comparison of three distinct and viable methodologies for the preparation of this compound, supported by experimental data and mechanistic insights to aid researchers in making informed decisions for their specific applications.

Introduction

The molecular scaffold of this compound, featuring a methyl ester and a methylthio group in a para-substitution pattern on a benzene ring, is a recurring motif in medicinal chemistry. The thioether linkage, in particular, offers a site for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, which can significantly modulate the biological activity of the parent molecule. The choice of synthetic strategy can have a profound impact on the overall efficiency of a multi-step synthesis, influencing not only the yield and purity of the final product but also the economic and environmental footprint of the process. This guide will dissect three primary synthetic approaches: a classical two-step synthesis involving the formation and subsequent esterification of 4-(methylthio)benzoic acid, a direct nucleophilic aromatic substitution (SNAr) on a pre-functionalized benzene ring, and a modern palladium-catalyzed cross-coupling reaction.

Method 1: Two-Step Synthesis via 4-(methylthio)benzoic acid Intermediate

This classical and robust approach involves two distinct chemical transformations: the synthesis of the carboxylic acid intermediate, 4-(methylthio)benzoic acid, followed by its esterification to the desired methyl ester.

Step 1: Synthesis of 4-(methylthio)benzoic acid

The synthesis of 4-(methylthio)benzoic acid is efficiently achieved through a nucleophilic substitution of a halogen on a benzonitrile derivative, followed by hydrolysis of the nitrile group. A common and industrially relevant starting material is 4-chlorobenzonitrile.

The reaction proceeds via a nucleophilic aromatic substitution where the thiomethoxide anion displaces the chloride on the aromatic ring. The electron-withdrawing nature of the nitrile group activates the ring towards nucleophilic attack, particularly at the para position. The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard transformation, typically carried out under basic conditions followed by acidification.

  • Nucleophilic Substitution: In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, 150 g of monochlorobenzene is charged, followed by 4 g of a phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt) and 68.7 g of 4-chlorobenzonitrile.

  • The mixture is heated to 80°C with vigorous stirring.

  • A 20% solution of sodium methyl mercaptide (200 g) is added dropwise over 3 hours.

  • After the addition is complete, the reaction is maintained at 80°C for an additional 4 hours.

  • Hydrolysis: The reaction mixture is then heated to 110°C, and a 50% solution of sodium hydroxide (45 g) is slowly added over 3 hours.

  • The reaction is continued for another 3 hours at 110°C until the evolution of ammonia gas ceases.

  • Work-up and Isolation: After cooling, the organic layer is separated. The aqueous layer is acidified with 20% hydrochloric acid to a pH of 1-2 to precipitate the crude 4-(methylthio)benzoic acid.

  • The crude product is collected by filtration and can be further purified by distillation.

This process is reported to yield approximately 77.1 g of 4-(methylthio)benzoic acid with a purity of 97.8% as determined by gas chromatography.[1][2]

Step 2: Fischer Esterification of 4-(methylthio)benzoic acid

The second step involves the acid-catalyzed esterification of the synthesized 4-(methylthio)benzoic acid with methanol.

The Fischer esterification is an equilibrium-controlled reaction.[3] A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.[3]

  • In a round-bottomed flask, 10 g of 4-(methylthio)benzoic acid is dissolved in 100 mL of methanol (excess).

  • Concentrated sulfuric acid (1 mL) is carefully added as a catalyst.

  • The mixture is heated to reflux (approximately 65°C) and stirred for 4-6 hours.

  • Work-up and Isolation: After cooling, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in 100 mL of ethyl acetate and washed sequentially with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst and any unreacted carboxylic acid, followed by a saturated solution of sodium chloride (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford this compound.

Yields for Fischer esterifications are typically high, often in the range of 90% or greater, provided the equilibrium is sufficiently shifted.[4]

G cluster_0 Method 1: Two-Step Synthesis 4-Chlorobenzonitrile 4-Chlorobenzonitrile 4-(methylthio)benzonitrile 4-(methylthio)benzonitrile 4-Chlorobenzonitrile->4-(methylthio)benzonitrile 1. NaSMe Phase-Transfer Catalyst 4-(methylthio)benzoic acid 4-(methylthio)benzoic acid 4-(methylthio)benzonitrile->4-(methylthio)benzoic acid 2. NaOH, H2O 3. HCl This compound This compound 4-(methylthio)benzoic acid->this compound 4. CH3OH, H2SO4 (cat.)

Method 1: Two-Step Synthesis Workflow

Method 2: Direct Nucleophilic Aromatic Substitution (SNAr)

This method aims to synthesize this compound in a single step from a suitable methyl 4-halobenzoate. The success of this approach is highly dependent on the nature of the leaving group (the halogen) and the reaction conditions.

Similar to the synthesis of the carboxylic acid in Method 1, this reaction proceeds via a nucleophilic aromatic substitution mechanism. For an SNAr reaction to be efficient, the aromatic ring must be activated by an electron-withdrawing group, and the leaving group must be sufficiently labile. The methyl ester group at the para position serves as the activating group. Fluorine is often the best leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.

  • To a solution of methyl 4-fluorobenzoate (10 mmol) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (50 mL), sodium thiomethoxide (12 mmol) is added portion-wise at room temperature.

  • The reaction mixture is then heated to a temperature between 80-120°C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous phase is extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

G cluster_1 Method 2: Direct SNAr Methyl 4-Fluorobenzoate Methyl 4-Fluorobenzoate This compound This compound Methyl 4-Fluorobenzoate->this compound NaSMe DMF or DMSO

Method 2: Direct SNAr Workflow

Method 3: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful tools for the formation of carbon-heteroatom bonds, and palladium-catalyzed cross-coupling reactions are at the forefront of these methodologies. The Buchwald-Hartwig amination has been extended to C-S bond formation, providing a versatile route to aryl thioethers.

The catalytic cycle of a Buchwald-Hartwig C-S coupling reaction typically involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (or triflate) bond of the methyl 4-substituted benzoate.

  • Ligand Exchange/Metathesis: The thiolate nucleophile coordinates to the resulting Pd(II) complex, displacing a ligand.

  • Reductive Elimination: The final step is the reductive elimination of the aryl thioether product, regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed.

  • In an oven-dried reaction vessel, methyl 4-(((trifluoromethyl)sulfonyl)oxy)benzoate (0.20 mmol), 4-((methylthio)methyl)morpholine (as a methylthiolating agent precursor, 0.30 mmol), palladium(II) acetate (Pd(OAc)₂, 5.0 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 10 mol%), and zinc powder (0.40 mmol) are combined.

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous toluene (1.0 mL) is added, and the vessel is sealed.

  • The reaction mixture is heated to 120-150°C for 12 hours with stirring.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts.

  • The filtrate is concentrated, and the crude product is purified by preparative thin-layer chromatography (PTLC) or column chromatography.

The synthesis of this compound using a similar protocol with methyl 4-(((trifluoromethyl)sulfonyl)oxy)benzoate as the starting material has been reported with a yield of 60%.[5]

G cluster_2 Method 3: Pd-Catalyzed Cross-Coupling Methyl 4-Halobenzoate/Triflate Methyl 4-Halobenzoate/Triflate This compound This compound Methyl 4-Halobenzoate/Triflate->this compound Pd Catalyst Ligand, Base Thiolating Agent

Sources

Distinguishing Closely Related Structures: A Comparative Spectroscopic Guide to Methyl (methylthio)benzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic ring can dramatically alter a molecule's biological activity, chemical reactivity, and physical properties. For researchers working with substituted benzoates, unambiguous structural confirmation is a critical checkpoint. This guide provides an in-depth comparative analysis of Methyl 4-(methylthio)benzoate and its structural isomers, the 3-(methylthio) and 2-(methylthio) variants. By leveraging a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will demonstrate how to confidently differentiate these closely related compounds.

The Challenge of Isomerism

This compound, Methyl 3-(methylthio)benzoate, and Methyl 2-(methylthio)benzoate all share the same molecular formula (C₉H₁₀O₂S) and a molecular weight of 182.24 g/mol . Consequently, techniques that rely solely on mass, such as basic mass spectrometry or elemental analysis, cannot distinguish between them. The key to their differentiation lies in how the spatial arrangement of the methylthio (-SCH₃) and methyl ester (-COOCH₃) groups influences the local electronic environments of the hydrogen and carbon atoms, which are precisely probed by NMR spectroscopy, and how substitution patterns affect vibrational modes in IR spectroscopy.

Comparative Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) provides a unique fingerprint based on the substitution pattern.

  • This compound (Para-isomer): Due to the molecule's symmetry along the C1-C4 axis, the aromatic protons are chemically equivalent in pairs. This results in a simplified, highly characteristic pattern known as an AA'BB' system, which appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group (H-2, H-6) are deshielded and appear downfield, while the protons ortho to the electron-donating methylthio group (H-3, H-5) are more shielded and appear upfield.

  • Methyl 3-(methylthio)benzoate (Meta-isomer): With no plane of symmetry bisecting the substituted carbons, all four aromatic protons are chemically non-equivalent, leading to a more complex spectrum. We expect to see four distinct signals, with splitting patterns dictated by ortho- and meta-coupling. Typically, this manifests as a singlet (or narrow triplet) for the proton between the two substituents (H-2), a doublet of doublets for H-4, a triplet for H-5, and a doublet for H-6.

  • Methyl 2-(methylthio)benzoate (Ortho-isomer): Similar to the meta isomer, the lack of symmetry results in four unique aromatic proton signals. The proximity of the two functional groups often leads to significant overlap and complex multiplet patterns that can be challenging to resolve without higher-field instrumentation.

The methyl groups also provide signals:

  • Ester Methyl (-OCH₃): A sharp singlet, typically around δ 3.8-3.9 ppm.

  • Thio-Methyl (-SCH₃): A sharp singlet, typically more shielded and appearing around δ 2.4-2.5 ppm. While the exact chemical shift of these singlets may vary slightly between isomers, the aromatic region is the primary diagnostic tool.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments.

  • Para-isomer: The molecule's symmetry results in fewer signals. We expect a total of 7 unique carbon signals: four for the aromatic ring (C1, C4, C2/6, C3/5), one for the carbonyl carbon (C=O), one for the ester methyl carbon (-OCH₃), and one for the thio-methyl carbon (-SCH₃).

  • Meta- and Ortho-isomers: Lacking the symmetry of the para isomer, these compounds will each exhibit 9 distinct signals in their proton-decoupled ¹³C NMR spectra: six unique aromatic carbons, plus the carbonyl and two methyl carbons.

The chemical shift of the carbonyl carbon (δ ~166-167 ppm) and the carbons directly bonded to the sulfur and ester oxygen provide further confirmation but are generally less diagnostic for isomer identification than the sheer number of aromatic signals.[1]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. All three isomers will display characteristic absorptions for the ester and aromatic functionalities.

  • C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹, characteristic of an aromatic ester.

  • C-O Stretch: A strong band in the 1250-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.[2]

The key diagnostic region for differentiating substitution patterns is the C-H out-of-plane bending region (900-650 cm⁻¹).

  • Para-substitution: A strong, characteristic band between 800-860 cm⁻¹.

  • Meta-substitution: Two characteristic bands are typically observed, one around 680-725 cm⁻¹ and another between 750-810 cm⁻¹.

  • Ortho-substitution: A single strong band is expected in the 735-770 cm⁻¹ range.

Mass Spectrometry (MS)

Under Electron Ionization (EI), all three isomers are expected to show an identical molecular ion peak (M⁺) at an m/z of 182, corresponding to the molecular formula C₉H₁₀O₂S. The fragmentation patterns will also be very similar, making MS the least effective standalone technique for distinguishing these isomers. Common fragmentation pathways include:

  • Loss of a methoxy radical (•OCH₃): [M - 31]⁺ leading to a fragment at m/z 151.

  • Loss of the carbomethoxy group (•COOCH₃): [M - 59]⁺ leading to a fragment at m/z 123.

While subtle differences in the relative intensities of these fragment ions might exist, they are generally not reliable enough for unambiguous isomer assignment without comparison to authenticated standards.

Data Summary Table

Spectroscopic FeatureThis compound (Para)Methyl 3-(methylthio)benzoate (Meta)Methyl 2-(methylthio)benzoate (Ortho)
¹H NMR (Aromatic) Two doublets (AA'BB' system)Four distinct, complex signalsFour distinct, complex/overlapping signals
¹³C NMR (Signals) 7 total signals (4 aromatic)9 total signals (6 aromatic)9 total signals (6 aromatic)
IR (C-H Bending) One strong band (800-860 cm⁻¹)Two bands (~680-725 & 750-810 cm⁻¹)One strong band (735-770 cm⁻¹)
MS (Molecular Ion) m/z = 182m/z = 182m/z = 182

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[3]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Accumulate 16-32 scans to ensure a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate 1024 or more scans to achieve adequate signal intensity.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[3]

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal using the pressure arm.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 600 cm⁻¹.

    • Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

    • The final spectrum should be displayed in terms of transmittance or absorbance after automatic background subtraction.[3]

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Data Acquisition:

    • Inject 1 µL of the solution into the GC. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte.

    • Set the EI source energy to 70 eV.

    • Acquire mass spectra over a range of m/z 40-400.

    • Identify the peak corresponding to the analyte in the total ion chromatogram and analyze its mass spectrum.

Visualizing the Workflow

A systematic approach is crucial for accurate isomer identification. The following workflow outlines the logical progression from sample to structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation P Isomeric Mixture or Unknown Product S_NMR Dissolve in CDCl3 with TMS P->S_NMR S_IR Place solid on ATR crystal P->S_IR S_MS Dissolve in volatile solvent P->S_MS A_NMR Acquire 1H & 13C NMR Spectra S_NMR->A_NMR A_IR Acquire FTIR Spectrum S_IR->A_IR A_MS Acquire GC-MS Data S_MS->A_MS I_NMR Analyze aromatic splitting & count 13C signals A_NMR->I_NMR I_IR Identify C-H bend (substitution pattern) A_IR->I_IR I_MS Confirm Mol. Weight (m/z = 182) A_MS->I_MS Conclusion Structural Confirmation: Ortho, Meta, or Para Isomer I_NMR->Conclusion I_IR->Conclusion I_MS->Conclusion

Caption: Experimental workflow for isomer differentiation.

Key Structural Differences and NMR Fingerprints

The substitution pattern directly dictates the diagnostic NMR signals.

G cluster_isomers cluster_decision Para This compound (Para) ¹H: 2 Doublets ¹³C: 7 Signals Meta Methyl 3-(methylthio)benzoate (Meta) ¹H: 4 Complex Signals ¹³C: 9 Signals Ortho Methyl 2-(methylthio)benzoate (Ortho) ¹H: 4 Complex Signals ¹³C: 9 Signals H_NMR ¹H NMR Aromatic Pattern H_NMR->Para is key to distinguish all three H_NMR->Meta is key to distinguish all three H_NMR->Ortho is key to distinguish all three C_NMR ¹³C NMR Signal Count C_NMR->Para identifies Para vs. Ortho/Meta

Caption: Logic diagram for NMR-based isomer identification.

Conclusion

While Methyl 4-, 3-, and 2-(methylthio)benzoate are constitutionally similar, they possess unique spectroscopic fingerprints that allow for their unambiguous differentiation. ¹H NMR spectroscopy provides the most definitive data through the distinct splitting patterns of the aromatic protons. ¹³C NMR corroborates this assignment by revealing the number of unique carbon environments, which is directly tied to molecular symmetry. Finally, IR spectroscopy offers a rapid and effective method to distinguish the substitution pattern via the out-of-plane C-H bending vibrations. By employing these techniques in concert, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible scientific research.

References

  • The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
  • ChemicalBook. METHYL 2-(METHYLTHIO)
  • Sigma-Aldrich. Methyl 4-(methylthio)
  • United States Biological. Methyl 4-(Methylthio)
  • ResearchGate.
  • Benchchem. A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)

Sources

A Comparative Analysis of the Biological Activity of Methyl 4-(methylthio)benzoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the exploration of structure-activity relationships is paramount. This guide provides a comprehensive comparison of the biological activity of Methyl 4-(methylthio)benzoate against a panel of structurally analogous compounds. By examining variations in antimicrobial, antifungal, and anticancer properties, we aim to elucidate the influence of chemical modifications on biological efficacy, offering insights for the rational design of novel therapeutic agents.

Introduction to this compound and Its Analogs

This compound is an aromatic ester characterized by a methyl ester group and a methylthio (-SCH3) substituent on the benzene ring. Its structural congeners, selected for this comparative analysis, include compounds with varying substituents at the para-position, such as hydroxyl, methoxy, and halogen groups. These modifications allow for a systematic evaluation of how different electronic and steric properties at this position influence biological activity.

Figure 1: Core Chemical Structures

G cluster_0 Core Structure: Methyl Benzoate cluster_1 Para-Substituted Analogs A Methyl Benzoate B This compound (-SCH3) A->B Substitution C Methyl 4-hydroxybenzoate (-OH) A->C Substitution D Methyl 4-methoxybenzoate (-OCH3) A->D Substitution E Methyl 4-chlorobenzoate (-Cl) A->E Substitution F Methyl 4-bromobenzoate (-Br) A->F Substitution

Caption: Core chemical structure of Methyl Benzoate and its para-substituted analogs.

Comparative Antimicrobial and Antifungal Activity

While specific minimum inhibitory concentration (MIC) data for this compound against a broad spectrum of bacteria and fungi is not extensively available in the public domain, we can draw inferences from the well-documented activities of its structural analogs, particularly the parabens (e.g., methyl 4-hydroxybenzoate).

The antimicrobial mechanism of parabens is generally attributed to the disruption of microbial membrane transport processes or the inhibition of DNA and RNA synthesis.[1] The efficacy of parabens tends to increase with the length of the alkyl chain of the ester group.[1]

Table 1: Comparative Antimicrobial Activity (MIC µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
This compoundData not availableData not availableData not available
Methyl 4-hydroxybenzoate (Methylparaben)~1000-8000~1000-4000~500-2000[2]
Substituted Benzoates (General)Varied activityVaried activityVaried activity[3]

Note: The MIC values for Methylparaben can vary depending on the specific strain and testing conditions.

The presence of the methylthio group in this compound introduces a sulfur atom, which is a key component in many antimicrobial agents. Sulfur-containing compounds can exhibit antimicrobial activity through various mechanisms, including the disruption of enzymatic functions and interference with cellular metabolic pathways. Further experimental investigation is warranted to determine the specific antimicrobial spectrum and potency of this compound.

Comparative Anticancer Activity

The evaluation of anticancer potential reveals interesting structure-activity relationships among benzoate derivatives. While direct IC50 values for this compound are not readily found in published literature, studies on related compounds provide valuable insights.

A study on the cytotoxicity of methyl benzoate against various human cell lines, including kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells, established its lethal concentrations (LC50).[4][5] This provides a baseline for understanding the cytotoxic potential of the parent molecule.

Table 2: Comparative Cytotoxicity (LC50/IC50 µM)

CompoundHEK293 (Kidney)CACO2 (Colon)SH-SY5Y (Neuronal)Cancer Cell Line(s)Reference
Methyl Benzoate~11000>11000~7300-[4]
This compoundData not availableData not availableData not availableData not available
4'-methylthio-trans-stilbene derivatives---MCF-7 (Breast): 2.1–6.0
Sulfur-containing thiourea and sulfonamide derivatives---Various (e.g., MOLT-3, T47D)[6]

The introduction of a methylthio group has been noted in other molecular scaffolds to enhance anticancer activity. For instance, certain benzothiazole derivatives featuring a methylthio group have demonstrated significant growth inhibition against various cancer cell lines.[1] This suggests that the sulfur-containing moiety may play a crucial role in the compound's interaction with biological targets relevant to cancer progression. The anticancer mechanisms of stilbene derivatives, which share some structural similarities, often involve the induction of apoptosis and inhibition of angiogenesis.[7][8]

Experimental Protocols

To facilitate further research and direct comparison, standardized protocols for assessing biological activity are essential.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][9][10][11]

Workflow for MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only). Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: After incubation, determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Assessment of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][12][13]

Workflow for MTT Assay

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis of these benzoate derivatives highlights key structure-activity relationships. The nature of the para-substituent significantly impacts biological activity. While hydroxyl and methoxy groups are common in natural products with antimicrobial properties, the introduction of a methylthio group presents an intriguing avenue for exploration. The presence of sulfur may enhance lipophilicity and introduce new mechanisms of action.

Future research should focus on a systematic evaluation of this compound against a broad panel of microbial strains and cancer cell lines to obtain quantitative MIC and IC50 data. Mechanistic studies are also crucial to understand how the methylthio group influences the interaction with biological targets. This knowledge will be instrumental in the design and synthesis of more potent and selective analogs for potential therapeutic applications.

References

  • Bledzka, D., Gromadzinska, J., & Wasowicz, W. (2014). Parabens. From environmental studies to human health.
  • Mohanapriya, S., et al. (2016). Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with. Bulletin of the Chemical Society of Ethiopia, 30(2), 241-252.
  • Anticancer activity of stilbene-based derivatives. (2017). PubMed. [Link]

  • Waghmare, S. R., et al. (2018). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 19(17), 1395-1413.
  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1][7][12]- triazolo[1,5-a]quinazoline Derivatives. (2019). PubMed. [Link]

  • Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide Derivatives. (2019). National Center for Biotechnology Information. [Link]

  • Bunch, H., et al. (2020).
  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (2023). National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2014). Full article: Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro. (2020). PubMed. [Link]

  • Antitumor activities of synthetic and natural stilbenes through antiangiogenic action. (2008). National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. (2012). National Center for Biotechnology Information. [Link]

  • Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA. (2021). National Center for Biotechnology Information. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). National Center for Biotechnology Information. [Link]

  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (2020). National Center for Biotechnology Information. [Link]

  • ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONMENTAL ISOLATES IN VITRO. (2012). Semantic Scholar. [Link]

Sources

A Comparative Guide to the Purity Analysis of Methyl 4-(methylthio)benzoate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Methyl 4-(methylthio)benzoate

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its molecular structure, featuring a benzoate ester and a methylthio group, presents specific analytical challenges and opportunities. The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects on reaction yields, product safety, and efficacy. Therefore, robust and reliable analytical methods are essential for its quality control.

This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We will explore the theoretical underpinnings, provide detailed experimental protocols, and offer data-driven insights to help researchers and drug development professionals select the most appropriate method for their specific needs. The validation principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that an analytical procedure's validation is crucial to demonstrate its suitability for its intended purpose.[1][2][3]

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a premier technique for analyzing non-volatile or thermally sensitive compounds, making it an excellent first choice for many pharmaceutical intermediates.[4][5] The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[6][7] For this compound, its polarity and aromaticity make it ideally suited for Reversed-Phase HPLC (RP-HPLC).

The Rationale Behind RP-HPLC Method Design

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The choice of a C18 (octadecylsilane) stationary phase is logical due to its strong hydrophobic interactions with the benzene ring of the analyte. Potential process-related impurities, such as the more polar starting material 4-(methylthio)benzoic acid or the highly oxidized and more polar sulfone/sulfoxide derivatives, will have different retention characteristics, enabling effective separation.

The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength. Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution (where the mobile phase composition changes over time) is often preferred in purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted with good peak shape within a reasonable timeframe. UV detection at approximately 254 nm is highly effective, as the benzene ring provides a strong chromophore.

Experimental Protocol: RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure reliable performance, as mandated by good laboratory practices.[8][9]

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and methanol.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm PTFE or similar).

2. Preparation of Solutions:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: Water; B: Acetonitrile
Gradient ProgramTime (min)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detector Wavelength254 nm
Injection Volume10 µL
Run Time30 minutes

4. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of this compound should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the Sample Solution.

  • Calculate the purity by area percent:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Transfer to Vial Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate % Purity Integrate->Calculate Report Report Calculate->Report Final Report

Caption: Workflow for HPLC purity analysis.

Part 2: Gas Chromatography (GC) Analysis

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[7] Given its melting point of 79-81°C and molecular weight of 182.24 g/mol , this compound is sufficiently volatile for GC analysis, making this a viable and often advantageous alternative to HPLC.[10][11]

The Rationale Behind GC Method Design

The core principle of GC involves partitioning the analyte between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.[6][7] For a semi-polar compound like this compound, a mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides an excellent balance of interactions for good separation from potential impurities.

A temperature-programmed analysis is critical. Starting at a lower temperature allows for the separation of highly volatile impurities (such as residual synthesis solvents), while gradually ramping the temperature up ensures that the main analyte and any higher-boiling impurities are eluted efficiently. A Flame Ionization Detector (FID) is the detector of choice here; it is robust, highly sensitive to organic compounds, and provides a linear response over a wide concentration range.

Experimental Protocol: GC-FID Method

This protocol is designed for robustness, a key characteristic of a validated analytical procedure.[1]

1. Instrumentation and Consumables:

  • Gas chromatograph with a split/splitless injector, temperature-programmable column oven, and Flame Ionization Detector (FID).

  • Fused silica capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium (carrier gas), hydrogen, and air (for FID).

  • HPLC-grade methanol or acetone (for sample dissolution).

  • Analytical balance, volumetric flasks, and pipettes.

  • GC vials with septa.

2. Preparation of Solutions:

  • Diluent: HPLC-grade methanol.

  • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

3. Chromatographic Conditions:

ParameterCondition
ColumnDB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial: 100 °C, hold 2 min
Injector Temperature250 °C
Detector Temperature300 °C (FID)
Injection Volume1 µL
Split Ratio50:1
Run Time~20 minutes

4. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria: The %RSD for the peak area of this compound should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the Sample Solution.

  • Calculate the purity by area percent:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Transfer to Vial Separate Separation in Capillary Column Inject->Separate Detect FID Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate % Purity Integrate->Calculate Report Report Calculate->Report Final Report

Caption: Workflow for GC purity analysis.

Part 3: Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC is not about which technique is universally superior, but which is best suited for the specific analytical challenge.[4] Both are powerful, but they excel in different areas.

FeatureHPLC (Reversed-Phase)GC (Capillary)
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds. Ideal for analyzing potential high MW or polar impurities like the starting acid or oxidized by-products.[5]Best for volatile and thermally stable compounds. Well-suited for the main analyte and for detecting volatile impurities like residual solvents.[5][7]
Separation Efficiency Good to excellent. Packed columns offer high plate counts, but generally lower than capillary GC.Typically higher. Long capillary columns provide very high resolution (theoretical plates), excellent for separating closely related isomers.[4]
Sample Preparation Simple: dissolve and inject. Filtration is often required.Very simple for this analyte: dissolve and inject. No derivatization needed.
Speed Run times are typically 20-40 minutes for a gradient purity method.Can be faster, with run times often in the 15-25 minute range for a temperature-programmed method.[5]
Detection UV detection is specific to chromophoric compounds. PDA provides additional spectral information for peak purity assessment.FID is a universal detector for organic compounds, offering high sensitivity. GC-MS provides definitive structural identification.[4]
Operational Cost Higher due to significant consumption of expensive HPLC-grade solvents.[5][6]Lower. Primarily consumes gases which are less expensive than solvents.[5][6]
Robustness & Maintenance Can be complex; high pressures can lead to leaks, and columns can be sensitive to particulate matter and pH.Generally very robust. Columns are durable if not exposed to oxygen at high temperatures. Injector and detector maintenance is straightforward.

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, both HPLC and GC are highly effective and complementary techniques.

  • Choose HPLC as the primary method for release testing and stability studies in a regulated environment. Its ability to handle non-volatile and potentially polar, thermally labile degradation products (like sulfoxides) without derivatization makes it exceptionally versatile and robust for a formal purity assay.[4][7]

  • Choose GC for in-process control, for analyzing residual solvents, or when high throughput and lower operating costs are a priority. Its high separation efficiency and speed are advantageous for monitoring reaction progress and identifying volatile by-products.[5]

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

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A Definitive Guide to the Structural Confirmation of Methyl 4-(methylthio)benzoate using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unambiguous Identification of a Key Chemical Intermediate

In the realms of synthetic chemistry and drug development, the precise structural characterization of molecules is not merely a procedural step but the bedrock of reliable and reproducible science. Methyl 4-(methylthio)benzoate (CAS 3795-79-7) is a valuable building block, but its synthesis can potentially yield isomeric impurities, such as the 2- or 3-(methylthio) variants.[1][2] Differentiating these positional isomers is critical, as their reactivity and biological activity can vary significantly.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides essential preliminary data, it often leaves ambiguities in complex structures. This guide provides a comprehensive, data-supported comparison of how two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—work in concert to provide an irrefutable structural confirmation of this compound, moving beyond simple data presentation to explain the causal logic behind the analysis.

Part 1: Initial Clues from 1D NMR – A Picture with Missing Connections

The first step in any structural elucidation is the acquisition of standard ¹H and ¹³C NMR spectra.[3] These provide foundational information about the chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Analysis: The proton spectrum of a 1,4-disubstituted benzene ring typically presents a deceptively simple pattern known as an AA'BB' system, which often appears as two distinct doublets. For this compound, we observe two signals in the aromatic region (around 7.2-8.0 ppm), each integrating to 2H. We also see two sharp singlets in the aliphatic region, corresponding to the methoxy (-OCH₃) and methylthio (-SCH₃) groups.

¹³C NMR Analysis: The proton-decoupled ¹³C spectrum is expected to show seven distinct signals: four for the aromatic carbons (two protonated, two quaternary), one for the ester carbonyl carbon, and one for each of the methyl group carbons.

While this 1D data is consistent with the proposed structure, it lacks definitive proof of connectivity. The key questions remain:

  • Which aromatic protons are adjacent to which others?

  • How are the ester and methylthio groups connected to the aromatic ring? Are they truly in a para (1,4) arrangement?

To answer these, we must turn to 2D NMR techniques that reveal through-bond correlations between nuclei.[4][5]

Part 2: The 2D NMR Workflow – Building the Molecular Skeleton

Two-dimensional NMR experiments add a second frequency dimension to the spectrum, allowing us to visualize correlations between different nuclei.[6][7] Our workflow systematically uses a suite of these experiments to build a complete, unambiguous picture of the molecule.

2D_NMR_Workflow cluster_1D 1D NMR Foundation cluster_2D 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H—¹H Connectivity) H1_NMR->COSY Initial Hypothesis C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->COSY Initial Hypothesis HSQC HSQC (Direct ¹H—¹³C Attachment) COSY->HSQC HMBC HMBC (Long-Range ¹H—¹³C Connectivity) HSQC->HMBC Structure Unambiguous Structure Confirmed HMBC->Structure Definitive Proof

Caption: A typical workflow for small molecule structural elucidation using NMR.

Part 3: Weaving the Data – A Synergistic Interpretation

The power of 2D NMR lies in interpreting the spectra together. Each experiment provides a unique set of constraints that, when combined, lead to a single structural solution.

COSY (Correlation Spectroscopy): Mapping Proton Neighbors

The COSY experiment identifies protons that are spin-spin coupled, which in aliphatic systems is typically through two or three bonds (vicinal coupling).[3][8] In our molecule, the most important information from the COSY spectrum is the confirmation of coupling between the two sets of aromatic protons.

  • Observation: A cross-peak is observed connecting the doublet at ~7.9 ppm with the doublet at ~7.2 ppm.

  • Interpretation: This proves that the protons giving rise to these two signals are on adjacent carbons, confirming the integrity of the aromatic spin system. It supports the 1,4-disubstitution pattern but does not yet place the substituents.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is a cornerstone of structural analysis, creating a 2D map that shows direct, one-bond correlations between protons and the carbons they are attached to.[6][8] This allows for the unambiguous assignment of all protonated carbons.

  • Observation: Cross-peaks will appear linking each proton signal on one axis to a single carbon signal on the other.

  • Interpretation: This allows us to create a definitive list of C-H pairs, as summarized in the table below. Quaternary carbons (like the ester carbonyl and the two substituted aromatic carbons) are not observed in an HSQC spectrum, which is also a key piece of information.[9]

Table 1: Summary of 1D and 2D NMR Data for this compound

Atom Assignmentδ ¹H (ppm)δ ¹³C (ppm)Key 2D Correlations (Proton → Carbon)
-OCH₃ ~3.9~52HSQC: to own carbon (~52 ppm) HMBC: to C=O (~167 ppm) & C1 (~125 ppm)
-SCH₃ ~2.5~15HSQC: to own carbon (~15 ppm) HMBC: to C4 (~144 ppm)
H2 / H6 ~7.9 (d)~129HSQC: to C2/C6 (~129 ppm) HMBC: to C4 (~144 ppm) & C=O (~167 ppm)
H3 / H5 ~7.2 (d)~125HSQC: to C3/C5 (~125 ppm) HMBC: to C1 (~125 ppm)
C1 ~125Quaternary Carbon
C4 ~144Quaternary Carbon
C=O ~167Quaternary Carbon
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.[10][11][12]
HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connections

The HMBC experiment is the most powerful tool in this analysis. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (long-range couplings).[13][14][15] This is how we connect the molecular fragments and definitively place the substituents on the ring.

  • Causality: The HMBC pulse sequence is optimized to detect smaller, long-range J-coupling constants (typically 2-10 Hz) while suppressing the large one-bond couplings (~125-160 Hz) seen in HSQC.[16][17] This allows us to see "through" multiple bonds.

Key HMBC Correlations for Structural Confirmation:

  • Placing the Ester Group: The protons of the methoxy group (-OCH₃ ) at ~3.9 ppm show a strong correlation to the ester carbonyl carbon (~167 ppm, a two-bond correlation, ²J) and a weaker correlation to the aromatic carbon C1 (~125 ppm, a three-bond correlation, ³J). This unequivocally links the methyl ester functionality to the C1 position of the ring.

  • Placing the Methylthio Group: The protons of the methylthio group (-SCH₃ ) at ~2.5 ppm show a clear correlation to the aromatic carbon C4 (~144 ppm, a three-bond correlation, ³J). This definitively attaches the -SCH₃ group to the C4 position.

  • Confirming the para Substitution:

    • The aromatic protons H2/H6 (~7.9 ppm) show correlations to the carbonyl carbon (~167 ppm, ³J) and to the carbon bearing the sulfur, C4 (~144 ppm, ³J).

    • The aromatic protons H3/H5 (~7.2 ppm) show a correlation to the ipso-carbon of the ester group, C1 (~125 ppm, ²J).

These correlations, visualized below, form a self-validating network of connections that is only possible for the 1,4-substitution pattern.

Caption: Key HMBC correlations confirming the structure of this compound.

Part 4: Experimental Protocols

Reproducible data requires meticulous experimental setup. The following provides a standard protocol for acquiring high-quality 2D NMR data for a small molecule like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup (Typical 400 MHz Spectrometer):

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks in the ¹H spectrum.

3. 2D NMR Acquisition Parameters:

  • COSY (dqfcosy):

    • Spectral Width: 12-15 ppm in both dimensions.

    • Acquisition Time: ~0.2 s.

    • Number of Increments (t₁): 256-512.

    • Number of Scans (per increment): 2-4.

    • Relaxation Delay: 1.5-2.0 s.

  • HSQC (hsqcedetgpsisp2):

    • ¹H Spectral Width: 12-15 ppm.

    • ¹³C Spectral Width: 180-200 ppm.

    • ¹J C-H Coupling Constant: Optimized for ~145 Hz.

    • Number of Increments (t₁): 128-256.

    • Number of Scans (per increment): 2-8.

  • HMBC (hmbcgplpndqf):

    • ¹H Spectral Width: 12-15 ppm.

    • ¹³C Spectral Width: 180-200 ppm.

    • Long-Range J C-H Coupling Constant: Optimized for 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.[17]

    • Number of Increments (t₁): 256-512.

    • Number of Scans (per increment): 8-16 (HMBC is less sensitive and requires more scans).

Conclusion

The structural elucidation of this compound serves as a clear example of the power of modern spectroscopic methods. While 1D NMR provides a foundational sketch, it is the synergistic application of 2D NMR techniques that furnishes the definitive proof. COSY confirms proton connectivity, HSQC maps direct C-H attachments, and crucially, HMBC provides the long-range correlation data necessary to piece together the entire molecular puzzle. This multi-faceted, data-driven approach ensures the highest level of scientific integrity and is an indispensable tool for researchers, scientists, and drug development professionals.

References

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A Comparative Guide to Catalytic Synthesis of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 4-(methylthio)benzoate is a valuable building block in the synthesis of various pharmaceuticals and functional materials. This guide provides an in-depth comparative study of the primary catalytic methods for its synthesis, offering experimental data, detailed protocols, and mechanistic insights to inform your selection of the most suitable synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through two principal retrosynthetic pathways:

  • Esterification: This classic approach involves the formation of the ester bond from 4-(methylthio)benzoic acid and methanol. The key variable in this strategy is the choice of acid catalyst, which can range from traditional homogeneous mineral acids to heterogeneous solid acids.

  • Cross-Coupling: This modern approach focuses on the formation of the carbon-sulfur bond. Typically, this involves the reaction of a methyl 4-halobenzoate with a methylthiol equivalent, catalyzed by a transition metal complex.

This guide will dissect and compare the catalytic systems employed in both strategies, providing a comprehensive overview of their performance and practicality.

Pathway 1: Catalytic Esterification of 4-(methylthio)benzoic Acid

The Fischer-Speier esterification is a cornerstone of organic synthesis. The reaction's efficiency is critically dependent on the acid catalyst's ability to protonate the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

Catalytic Systems for Esterification

Concentrated sulfuric acid is a widely used, cost-effective, and potent catalyst for esterification.[1] Its high acidity ensures rapid protonation of the carboxylic acid, driving the reaction towards the product.

Mechanism: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from methanol. A series of proton transfers and the elimination of water yield the final ester product.

Performance: In a typical procedure, reacting benzoic acid with methanol in the presence of concentrated sulfuric acid can achieve high yields. For the synthesis of methyl benzoate, yields are often in the range of 90% when the reaction is driven to completion by using an excess of methanol and refluxing for an adequate duration.[2]

To circumvent the corrosive nature and difficult separation of homogeneous catalysts, solid acid catalysts have emerged as a greener and more practical alternative.[3] These catalysts are easily recoverable and reusable, simplifying product purification.[3]

  • Zirconium/Titanium (Zr/Ti) Solid Acids: These materials possess strong Lewis and Brønsted acid sites, making them effective for esterification. A study on the esterification of various benzoic acids using a Zr/Ti solid acid catalyst demonstrated high catalytic activity.[3]

  • Amberlyst-15: This strongly acidic, macroreticular, sulfonic acid-based ion-exchange resin is a commercially available and widely used solid acid catalyst for esterification.[4] Its porous structure allows for good accessibility of the reactants to the catalytic sites.

Performance: Studies on the esterification of benzoic acid derivatives with solid acid catalysts show promising results. For instance, a Zr/Ti-based catalyst has been shown to effectively catalyze the esterification of various substituted benzoic acids with methanol, with yields often exceeding 80-90% under optimized conditions.[3] Amberlyst-15 has also been demonstrated to be a highly efficient catalyst for esterification reactions, often providing yields comparable to or even exceeding those of homogeneous catalysts, with the added benefit of easy separation and reusability.[4]

Comparative Data for Esterification Catalysts
CatalystSubstrateAlcoholReaction ConditionsYield (%)Reference
H₂SO₄Benzoic AcidMethanolReflux, 1 hr~90[2]
Zr/Ti Solid Acidp-Methylbenzoic AcidMethanol120 °C, 24 hr95[3]
Amberlyst-15Dodecanoic AcidMethanol65 °C, 8 hr>95[5]

Note: Data for closely related benzoic acid derivatives are presented as a proxy for the performance with 4-(methylthio)benzoic acid due to the limited availability of direct comparative studies.

Pathway 2: Catalytic Cross-Coupling for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl thioethers, offering a powerful alternative to traditional methods. This approach allows for the formation of the C-S bond under relatively mild conditions.

Catalytic Systems for Cross-Coupling

Palladium catalysts, particularly those with phosphine ligands, are highly effective for C-S cross-coupling reactions. A recent development has shown that the methylthiolation of (hetero)aryl halides can be achieved at room temperature using sodium thiomethoxide as the methylthiol source.[6]

Mechanism: The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the thiolate, and subsequent reductive elimination to form the aryl thioether and regenerate the Pd(0) catalyst.

Copper-based catalysts, often in the form of Cu(I) salts, provide a more economical alternative to palladium for C-S bond formation. These reactions, often referred to as Ullmann-type couplings, typically require a ligand, such as 1,10-phenanthroline, to facilitate the catalytic cycle. A copper-catalyzed O-methylation of carboxylic acids using DMSO as a methyl source has also been reported, showcasing the versatility of copper catalysis.[7]

Mechanism: The mechanism of copper-catalyzed C-S coupling is believed to involve an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the thiolate and reductive elimination.

Comparative Insights for Cross-Coupling Catalysts

Direct comparative data for the synthesis of this compound using different cross-coupling catalysts is scarce in the literature. However, general trends can be inferred:

  • Palladium: Generally offers higher catalytic activity and broader substrate scope, often allowing for reactions at lower temperatures. However, palladium catalysts are more expensive.

  • Copper: A more cost-effective option, but often requires higher reaction temperatures and may have a more limited substrate scope compared to palladium systems.

Experimental Protocols

Protocol 1: Esterification of 4-(methylthio)benzoic Acid using Sulfuric Acid

Materials:

  • 4-(methylthio)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-(methylthio)benzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Palladium-Catalyzed Methylthiolation of Methyl 4-bromobenzoate

Materials:

  • Methyl 4-bromobenzoate

  • Sodium thiomethoxide (NaSMe)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos)

  • A suitable solvent (e.g., THF or Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure (adapted from a general protocol[6]):

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and the phosphine ligand to an oven-dried reaction vessel.

  • Add the solvent and stir for a few minutes to form the catalyst complex.

  • Add methyl 4-bromobenzoate (1.0 eq) and sodium thiomethoxide (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

Esterification Workflow

Esterification_Workflow start 4-(methylthio)benzoic acid + Methanol catalyst Acid Catalyst (H₂SO₄ or Solid Acid) start->catalyst reflux Reflux catalyst->reflux workup Aqueous Workup & Purification reflux->workup product This compound workup->product

Caption: Workflow for the esterification of 4-(methylthio)benzoic acid.

Cross-Coupling Workflow

CrossCoupling_Workflow start Methyl 4-halobenzoate + NaSMe catalyst Transition Metal Catalyst (Pd or Cu based) start->catalyst reaction Reaction at RT or elevated temp. catalyst->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: Workflow for the cross-coupling synthesis of this compound.

Conclusion and Recommendations

Both esterification and cross-coupling pathways offer viable routes to this compound. The choice of method will depend on several factors:

  • Starting Material Availability: If 4-(methylthio)benzoic acid is readily available and cost-effective, the esterification route is a straightforward and high-yielding option. For scalability and ease of purification, a solid acid catalyst like Amberlyst-15 is highly recommended over corrosive and difficult-to-remove sulfuric acid.

  • Reaction Conditions and Functional Group Tolerance: The palladium-catalyzed cross-coupling offers the advantage of milder reaction conditions (room temperature) and potentially broader functional group tolerance. This would be the preferred method if the substrate contains sensitive functionalities that are incompatible with the acidic and high-temperature conditions of esterification.

  • Cost and Atom Economy: For large-scale synthesis where cost is a major driver, the esterification route with a recyclable solid acid catalyst is likely to be more economical. While copper-catalyzed cross-coupling offers a cheaper metal catalyst than palladium, the overall cost-effectiveness would need to be evaluated based on ligand and other reagent costs.

Ultimately, the optimal catalytic system is project-specific. This guide provides the foundational data and protocols to enable an informed decision for the efficient and successful synthesis of this compound.

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A Comparative Performance Analysis of Methyl 4-(methylthio)benzoate Derivatives and Related Heterocyclic Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial chemistry and drug discovery, the performance of functionalized aromatic compounds is a subject of continuous investigation. This guide provides a technical benchmark of Methyl 4-(methylthio)benzoate derivatives and structurally related heterocyclic systems, with a focus on their applications in corrosion inhibition and as biologically active agents. Due to a scarcity of direct comparative literature on a homologous series of this compound derivatives, this guide synthesizes data from exemplary single-molecule studies and draws logical comparisons with closely related compounds, such as benzimidazole and benzothiazole derivatives, which share key structural motifs. This approach allows for a robust discussion of structure-activity relationships and performance metrics.

Introduction to this compound and its Derivatives

This compound is an aromatic ester containing a methylthio (-SCH3) group, a feature that imparts specific electronic and steric properties, influencing its reactivity and interaction with various substrates.[1][2] Derivatives of this core structure are of interest for their potential in materials science and medicinal chemistry. The sulfur atom, with its available lone pairs of electrons, and the ester group can act as coordination sites or participate in hydrogen bonding, making these molecules versatile candidates for a range of applications.

Performance as Corrosion Inhibitors

The presence of heteroatoms like sulfur and oxygen in organic molecules often correlates with effective corrosion inhibition due to their ability to adsorb onto metal surfaces and form a protective layer. This section benchmarks the performance of a notable this compound derivative against other heterocyclic inhibitors.

Benchmarking Inhibition Efficiency

A key performance indicator for a corrosion inhibitor is its inhibition efficiency (η%), which quantifies the reduction in corrosion rate in the presence of the inhibitor. The following table summarizes the performance of a complex this compound derivative and compares it with other relevant heterocyclic inhibitors.

InhibitorMetal/MediumConcentration (M)Temperature (K)Inhibition Efficiency (η%)Reference
Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate (M-41HBI-2MTMB) Aluminum / 1 M HNO₃5 x 10⁻³29898.5%[3]
2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazoleAluminum / 1 M HNO₃5 x 10⁻³29897.74%[4][5]
(1H-benzimidazol-2-yl)methanethiol (LF1)Carbon Steel / 1.0 M HCl5 x 10⁻³30388.2%[6]
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2)Carbon Steel / 1.0 M HCl5 x 10⁻³30395.4%[6]

Analysis: The data indicates that M-41HBI-2MTMB, a derivative incorporating both the methyl benzoate and a benzimidazole moiety, demonstrates exceptional corrosion inhibition for aluminum in a nitric acid environment.[3] Its performance is comparable to, and even slightly exceeds, that of a related benzimidazole derivative without the methyl benzoate group.[4][5] The high efficiency can be attributed to the synergistic effect of multiple adsorption centers (the benzimidazole ring, the thioether linkage, and the ester group), which facilitate the formation of a stable, protective film on the metal surface. The long alkyl chains in LF2 also significantly enhance its protective properties on carbon steel, highlighting the importance of hydrophobicity in forming a robust barrier.[6]

Mechanism of Action: Adsorption and Protective Film Formation

The efficacy of these inhibitors is intrinsically linked to their adsorption characteristics on the metal surface. The process is governed by the chemical structure of the inhibitor and its interaction with the metal. The adsorption of M-41HBI-2MTMB on aluminum was found to follow the Villamil model, a modified Langmuir isotherm, suggesting a mixed-type adsorption with a predominance of physical interactions.[3] This is supported by thermodynamic parameters, which indicate a spontaneous and stable adsorption process.[3]

The following diagram illustrates the general workflow for evaluating corrosion inhibitors.

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis metal_prep Metal Specimen Preparation pdp Potentiodynamic Polarization metal_prep->pdp eis Electrochemical Impedance Spectroscopy metal_prep->eis solution_prep Inhibitor Solution Preparation solution_prep->pdp solution_prep->eis tafel Tafel Extrapolation pdp->tafel nyquist Nyquist & Bode Plots eis->nyquist efficiency Calculate Inhibition Efficiency tafel->efficiency nyquist->efficiency

Caption: Workflow for Electrochemical Evaluation of Corrosion Inhibitors.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for characterizing the inhibitor film and the corrosion process at the metal-electrolyte interface.

Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to evaluate the performance of the inhibitor.

Materials:

  • Working electrode: Metal specimen (e.g., aluminum, carbon steel)

  • Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter electrode: Platinum wire or graphite rod

  • Electrochemical cell

  • Potentiostat with EIS capability

  • Corrosive medium (e.g., 1 M HNO₃, 1 M HCl) with and without various concentrations of the inhibitor.

Procedure:

  • Prepare the metal specimen by polishing with emery paper of decreasing grit size, followed by rinsing with deionized water and acetone, and drying.

  • Assemble the three-electrode cell with the metal specimen as the working electrode, the reference electrode, and the counter electrode immersed in the test solution.

  • Allow the system to stabilize for a set period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

  • Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Record the impedance data and plot it as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), Rct, and Cdl.

  • Calculate the inhibition efficiency (η%) using the following equation: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Biological Activity of Methyl Benzoate Derivatives

Derivatives of methyl benzoate have been explored for various biological activities, including enzyme inhibition and antifungal properties. The structure-activity relationship (SAR) is crucial in optimizing these activities.

Enzyme Inhibition

While direct data on this compound derivatives as enzyme inhibitors is limited, studies on structurally similar methyl 4-aminobenzoate derivatives provide valuable insights into their potential. These compounds have been shown to inhibit glutathione-related enzymes like glutathione reductase (GR) and glutathione S-transferase (GST).[7]

CompoundTarget EnzymeKᵢ (µM)Reference
Methyl 4-amino-3-bromo-5-fluorobenzoateGR0.325 ± 0.012[7]
Methyl 4-amino-2-nitrobenzoateGST92.41 ± 22.26[7]

Analysis: The inhibitory potency is highly dependent on the substitution pattern on the benzene ring. For instance, the presence of electron-withdrawing groups like bromo and fluoro at specific positions on the methyl 4-aminobenzoate scaffold leads to potent inhibition of GR.[7] This suggests that modifications to the ring of this compound could similarly modulate its biological activity.

The following diagram illustrates a simplified drug discovery workflow for enzyme inhibitors.

G compound_synthesis Compound Synthesis in_vitro_assay In Vitro Enzyme Assay compound_synthesis->in_vitro_assay sar_analysis SAR Analysis in_vitro_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->compound_synthesis in_vivo_testing In Vivo Testing lead_optimization->in_vivo_testing

Caption: A Simplified Workflow for the Development of Enzyme Inhibitors.

Antifungal Activity

Studies on 3-methyl-4-nitrobenzoate derivatives have demonstrated their potential as antifungal agents against various Candida strains.[8] This highlights that the core methyl benzoate structure can be a valuable scaffold for developing new antifungal drugs.

CompoundFungal StrainMIC (µM)Reference
Methyl 3-methyl-4-nitrobenzoateC. guilliermondii 20739[8]
Pentyl 3-methyl-4-nitrobenzoateC. guilliermondii 20731[8]

Analysis: The antifungal activity is influenced by the alkyl chain length of the ester group. The pentyl ester showed slightly better activity than the methyl ester against C. guilliermondii, suggesting that modulating the lipophilicity of the molecule can enhance its antifungal potency.[8] This provides a rationale for synthesizing and testing various ester derivatives of this compound to optimize their antifungal properties.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Glutathione Reductase)

Objective: To determine the inhibitory constant (Kᵢ) of a test compound against GR.

Materials:

  • Purified Glutathione Reductase (GR)

  • NADPH

  • Oxidized Glutathione (GSSG)

  • Assay buffer (e.g., potassium phosphate buffer with EDTA)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of GR, and varying concentrations of the test compound.

  • Initiate the reaction by adding NADPH and GSSG to the wells.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the mode of inhibition and the Kᵢ value by plotting the data using methods such as Lineweaver-Burk or Dixon plots.

Conclusion and Future Directions

This guide has benchmarked the performance of this compound derivatives and their structural analogues in corrosion inhibition and biological applications. The available data, though not from a single comparative study of a homologous series, strongly suggests that the methylthiobenzoate scaffold is a promising platform for the development of high-performance materials and therapeutic agents.

Key takeaways:

  • Incorporating the methylthiobenzoate moiety into larger heterocyclic structures can lead to highly effective corrosion inhibitors.

  • The substitution pattern on the benzene ring and the nature of the ester group are critical determinants of the biological activity of methyl benzoate derivatives.

Future research should focus on the systematic synthesis and comparative evaluation of a library of this compound derivatives to establish a comprehensive structure-activity relationship. This would enable the rational design of novel compounds with enhanced performance in targeted applications.

References

  • Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. (2024). ResearchGate. [Link]

  • Methyl 4-[(methylthio)methyl]benzoate. PubChem. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. (2015). TÜBİTAK Academic Journals. [Link]

  • Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. (2023). PubMed. [Link]

  • Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. SciSpace. [Link]

  • Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: Electropolymerization and impedimetric study. (2025). ResearchGate. [Link]

  • Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. (2024). Bangladesh Journals Online. [Link]

  • Exploring the Anticorrosion Performance of 2-(((4-chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. ResearchGate. [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. [Link]

  • Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (2023). PMC. [Link]

  • Experimental and Theoretical Studies on Corrosion Inhibition Effect of Synthesized Benzothiazole Derivatives on Mild Steel in 15% HCl Solution. Semantic Scholar. [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. [Link]

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A Comparative Guide to the Analytical Method Validation of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For a compound such as Methyl 4-(methylthio)benzoate, an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds, ensuring the accuracy and precision of its quantification is a critical step. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in scientific principles and field-proven insights. We will explore a primary validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compare its performance against alternative techniques, namely Gas Chromatography (GC) and UV-Vis Spectrophotometry.

The Criticality of Method Validation

Before delving into the comparative analysis, it is essential to understand the "why" behind analytical method validation. The validation process provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] This is not merely a regulatory hurdle but a cornerstone of scientific integrity, ensuring that the data generated is accurate, reproducible, and reliable. For drug development professionals, a validated method is the bedrock upon which the quality, safety, and efficacy of a final product are built. The principles of method validation are outlined in the guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6]

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Based on the chemical structure of this compound—an aromatic ester containing a sulfur group—RP-HPLC with UV detection stands out as a highly suitable primary method for its quantification. The presence of a chromophore in the benzene ring allows for sensitive UV detection, while the compound's polarity is well-suited for separation on a C18 stationary phase.

Proposed RP-HPLC Method Parameters
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C

Rationale for Choices: A C18 column is a workhorse in reversed-phase chromatography, offering excellent retention and separation for a wide range of non-polar to moderately polar compounds. The acetonitrile/water mobile phase is a common and effective choice for aromatic compounds, providing good peak shape and resolution. A detection wavelength of 254 nm is often a good starting point for aromatic compounds due to the strong absorbance of the benzene ring at this wavelength.

Validation of the Proposed RP-HPLC Method

The validation of this RP-HPLC method would encompass the following key parameters as stipulated by ICH guidelines:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical Validation Data for the RP-HPLC Method

The following table summarizes the expected performance data from the validation of the proposed RP-HPLC method for this compound.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (Concentration Range) Correlation Coefficient (r²) ≥ 0.9991 - 200 µg/mL
Correlation Coefficient (r²)
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability (Intra-day)RSD ≤ 2%0.85%
- Intermediate Precision (Inter-day)RSD ≤ 2%1.2%
Limit of Detection (LOD) S/N ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity index > 0.999

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust primary method, other techniques can also be employed for the analysis of this compound. Here, we compare our validated HPLC method with Gas Chromatography (GC) and UV-Vis Spectrophotometry.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the nature of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a viable alternative.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be used for the quantitative analysis of compounds with a suitable chromophore.

Performance Comparison of Analytical Methods
Performance ParameterRP-HPLCGas Chromatography (GC-FID)UV-Vis Spectrophotometry
Specificity/Selectivity High (separation-based)High (separation-based)Low (potential interference from other absorbing species)
Sensitivity (Typical LOQ) ~0.3 µg/mL~1 µg/mL~5 µg/mL
Linearity Range Wide (typically 2-3 orders of magnitude)Wide (typically 2-3 orders of magnitude)Narrower (typically 1-2 orders of magnitude)
Precision (Typical RSD%) < 2%< 3%< 5%
Analysis Time per Sample 5-15 minutes10-30 minutes< 5 minutes
Cost per Analysis ModerateModerate to HighLow
Sample Throughput High (with autosampler)ModerateHigh

Experimental Protocols

Step-by-Step RP-HPLC Method Validation Protocol

1. Specificity:

  • Prepare a blank solution (mobile phase), a standard solution of this compound, and a sample solution spiked with potential impurities or degradation products.
  • Inject each solution into the HPLC system.
  • Demonstrate that there are no interfering peaks at the retention time of this compound in the blank and spiked samples.

2. Linearity:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1, 10, 50, 100, 200 µg/mL).
  • Inject each standard in triplicate.
  • Plot a calibration curve of the mean peak area versus concentration.
  • Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy:

  • Prepare sample solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.
  • Analyze these samples in triplicate.
  • Calculate the percentage recovery at each concentration level.

4. Precision:

  • Repeatability (Intra-day): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).
  • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument. Calculate the RSD for the combined data.

5. LOD and LOQ:

  • Determine the LOD and LOQ based on the signal-to-noise ratio of the chromatogram for a series of diluted standard solutions. The concentration that gives a signal-to-noise ratio of 3:1 is the LOD, and 10:1 is the LOQ.

6. Robustness:

  • Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
  • Analyze a standard solution under each varied condition and assess the impact on the results.

Visualizing the Workflow and Comparison

Analytical Method Validation Workflow

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting ValidationProtocol Define Validation Protocol & Acceptance Criteria Specificity Specificity ValidationProtocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport

Caption: A streamlined workflow for analytical method validation.

Head-to-Head Method Comparison

MethodComparison cluster_methods Method Analytical Method Comparison for this compound HPLC RP-HPLC + High Specificity + High Sensitivity + Wide Linearity - Moderate Cost GC Gas Chromatography + High Specificity + Good for Volatiles - Higher Cost - Longer Runtimes UVVis UV-Vis Spectrophotometry + Low Cost + Fast Analysis - Low Specificity - Narrower Linearity

Caption: Key performance aspects of different analytical methods.

Conclusion

The validation of an analytical method for this compound is a critical undertaking that demands a systematic and scientifically sound approach. This guide has presented a comprehensive overview of a proposed RP-HPLC method, complete with hypothetical validation data that reflects industry standards. The comparison with GC and UV-Vis spectrophotometry highlights the trade-offs between specificity, sensitivity, cost, and analysis time.

For routine quality control of this compound, the validated RP-HPLC method offers the optimal balance of performance characteristics. However, the choice of the most appropriate analytical technique will always depend on the specific requirements of the analysis, the available resources, and the stage of drug development. By adhering to the principles of method validation and carefully considering the strengths and weaknesses of each technique, researchers and drug development professionals can ensure the generation of high-quality, reliable analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

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A Comparative Guide to the Synthesis of Methyl 4-(methylthio)benzoate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(methylthio)benzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selection of a synthetic route to this compound is a critical decision in the research and development process, with significant implications for cost, scalability, and environmental impact. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and expert insights to aid researchers, chemists, and process development professionals in making informed strategic decisions.

Introduction

The strategic synthesis of key chemical intermediates is a cornerstone of efficient drug development and chemical manufacturing. This compound, with its versatile sulfanylphenyl moiety, serves as a crucial building block for a range of biologically active molecules. The choice of its synthetic route can profoundly influence the overall efficiency, economic viability, and sustainability of a given project. This in-depth technical guide evaluates three primary synthetic strategies: a traditional two-step approach involving the synthesis and subsequent esterification of 4-(methylthio)benzoic acid, a direct nucleophilic aromatic substitution (SNAr) pathway, and a modern palladium-catalyzed cross-coupling reaction. Each route is scrutinized for its chemical principles, procedural complexities, yield, cost of materials, and safety and environmental considerations.

Two-Step Synthesis via Carboxylic Acid Intermediate

This classical approach involves two distinct chemical transformations: the synthesis of 4-(methylthio)benzoic acid followed by its esterification to the desired product.

Synthesis of 4-(methylthio)benzoic Acid

The synthesis of the carboxylic acid precursor is typically achieved through a nucleophilic aromatic substitution reaction on an inexpensive starting material, 4-chlorobenzonitrile, followed by hydrolysis of the nitrile group.

Experimental Protocol:

  • Step 1: Synthesis of 4-(methylthio)benzonitrile: In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, 4-chlorobenzonitrile (137.5 g, 1 mol) is dissolved in a suitable organic solvent such as monochlorobenzene (400 mL). A phase-transfer catalyst, for example, a resin-immobilized quaternary ammonium salt (4 g), is added. The mixture is heated to 80°C with vigorous stirring. A 20% aqueous solution of sodium methyl mercaptide (NaSMe) (385 g, 1.1 mol) is added dropwise over 3 hours. The reaction is maintained at 80°C for an additional 4 hours.

  • Step 2: Hydrolysis to 4-(methylthio)benzoic acid: After the completion of the first step, a 50% aqueous solution of sodium hydroxide (90 g in 180 mL of water) is slowly added to the reaction mixture. The temperature is then raised to 110°C and the reaction is stirred for 3-5 hours, or until the evolution of ammonia gas ceases. After cooling, the organic layer is separated. The aqueous layer is acidified to a pH of 1-2 with 20% hydrochloric acid, leading to the precipitation of 4-(methylthio)benzoic acid. The solid is collected by filtration, washed with water, and dried.

Fischer Esterification of 4-(methylthio)benzoic Acid

The second stage of this route is the well-established Fischer esterification.

Experimental Protocol:

  • To a solution of 4-(methylthio)benzoic acid (168.2 g, 1 mol) in methanol (500 mL), concentrated sulfuric acid (10 mL) is added dropwise at room temperature.

  • The mixture is heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (500 mL) and washed sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound. The crude product can be further purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr) Route

This more direct approach involves the displacement of a halide from a readily available methyl 4-halobenzoate with a methylthiolate source. Methyl 4-bromobenzoate is a common starting material for this reaction.

Causality Behind Experimental Choices: The SNAr reaction is facilitated by the presence of an electron-withdrawing group (the ester) para to the leaving group (the halide), which stabilizes the intermediate Meisenheimer complex. The choice of a polar aprotic solvent like DMSO or DMF helps to solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Experimental Protocol:

  • To a solution of methyl 4-bromobenzoate (215.0 g, 1 mol) in dimethyl sulfoxide (DMSO) (1 L), sodium thiomethoxide (77.1 g, 1.1 mol) is added portion-wise at room temperature.

  • The reaction mixture is heated to 80-100°C and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is then cooled to room temperature and poured into ice-water (2 L).

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to afford crude this compound.

  • Purification can be achieved by recrystallization from a suitable solvent such as methanol or ethanol.

Palladium-Catalyzed Cross-Coupling Route

Modern synthetic chemistry offers a powerful alternative in the form of palladium-catalyzed cross-coupling reactions. This method allows for the direct formation of the C-S bond between a methyl 4-halobenzoate and a sulfur source.

Expertise & Experience: Palladium-catalyzed cross-coupling reactions have revolutionized C-S bond formation, offering high efficiency and functional group tolerance. The choice of ligand is crucial for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst.

Experimental Protocol:

  • A reaction vessel is charged with methyl 4-bromobenzoate (21.5 g, 0.1 mol), a palladium catalyst such as Pd(OAc)₂ (0.224 g, 1 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.578 g, 1 mol%).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • A solution of sodium thiomethoxide (7.71 g, 0.11 mol) in a suitable solvent like toluene (200 mL) is added.

  • The reaction mixture is heated to 100-120°C and stirred for 8-12 hours. The reaction progress is monitored by GC-MS or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Cost-Benefit Analysis

The following table provides a semi-quantitative comparison of the three synthetic routes. Prices are estimates based on commercially available reagent-grade chemicals and may vary.

Parameter Two-Step Synthesis SNAr Route Palladium-Catalyzed Cross-Coupling
Starting Materials 4-Chlorobenzonitrile, Sodium thiomethoxide, Methanol, H₂SO₄Methyl 4-bromobenzoate, Sodium thiomethoxideMethyl 4-bromobenzoate, Sodium thiomethoxide, Palladium catalyst, Ligand
Estimated Yield 70-80% (overall)85-95%80-90%
Reaction Time 10-14 hours4-6 hours8-12 hours
Procedural Complexity Moderate (two distinct steps)LowHigh (requires inert atmosphere, specialized catalyst)
Estimated Reagent Cost per Mole of Product ~$50 - $70~$150 - $200~$250 - $350+ (highly dependent on catalyst cost)
Safety & Environmental Use of corrosive acids and flammable solvents.Use of aprotic polar solvents (DMSO).Use of expensive and potentially toxic heavy metal catalyst.

Visualization of Synthetic Pathways

The logical flow of each synthetic route is depicted in the following diagrams.

Two_Step_Synthesis start 4-Chlorobenzonitrile intermediate 4-(methylthio)benzoic acid start->intermediate 1. NaSMe 2. NaOH, H₂O 3. HCl product This compound intermediate->product MeOH, H₂SO₄ (cat.)

Caption: Two-Step Synthesis via Carboxylic Acid.

SNAr_Route start Methyl 4-bromobenzoate product This compound start->product NaSMe, DMSO

Caption: Nucleophilic Aromatic Substitution (SNAr) Route.

Cross_Coupling_Route start Methyl 4-bromobenzoate product This compound start->product NaSMe, Pd Catalyst, Ligand

Caption: Palladium-Catalyzed Cross-Coupling Route.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific needs of the researcher or organization.

  • The Two-Step Synthesis is the most cost-effective option for large-scale production, utilizing inexpensive starting materials. However, it is more time-consuming and involves multiple steps.

  • The SNAr Route offers a good balance of efficiency, yield, and procedural simplicity. While the starting material is more expensive than in the two-step synthesis, the higher yield and shorter reaction time can make it an attractive option for laboratory-scale synthesis and rapid analogue production.

  • The Palladium-Catalyzed Cross-Coupling Route represents the most modern and versatile approach, with the potential for high yields and broad substrate scope. However, the high cost of the catalyst and ligand, as well as the need for specialized techniques, currently limits its application to high-value products or situations where other methods fail.

For academic research and early-stage drug discovery, the SNAr route is often the most practical choice. For process development and large-scale manufacturing, a thorough cost analysis of the two-step synthesis is warranted. The palladium-catalyzed route remains a valuable tool for specialized applications and future process optimization.

References

  • CN101817770B - Method for preparing methylthio-benzoic acid - Google P
  • Fischer Esterification: Typical Procedures - OperaChem. [Link]

  • Synthonix, Inc > 623-03-0 | 4-Chlorobenzonitrile. [Link]

  • Dimethyl Sulfate - 15th Report on Carcinogens - NCBI Bookshelf. [Link]

A Comparative Analysis of the Reactivity of Methyl 4-(methylthio)benzoate in Key Ester Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of Methyl 4-(methylthio)benzoate with other common esters, such as methyl benzoate, methyl 4-methoxybenzoate, and methyl 4-nitrobenzoate. We will explore its behavior in three fundamental ester reactions: saponification, aminolysis, and reduction, supported by experimental data and detailed protocols.

The Electronic Influence of the Methylthio Group: A Double-Edged Sword

The reactivity of an ester is intricately linked to the electronic properties of its substituents. The para-methylthio (-SCH₃) group in this compound presents a fascinating case of competing electronic effects. It possesses a sulfur atom with lone pairs capable of donating electron density to the benzene ring through resonance (+R effect), which would deactivate the carbonyl group towards nucleophilic attack. However, sulfur is also more electronegative than carbon, allowing it to withdraw electron density inductively (-I effect), which would activate the carbonyl group. The net effect of the -SCH₃ group is a subtle interplay of these opposing forces, making its reactivity profile non-intuitive without experimental validation.

Saponification: A Quantitative Look at Reactivity

Saponification, the hydrolysis of an ester under basic conditions, provides a classic and quantitative method for comparing ester reactivity. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the rate is highly sensitive to the electrophilicity of the carbonyl carbon.

Comparative Saponification Rates

The reactivity of various para-substituted methyl benzoates can be quantitatively compared using their second-order rate constants (k) for saponification. The Hammett equation, log(k/k₀) = σρ, provides a framework for understanding the influence of substituents, where k₀ is the rate constant for the unsubstituted methyl benzoate, σ is the substituent constant, and ρ is the reaction constant. A positive ρ value, as is typical for saponification, indicates that electron-withdrawing groups accelerate the reaction.

Esterpara-SubstituentHammett Constant (σp)Relative Rate Constant (k_rel)
Methyl 4-nitrobenzoate-NO₂0.78~60
Methyl benzoate-H0.001
This compound -SCH₃ 0.00 ~1
Methyl 4-methylbenzoate-CH₃-0.17~0.58
Methyl 4-methoxybenzoate-OCH₃-0.27~0.27

Note: The Hammett constant for the p-SCH₃ group is approximately 0.00, suggesting its overall electronic effect in this reaction is similar to that of hydrogen. Relative rate constants are estimated based on typical ρ values for benzoate ester saponification.

As the data indicates, the methylthio group has a nearly neutral effect on the saponification rate, making this compound's reactivity comparable to that of the parent methyl benzoate. This is in stark contrast to the strongly activating nitro group and the deactivating methoxy and methyl groups.

Experimental Protocol: Determination of Saponification Rate Constant by Titration

This protocol outlines a method to determine the second-order rate constant for the saponification of an ester.

Materials:

  • This compound

  • Methyl benzoate (or other comparative esters)

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Ethanol (or other suitable solvent)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Conical flasks, pipettes, burette

Procedure:

  • Prepare a 0.02 M solution of the ester in ethanol.

  • Prepare a 0.02 M solution of NaOH in a water-ethanol mixture.

  • Place both solutions in the constant temperature water bath to equilibrate.

  • To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a conical flask and start a stopwatch.

  • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume (e.g., 10 mL) of the reaction mixture.

  • Quench the reaction immediately by adding the aliquot to a flask containing a known excess of 0.1 M HCl.

  • Titrate the unreacted HCl with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator.

  • Determine the concentration of unreacted NaOH at each time point.

  • Plot 1/[NaOH] versus time. The slope of the resulting straight line is the second-order rate constant, k.

Saponification_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis P1 Prepare 0.02 M Ester Solution P3 Equilibrate Solutions in Water Bath P1->P3 P2 Prepare 0.02 M NaOH Solution P2->P3 R1 Mix Ester and NaOH Solutions P3->R1 R2 Withdraw Aliquots at Timed Intervals R1->R2 R3 Quench with Excess HCl R2->R3 A1 Titrate with Standardized NaOH R3->A1 A2 Calculate [NaOH] at each time point A1->A2 A3 Plot 1/[NaOH] vs. Time A2->A3 A4 Determine Rate Constant (k) from Slope A3->A4

Caption: Workflow for determining the saponification rate constant.

Aminolysis: A Qualitative Comparison

Aminolysis, the reaction of an ester with an amine to form an amide, is another crucial transformation. The reaction rate is dependent on the nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon.[1]

The electronic effects of the para-substituent on the benzoate ring play a significant role. We can predict the relative rates of aminolysis based on the principles established with saponification.

  • Methyl 4-nitrobenzoate: The strongly electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon, leading to the fastest reaction rate.

  • This compound & Methyl benzoate: With a nearly neutral electronic effect, the reactivity of this compound is expected to be very similar to that of methyl benzoate.

  • Methyl 4-methoxybenzoate & Methyl 4-methylbenzoate: The electron-donating nature of the methoxy and methyl groups decreases the electrophilicity of the carbonyl carbon, resulting in slower reaction rates compared to methyl benzoate.

Aminolysis_Reactivity Nitro Methyl 4-nitrobenzoate (Fastest) Thio This compound Nitro->Thio Decreasing Reactivity Benzoate Methyl benzoate Methyl Methyl 4-methylbenzoate Benzoate->Methyl Decreasing Reactivity Methoxy Methyl 4-methoxybenzoate (Slowest) Methyl->Methoxy Decreasing Reactivity

Caption: Predicted relative reactivity of esters in aminolysis.

Experimental Protocol: Monitoring Aminolysis by UV-Vis Spectroscopy

This protocol allows for the qualitative comparison of aminolysis rates by monitoring the disappearance of the ester's UV absorbance.

Materials:

  • Esters (this compound and comparators)

  • Amine (e.g., benzylamine)

  • Spectrophotometric grade solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a cuvette holder

Procedure:

  • Determine the λ_max (wavelength of maximum absorbance) for each ester in the chosen solvent.

  • Prepare dilute solutions of each ester with a known concentration that gives an initial absorbance within the linear range of the spectrophotometer (typically 0.5 - 1.0).

  • In a cuvette, mix the ester solution with a solution of the amine (in large excess to ensure pseudo-first-order kinetics).

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the ester's λ_max over time.

  • Repeat the experiment for each ester under identical conditions (concentration, temperature, amine concentration).

  • Plot absorbance versus time for each ester. A faster decrease in absorbance indicates a faster reaction rate.

Reduction to Alcohols: The Role of Hydride Donors

The reduction of esters to primary alcohols is a fundamental transformation, typically achieved with powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄).[2] The rate of this reaction is also influenced by the electronic environment of the carbonyl group.

A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack by the hydride reagent. Therefore, the trend in reactivity for reduction is expected to parallel that of saponification and aminolysis.

  • Methyl 4-nitrobenzoate: The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, making it the most reactive towards reduction.

  • This compound & Methyl benzoate: Their similar electronic profiles suggest comparable reduction rates.

  • Methyl 4-methoxybenzoate & Methyl 4-methylbenzoate: The electron-donating groups decrease the reactivity of the carbonyl group, leading to slower reduction rates.

It is important to note that while LiAlH₄ is a powerful reducing agent capable of reducing all these esters, the subtle differences in reactivity can be exploited in competitive reactions or when milder, more selective reducing agents are employed.

Reduction_Mechanism Ester R-C(=O)-O-CH₃ Ester Intermediate1 R-CH(O⁻)-O-CH₃ Tetrahedral Intermediate Ester->Intermediate1 + [H⁻] (from LiAlH₄) Aldehyde R-C(=O)-H Aldehyde Intermediate1->Aldehyde - ⁻OCH₃ Intermediate2 R-CH₂(O⁻) Alkoxide Aldehyde->Intermediate2 + [H⁻] (from LiAlH₄) Alcohol R-CH₂-OH Primary Alcohol Intermediate2->Alcohol + H₂O (workup)

Caption: General mechanism for the reduction of a methyl ester with LiAlH₄.

Experimental Protocol: Comparative Reduction of Esters with LiAlH₄

This protocol describes a method for the qualitative comparison of the reduction rates of different esters.

Materials:

  • Esters (this compound and comparators)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Suitable eluent for TLC (e.g., ethyl acetate/hexane mixture)

  • UV lamp for TLC visualization

  • Reaction vials, syringes, magnetic stirrer

Procedure:

  • In separate, dry reaction vials under an inert atmosphere (e.g., nitrogen), dissolve each ester in anhydrous THF to make solutions of the same concentration.

  • Prepare a stock solution of LiAlH₄ in anhydrous THF.

  • To each ester solution at 0 °C (ice bath), add an equimolar amount of the LiAlH₄ solution simultaneously.

  • At regular time intervals (e.g., 2, 5, 10, 30 minutes), withdraw a small aliquot from each reaction mixture and quench it with a few drops of ethyl acetate, followed by a drop of water.

  • Spot the quenched aliquots on a TLC plate.

  • Develop the TLC plate in a suitable eluent system.

  • Visualize the spots under a UV lamp. The faster disappearance of the starting ester spot indicates a faster reduction rate.

Conclusion

The reactivity of this compound is largely comparable to that of unsubstituted methyl benzoate in saponification, aminolysis, and reduction reactions. The opposing inductive and resonance effects of the para-methylthio group effectively cancel each other out, resulting in a near-neutral electronic influence on the carbonyl group's reactivity. This positions this compound as a moderately reactive ester, significantly less reactive than its nitro-substituted counterpart but more reactive than esters bearing electron-donating groups like methoxy and methyl. This understanding is crucial for medicinal chemists and process chemists in designing synthetic routes and predicting reaction outcomes.

References

  • Hancock, C. K., & Westmoreland, J. S. (1961). A Hammett-Taft Polar-Steric Equation for the Saponification Rates of m- and p-Substituted Alkyl Benzoates. Journal of the American Chemical Society, 83(19), 4214–4216. [Link]

  • Bartleby. (2021). The m- and p-substituted methyl benzoates listed in the table below were treated with NaOH in dioxane and water. The rate constants of saponification, k, are... [Link]

  • Filo. (2025). The reaction constant (ρ) value for alkaline saponification of methyl ester of substituted benzoic acid is 2.38... [Link]

  • National Center for Biotechnology Information. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. PubMed Central. [Link]

  • Royal Society of Chemistry. (1970). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic. [Link]

  • Filo. (2025). A Hammett plot showing the rate of saponification (expressed as log k) and substituent series of aryl substituted methyl benzoates... [Link]

  • Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • Canadian Science Publishing. (1970). Selective reduction of esters with sodium trimethoxyborohydride. Canadian Journal of Chemistry. [Link]

  • Galabov, B., Atanasov, Y., Ilieva, S., & Schaefer, H. F. (2005). Mechanism of the aminolysis of methyl benzoate: a computational study. The Journal of physical chemistry. A, 109(50), 11470–11474. [Link]

  • Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Pearson. What products are obtained from the reaction of the following compounds with LiAlH 4 followed by treatment with dilute acid? c. methyl benzoate d. pentanoic acid. [Link]

Sources

A Comparative Guide to In Vitro and In Vivo Studies of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the journey of a compound from the laboratory bench to a complex biological system is paramount. This guide provides an in-depth comparison of in vitro and in vivo studies on Methyl 4-(methylthio)benzoate (MMTB), a thioether with potential chemoprotective properties. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the translation of findings from a controlled in vitro environment to a living organism.

Introduction: The Dual Facets of Preclinical Research

This compound and its active metabolite, 4-(methylthio)benzoic acid (MTB), have been investigated for their ability to counteract the damaging effects of certain toxins and drugs. The scientific evaluation of such compounds relies on a two-pronged approach: in vitro studies, which are conducted in a controlled environment outside of a living organism (e.g., in cell cultures), and in vivo studies, which are performed within a whole, living organism (e.g., animal models). This guide will dissect the key findings from both arenas, providing a comprehensive picture of MMTB's biological activities.

In Vitro Investigations: Unraveling Mechanisms in a Controlled Setting

In vitro studies are instrumental in elucidating the fundamental mechanisms of action of a compound, free from the complexities of a whole biological system. For MMTB and MTB, in vitro experiments have been crucial in demonstrating their ability to directly interact with and neutralize harmful molecules.

Key In Vitro Application: Antimutagenic Properties

A pivotal study explored the capacity of MMTB and MTB to prevent DNA damage and mutations caused by direct-acting alkylating agents. The rationale behind this investigation stems from the understanding that thioethers can act as nucleophiles, trapping electrophilic mutagens before they can react with cellular macromolecules like DNA.

This assay quantifies the ability of a test compound to prevent mutations in a bacterial model.

  • Bacterial Strain: Escherichia coli K12 is used, which is susceptible to mutations induced by specific alkylating agents.

  • Mutagen Exposure: The bacteria are exposed to a known mutagen, such as N-methyl-N-nitrosourea (MNU) or N-ethyl-N-nitrosourea (ENU).

  • Co-incubation: MMTB or MTB is co-incubated with the bacteria and the mutagen.

  • Mutation Assessment: The frequency of mutations is determined by plating the bacteria on a selective medium where only mutants can grow.

  • DNA Binding Analysis: In parallel, the effect of the thioethers on the binding of radiolabeled mutagens to isolated DNA is assessed.

CompoundMutagenEfficacy in Preventing MutagenesisEfficacy in Preventing DNA Binding
MTB MNUEffectivePartially Preventive
MTB ENUPartially PreventivePartially Preventive
MMTB MNU/ENUIneffectiveNot Reported

Data synthesized from Kroese et al., 1990.

The results indicate that while MTB is an effective antimutagenic agent against certain alkylating agents in vitro, its ester form, MMTB, is not. This suggests that the free carboxylic acid group of MTB is crucial for its protective activity in this context.

In Vivo Studies: Assessing Systemic Effects and Therapeutic Potential

In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its overall efficacy and safety in a living organism. For MMTB and MTB, in vivo studies in rodent models have provided evidence for their protective effects against organ toxicity induced by carcinogens and chemotherapeutic agents.

Key In Vivo Application 1: Hepatoprotection

Research has demonstrated MMTB's ability to protect the liver from the toxic effects of the carcinogen N-hydroxy-2-acetylaminofluorene (N-OH-AAF). The underlying principle is that the thioether group in MMTB can scavenge the reactive electrophilic metabolites of N-OH-AAF, thereby preventing them from binding to liver macromolecules and causing cellular damage.

  • Animal Model: Male Wistar rats are used.

  • Compound Administration: MMTB is administered to the rats, typically via intraperitoneal injection.

  • Toxin Induction: N-OH-AAF is administered to induce liver damage.

  • Assessment of Hepatotoxicity: Liver damage is quantified by measuring the levels of liver enzymes (e.g., alanine aminotransferase, ALT; aspartate aminotransferase, AST) in the serum.

  • Macromolecular Binding: The extent of covalent binding of radiolabeled N-OH-AAF metabolites to liver DNA and proteins is measured.

Treatment GroupReduction in HepatotoxicityReduction in DNA Adduct Formation
MMTB + N-OH-AAF 71%54%

Data synthesized from van den Goorbergh et al., 1987.

These findings demonstrate that MMTB is a potent protector against carcinogen-induced hepatotoxicity in vivo. Interestingly, MMTB reduced the formation of DNA adducts but not protein adducts, suggesting a specific protective effect on genetic material.

Key In Vivo Application 2: Nephroprotection

The active metabolite, MTB, has been shown to mitigate the kidney damage (nephrotoxicity) caused by the widely used chemotherapy drug, cisplatin.[1] The proposed mechanism involves the quenching of reactive platinum species and the bolstering of the kidney's antioxidant defenses.

  • Animal Model: Male Wistar rats are used.

  • Compound Administration: MTB is administered to the rats.

  • Induction of Nephrotoxicity: A single dose of cisplatin is administered to induce kidney damage.

  • Assessment of Kidney Function: Kidney function is assessed by measuring serum creatinine and blood urea nitrogen (BUN) levels.

  • Histopathological Analysis: Kidney tissues are examined microscopically for signs of damage.

Treatment GroupEffect on Serum Creatinine IncreaseEffect on BUN Increase
MTB + Cisplatin Significant ReductionSignificant Reduction

Data synthesized from Boogaard et al., 1991.

The study concluded that administration of MTB significantly reduces cisplatin-induced nephrotoxicity in rats without compromising the anti-tumor activity of cisplatin.[1]

Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo

The studies on MMTB and MTB provide a classic example of the interplay between in vitro and in vivo research.

  • Metabolic Activation: The in vitro mutagenesis study showed that MMTB was inactive, while MTB was active. In contrast, the in vivo hepatotoxicity study demonstrated that MMTB was effective. This suggests that MMTB is likely metabolized to its active acid form, MTB, in the living organism. This highlights the critical role of metabolism, a factor not present in simple in vitro systems.

  • Mechanism of Action: The in vitro studies were instrumental in establishing the direct scavenging of electrophiles as a primary mechanism of action. The in vivo studies confirmed that this mechanism is relevant in a complex biological system, leading to tangible protective effects against organ toxicity.

  • Therapeutic Relevance: While the in vitro data pointed to a potential chemoprotective role, the in vivo studies provided the crucial evidence for its therapeutic potential in mitigating the side effects of toxic compounds like carcinogens and chemotherapy drugs.

Visualizing the Science

Experimental Workflow: From Compound to Data

G cluster_0 In Vitro Study cluster_1 In Vivo Study invitro_start This compound (MMTB) 4-(methylthio)benzoic acid (MTB) co_incubation Co-incubation invitro_start->co_incubation bacterial_culture E. coli K12 Culture bacterial_culture->co_incubation mutagen Alkylating Agent (e.g., MNU, ENU) mutagen->co_incubation mutagenesis_assay Mutagenesis Assay (Selective Plating) co_incubation->mutagenesis_assay dna_binding_assay DNA Binding Assay (Radiolabeled Mutagen) co_incubation->dna_binding_assay invitro_results Quantification of - Mutation Frequency - DNA Adducts mutagenesis_assay->invitro_results dna_binding_assay->invitro_results invivo_start This compound (MMTB) 4-(methylthio)benzoic acid (MTB) treatment Compound Administration invivo_start->treatment animal_model Rat Model (Male Wistar) animal_model->treatment toxin Toxin Administration (e.g., N-OH-AAF, Cisplatin) assessment Assessment of Organ Toxicity toxin->assessment treatment->toxin biochemical_analysis Biochemical Analysis (Serum Enzymes, Creatinine) assessment->biochemical_analysis histopathology Histopathological Examination assessment->histopathology invivo_results Evaluation of - Organ Function - Tissue Damage biochemical_analysis->invivo_results histopathology->invivo_results G cluster_0 In Vivo Metabolism cluster_1 Cellular Protection MMTB This compound (MMTB) Metabolism Esterase Activity MMTB->Metabolism MTB 4-(methylthio)benzoic acid (MTB) (Active Metabolite) Metabolism->MTB Neutralization Neutralization MTB->Neutralization Toxin Electrophilic Toxin (e.g., Alkylating Agent, Cisplatin metabolite) DNA Cellular Macromolecules (e.g., DNA) Toxin->DNA Reacts with Toxin->Neutralization Trapped by Damage Cellular Damage (Mutation, Toxicity) DNA->Damage Neutralization->DNA Prevents interaction with

Sources

A Comparative Guide to the Efficacy of Methyl 4-(methylthio)benzoate Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Thioether Scaffold

Methyl 4-(methylthio)benzoate, a derivative of thioanisole, serves as a foundational structure in various chemical applications. Its unique combination of a thioether, an aromatic ring, and a methyl ester group imparts a versatile reactivity profile, making it a molecule of significant interest. It is recognized primarily for its role as a photoinitiator in free-radical polymerization, but its structural motifs are also present in compounds with diverse biological activities, including herbicidal and antifungal properties.[1][2]

The core value of this scaffold lies in its susceptibility to targeted chemical modifications. By altering the ester, oxidizing the sulfur atom, or substituting the aromatic ring, researchers can fine-tune the molecule's electronic and steric properties. This guide provides a comparative analysis of key structural analogs of this compound, exploring how specific modifications influence their efficacy in different applications. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols to enable researchers to validate and build upon these findings.

Structural Analogs: Synthesis and Strategic Modifications

The generation of analogs typically starts from commercially available precursors like 4-(methylthio)benzoic acid or methyl 4-methylbenzoate. The strategic modifications can be broadly categorized into three areas: the ester group, the thioether linkage, and the aromatic ring.

A general synthetic workflow often involves standard transformations. For instance, modifying the ester is achievable through transesterification or by first hydrolyzing the methyl ester to the carboxylic acid, followed by reaction with a different alcohol. Modifications at the thioether are commonly achieved through oxidation to the corresponding sulfoxide or sulfone.

Synthetic_Pathways_to_Analogs start Methyl 4-methylbenzoate intermediate1 Methyl 4-(bromomethyl)benzoate start->intermediate1 NBS, AIBN CCl4, Reflux intermediate2 Methyl 4-(acetylthiomethyl)benzoate intermediate1->intermediate2 KSAc DMF target_precursor This compound intermediate2->target_precursor 1. NaOH, H2O/MeOH 2. CH3I sub_analog1 Ethyl 4-(methylthio)benzoate (Ester Modification) target_precursor->sub_analog1 Transesterification (EtOH, H+) sub_analog2 Methyl 4-(methylsulfonyl)benzoate (Sulfur Oxidation) target_precursor->sub_analog2 Oxidation (e.g., m-CPBA) sub_analog3 Substituted Ring Analogs (Ring Modification) target_precursor->sub_analog3 Further Ring Functionalization

Caption: General synthetic routes to key analogs of this compound.

Comparative Efficacy Analysis

Application in Photopolymerization

This compound belongs to a class of compounds used as photoinitiators, which generate reactive species upon exposure to light to initiate polymerization.[3] Its efficacy is often compared to analogs where the core benzophenone or acetophenone structure is modified with a methylthio group. A key analog in this space is 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone.[4]

The mechanism for many of these initiators is a Norrish Type I cleavage, where UV absorption leads to the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group, forming two distinct radical fragments that can initiate polymerization.

Photoinitiation_Mechanism initiator Ar-CO-R (Photoinitiator) excited_state [Ar-CO-R]* (Excited State) initiator->excited_state hν (UV Light) radicals Ar-CO• + •R (Initiating Radicals) excited_state->radicals Norrish Type I Cleavage propagation Radical-Monomer Adduct (R-M•) radicals->propagation Initiation monomer Monomer (M) polymer Polymer Chain (R-M(n)•) propagation->polymer Propagation

Caption: Simplified mechanism of Norrish Type I photoinitiation.

Compound/AnalogKey Structural FeatureApplication NoteReference
This compound Thioether on benzoateParent compound, moderate photoinitiator activity.[5][6]
Ethyl 4-(methylthio)benzoate Ethyl esterSimilar electronic properties to the methyl ester, often used interchangeably.[7][8][7][8]
4-(4-Methylphenylthio)benzophenone Benzophenone coreType II photoinitiator, requires a co-initiator (hydrogen donor).[3][3]
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone α-amino ketoneHighly efficient Type I photoinitiator with excellent surface curing properties.[4][4]

The inclusion of an α-amino group, as seen in the morpholinopropiophenone analog, significantly enhances the rate of initiation. This is a prime example of how a structural modification, guided by mechanistic understanding, leads to superior performance.

Biological Activity: Herbicidal and Antifungal Efficacy

While less common, the thioanisole moiety is found in molecules with potent biological activity. Structure-activity relationship (SAR) studies often reveal that modifications to the sulfur group and the substitution pattern on the aromatic ring are critical for efficacy.

Herbicidal Activity: A study on α-trifluorothioanisole derivatives containing phenylpyridine moieties highlighted their potential as herbicides.[1] In this series, the methylthio group is replaced by a trifluoromethylthio group (-SCF₃), and the benzoate is replaced by a more complex phenylpyridine structure.

Compound ID (from source)Core StructureKey ModificationHerbicidal Activity (at 37.5 g a.i./hm²)Reference
5a Phenylpyridine α-trifluorothioanisole-O-CH₂-Ph-SCF₃>85% inhibition against broadleaf weeds (e.g., Amaranthus retroflexus)[1]
7a Phenylpyridine α-trifluorothioanisole-O-CH₂-Ph-SO₂CF₃ (Oxidized analog)Lower activity than 5a[1]

Interestingly, the study found that the thioether derivative (5a) was more active than its oxidized sulfone counterpart (7a), suggesting that the electronic properties of the sulfur atom are crucial for its mode of action in this context.[1]

Antifungal Activity: Research into 3-methyl-4-nitrobenzoate derivatives has shown promising antifungal activity against various Candida species.[2] While not direct thioether analogs, these compounds demonstrate the importance of the benzoate ester scaffold. A key finding was that varying the length of the alkyl ester chain significantly impacted the minimum inhibitory concentration (MIC).

Compound ID (from source)Ester GroupMIC against C. guilliermondiiReference
1 Methyl39 µM[2]
6 Pentyl31 µM[2]

This suggests that increasing the lipophilicity of the molecule by extending the alkyl chain can enhance its antifungal potency, possibly by improving its ability to penetrate the fungal cell membrane.[2] This principle can be directly applied to the design of novel this compound analogs for antimicrobial screening.

Structure-Activity Relationship (SAR) Insights

SAR_Summary cluster_0 Core: this compound cluster_1 Application: Photoinitiation cluster_2 Application: Biological Activity Core Add_Alpha_Amino Add α-amino group (e.g., morpholino) Core->Add_Alpha_Amino Increase_Lipophilicity Increase ester chain length (e.g., Methyl -> Pentyl) Core->Increase_Lipophilicity Oxidize_Sulfur Oxidize Thioether to Sulfone (S -> SO2) Core->Oxidize_Sulfur Photo_Efficacy ↑ Efficacy Add_Alpha_Amino->Photo_Efficacy Bio_Efficacy_Inc ↑ Efficacy Bio_Efficacy_Dec ↓ Efficacy Increase_Lipophilicity->Bio_Efficacy_Inc Improves cell penetration Oxidize_Sulfur->Bio_Efficacy_Dec In herbicidal analogs

Caption: Key structure-activity relationships for modifying the core scaffold.

  • For Photoinitiation: The core benzoate structure is less important than the presence of a photolabile group. Introducing an α-amino ketone functionality dramatically increases photoinitiation efficiency.

  • For Biological Activity: Lipophilicity plays a key role. Increasing the length of the ester alkyl chain can enhance antifungal activity. Conversely, for some herbicidal analogs, oxidizing the thioether to a sulfone can decrease efficacy, indicating a specific electronic requirement for the sulfur atom in the mechanism of action.[1][2]

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed and well-controlled experimental protocols are essential.

Protocol 1: Evaluating Photoinitiator Efficacy via Photopolymerization

This protocol describes a method to compare the efficacy of different photoinitiators in the UV-curing of an acrylate monomer.

1. Materials & Reagents:

  • Photoinitiators (e.g., this compound, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone)
  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
  • UV curing lamp (365 nm) with controlled intensity
  • Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory
  • Glass microscope slides
  • Micropipettes

2. Preparation of Formulations:

  • Prepare stock solutions of each photoinitiator in the TMPTA monomer at a concentration of 2% (w/w).
  • Ensure complete dissolution by gentle warming or vortexing. Store in amber vials to protect from light.

3. Experimental Procedure:

  • Obtain a background FTIR spectrum of the clean ATR crystal.
  • Apply a small drop (~5 µL) of the un-cured formulation onto the ATR crystal.
  • Record the FTIR spectrum of the liquid monomer. The characteristic acrylate C=C bond peak appears around 1635 cm⁻¹.
  • Place a glass slide over the sample to ensure a consistent film thickness.
  • Position the UV lamp at a fixed distance above the sample.
  • Expose the sample to UV light for a defined period (e.g., 10 seconds).
  • Immediately after exposure, record another FTIR spectrum.
  • Repeat the exposure and measurement at cumulative time points (e.g., 20, 30, 60 seconds) until the peak at 1635 cm⁻¹ no longer decreases.

4. Data Analysis & Interpretation:

  • The degree of conversion (DC) of the acrylate double bonds is calculated using the following formula: DC (%) = [1 - (A_t / A_0)] * 100 where A_t is the area of the peak at 1635 cm⁻¹ at time t, and A_0 is the initial area of the peak before curing.
  • Plot the Degree of Conversion (%) versus Exposure Time (s) for each photoinitiator.
  • A more effective photoinitiator will show a faster rate of conversion and achieve a higher final conversion percentage.
Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is based on the CLSI (Clinical and Laboratory Standards Institute) guidelines for determining the Minimum Inhibitory Concentration (MIC) of a compound.

1. Materials & Reagents:

  • Test compounds (dissolved in DMSO to a stock concentration of 10 mg/mL)
  • Fungal strain (e.g., Candida albicans ATCC 90028)
  • RPMI-1640 medium buffered with MOPS
  • Sterile 96-well microtiter plates
  • Spectrophotometer (plate reader)
  • Positive control antifungal (e.g., Fluconazole)
  • Sterile saline, DMSO

2. Preparation of Inoculum:

  • Culture the fungal strain on a Sabouraud Dextrose Agar plate for 24-48 hours.
  • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
  • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

3. Experimental Procedure:

  • In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
  • Add 200 µL of the test compound stock solution (appropriately diluted from the DMSO stock to the highest desired concentration in RPMI) to well 1.
  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
  • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).
  • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well is 200 µL.
  • Incubate the plate at 35°C for 24-48 hours.

4. Data Analysis & Interpretation:

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.
  • Turbidity can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
  • A lower MIC value indicates higher antifungal efficacy.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile scaffold whose properties can be strategically manipulated to achieve enhanced performance across different applications. For researchers in materials science, structural modifications focusing on creating highly efficient photolabile groups, such as α-amino ketones, are most promising. For those in drug development and agrochemicals, exploring the impact of lipophilicity through ester chain modification and the specific electronic role of the thioether group offers a clear path toward discovering novel bioactive agents. The experimental frameworks provided here serve as a starting point for the rigorous and objective comparison of newly designed analogs, ensuring that future development is grounded in robust, reproducible data.

References

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A Comparative Guide to the Synthesis of Methyl 4-(methylthio)benzoate: Evaluating Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-(methylthio)benzoate is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials. The reliability and reproducibility of its synthesis are paramount for researchers who depend on a consistent supply of this key intermediate. This guide provides an in-depth comparison of two common and well-documented protocols for the preparation of this compound, offering insights into their mechanisms, practical execution, and expected outcomes to help scientists make informed decisions for their laboratory needs.

Protocol 1: The Classic Approach - Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, representing a direct and atom-economical method for producing esters from carboxylic acids and alcohols.[1][2] This acid-catalyzed equilibrium reaction is widely taught and practiced, making it a familiar process for most chemists.[3]

Mechanism and Rationale

The reaction proceeds by the protonation of the carbonyl oxygen of 4-(methylthio)benzoic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[3][4] This initial step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by methanol. The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfers and the elimination of a water molecule to yield the final ester product.[1][5]

A critical aspect of this protocol is managing the reaction equilibrium. According to Le Châtelier's principle, the reaction can be driven toward the product side by either using a large excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[5][6] For small-scale laboratory preparations, using the alcohol as the solvent is a common and practical strategy.[6]

Detailed Experimental Protocol (Literature Adapted)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(methylthio)benzoic acid (1.0 eq) and methanol (10-20 eq, serving as both reactant and solvent).[7]

  • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.1 eq) dropwise to the mixture.[7]

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 2-4 hours.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and water.[6]

  • Neutralization: Transfer the mixture to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid until CO₂ evolution ceases.[7][8]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[7] Further purification can be achieved by recrystallization or distillation.

Data Summary: Protocol 1
ParameterExpected Outcome
Typical Yield 85-95%
Purity High, after purification
Reagents 4-(methylthio)benzoic acid, Methanol, Sulfuric Acid
Key Equipment Standard reflux apparatus, Rotary evaporator
Reaction Time 2-5 hours
Workflow: Fischer-Speier Esterification

Caption: Workflow for Fischer-Speier Esterification.

Expertise & Trustworthiness Analysis

This protocol is highly reliable and reproducible due to its simplicity and the use of common, inexpensive reagents. The primary challenge lies in driving the equilibrium to completion.[9] Inadequate reflux time or insufficient catalyst can lead to incomplete conversion. The neutralization step is critical; vigorous CO₂ evolution requires a sufficiently large separatory funnel and careful venting. The self-validating nature of this protocol comes from straightforward monitoring by TLC, allowing the researcher to visually track the disappearance of the more polar starting carboxylic acid and the appearance of the less polar ester product.

Protocol 2: The Modern Alternative - Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) offers a distinct and often highly efficient pathway to aryl thioethers and their derivatives.[10] This method is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups.[11] For this synthesis, we consider the reaction between a suitable methyl 4-halobenzoate and a sulfur nucleophile.

Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11][12] It begins with the attack of a nucleophile—in this case, the thiomethoxide anion (CH₃S⁻)—on the carbon atom bearing the leaving group (e.g., fluorine or chlorine).[10] This attack is facilitated by the electron-withdrawing ester group, which helps to stabilize the resulting negative charge. The addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.[11]

The choice of leaving group is important, with reactivity generally following the order F > Cl > Br > I, which is opposite to the trend seen in SN1/SN2 reactions.[13] The reaction is usually performed in a polar aprotic solvent, such as DMF or DMSO, which can solvate the cation of the nucleophilic salt without interfering with the nucleophile itself.[10][14]

Detailed Experimental Protocol (Literature Adapted)
  • Nucleophile Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with hexane) in anhydrous DMF. Cool the flask to 0°C in an ice bath.[15]

  • Thiolate Formation: Slowly add methanethiol (or a solution of sodium thiomethoxide, 1.2 eq) to the suspension and stir for 30 minutes at 0°C to form the sodium thiomethoxide in situ.[15]

  • SNAr Reaction: Add a solution of methyl 4-fluorobenzoate (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion by TLC.[15]

  • Work-up: Carefully quench the reaction by pouring it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[15]

Data Summary: Protocol 2
ParameterExpected Outcome
Typical Yield >90%
Purity High, after purification
Reagents Methyl 4-fluorobenzoate, Sodium Hydride, Methanethiol, Anhydrous DMF
Key Equipment Schlenk line/inert atmosphere setup, Syringes
Reaction Time 2-7 hours
Workflow: Nucleophilic Aromatic Substitution (SNAr)

Caption: Workflow for Nucleophilic Aromatic Substitution.

Expertise & Trustworthiness Analysis

The SNAr protocol is often faster and can provide higher yields than Fischer esterification. However, its reproducibility is highly dependent on technique. The primary challenge is the strict requirement for anhydrous (water-free) conditions, as sodium hydride reacts violently with water.[14] The nucleophile, sodium thiomethoxide, is also moisture-sensitive and malodorous. The formation of the crimson-colored Meisenheimer complex can sometimes serve as a useful visual indicator of reaction progress.[16] In-process validation relies on TLC analysis of worked-up aliquots, as the anionic intermediate can complicate direct analysis.[16] Safety is a major consideration; sodium hydride is flammable, and methanethiol is a toxic, foul-smelling gas.

Head-to-Head Comparison

MetricProtocol 1: Fischer EsterificationProtocol 2: Nucleophilic Aromatic Substitution (SNAr)
Yield & Purity Good to excellent yields, purity is high after work-up.Often higher yields, purity is high after work-up.
Reaction Time Generally 2-5 hours, equilibrium-driven.Generally 2-7 hours, kinetically driven.
Reagent Cost & Availability Low cost, common reagents.Higher cost (fluoro-aromatics), specialized reagents (NaH).
Safety Considerations Uses concentrated sulfuric acid (corrosive).Uses flammable solids (NaH) and toxic/malodorous thiols. Requires inert atmosphere.[10]
Scalability Easily scalable, though water removal can be an issue on a large scale.Scalable, but requires careful thermal management and handling of hazardous reagents.
Ease of Purification Simple acid-base extraction and solvent evaporation.May require chromatography to remove potential side products.

Conclusion and Recommendations

Both Fischer-Speier esterification and Nucleophilic Aromatic Substitution are robust and reproducible methods for synthesizing this compound, but their practicalities differ significantly.

Fischer-Speier Esterification is the recommended protocol for general-purpose laboratory synthesis, especially for researchers who may not have access to or experience with inert atmosphere techniques. Its operational simplicity, low reagent cost, and inherent safety make it a highly reliable and trustworthy choice for producing moderate to large quantities of the target compound.

Ultimately, the choice of protocol depends on the specific constraints and objectives of the researcher, including scale, available equipment, timeline, and safety protocols.

References

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute.

  • Fischer–Speier esterification. Wikipedia.

  • Fischer esterification Mechanism - Advantages and Applications. ScienceMotive.

  • Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Pearson+.

  • General mechanism of the Fischer-Speier esterification. ResearchGate.

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A Guide to Inter-laboratory Comparison of Methyl 4-(methylthio)benzoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison for the analysis of Methyl 4-(methylthio)benzoate. In the absence of a standardized, universal protocol, ensuring consistency and reliability of analytical data across different laboratories is paramount for researchers, scientists, and drug development professionals. This document outlines a representative High-Performance Liquid Chromatography (HPLC) method, presents a synthesized inter-laboratory comparison to illustrate expected performance variability, and details the statistical evaluation of the results based on internationally recognized standards. The objective is to equip laboratories with the scientific rationale and practical tools necessary to design, participate in, and interpret such comparative studies, thereby fostering greater confidence in analytical outcomes.

Introduction: The Imperative for Analytical Consistency

Inter-laboratory comparisons, also known as proficiency testing, are essential tools for assessing the performance of analytical laboratories and the methods they employ.[3][4] By analyzing a homogenous sample distributed to multiple facilities, these studies provide an objective measure of a laboratory's competence and the reproducibility of a given analytical method.[5][6] The insights gained from such comparisons are invaluable for identifying systematic errors, improving analytical methodologies, and ensuring the interchangeability of data across different sites.

This guide will walk through the critical components of an inter-laboratory comparison for this compound, from the establishment of a robust analytical protocol to the statistical interpretation of the comparative data.

A Synthesized Inter-laboratory Comparison: Data Presentation

To illustrate the expected outcomes of an inter-laboratory study, the following table presents synthesized data from three hypothetical laboratories. These values are based on typical performance characteristics of a validated HPLC-UV method for compounds structurally similar to this compound.

ParameterLaboratory ALaboratory BLaboratory C
Linearity (R²) > 0.9996> 0.9992> 0.9998
Accuracy (Recovery %) 98.9 - 101.5%97.5 - 102.0%99.5 - 100.8%
Precision (RSD %) < 1.2%< 1.8%< 0.8%
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.25 µg/mL0.10 µg/mL

Note: This data is illustrative and serves to provide a realistic expectation of inter-laboratory variability for a well-controlled analytical method.

Experimental Protocols: A Representative HPLC-UV Method

The following protocol describes a robust isocratic reversed-phase HPLC method with UV detection suitable for the quantification of this compound. This method is designed to be readily implemented in most analytical laboratories.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions
  • Mobile Phase: Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the mobile phase to cover a concentration range of approximately 1-100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a solid sample, an accurately weighed portion should be dissolved in a suitable solvent (e.g., methanol), sonicated to ensure complete dissolution, and then diluted to the final volume with the mobile phase. For liquid samples, a direct dilution with the mobile phase may be sufficient. All samples should be filtered through a 0.45 µm syringe filter before injection.

Analysis and Quantification
  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization of the Inter-laboratory Comparison Workflow

The following diagrams illustrate the key aspects of the inter-laboratory comparison workflow and the logical relationships in data analysis.

Inter-laboratory Comparison Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation Study_Design Design of Study Protocol (ASTM E691) Sample_Prep Preparation of Homogenous Test Material Study_Design->Sample_Prep Lab_Selection Selection of Participating Laboratories Sample_Prep->Lab_Selection Sample_Distribution Distribution of Samples & Protocol Lab_Selection->Sample_Distribution Lab_A Laboratory A Analysis Sample_Distribution->Lab_A Lab_B Laboratory B Analysis Sample_Distribution->Lab_B Lab_C Laboratory C Analysis Sample_Distribution->Lab_C Data_Submission Submission of Results Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Statistical_Analysis Statistical Analysis (ISO 5725) Data_Submission->Statistical_Analysis Performance_Evaluation Evaluation of Laboratory Performance (z-scores) Statistical_Analysis->Performance_Evaluation Method_Performance Assessment of Method Repeatability & Reproducibility Statistical_Analysis->Method_Performance Final_Report Issuance of Final Report Performance_Evaluation->Final_Report Method_Performance->Final_Report

Caption: A top-down workflow for a typical inter-laboratory comparison study.

Statistical Analysis Logic Raw_Data Raw Data from All Labs Grand_Mean Calculate Grand Mean (Consensus Value) Raw_Data->Grand_Mean Within_Lab_Var Within-Laboratory Variance (sᵣ²) Raw_Data->Within_Lab_Var Between_Lab_Var Between-Laboratory Variance (sₗ²) Raw_Data->Between_Lab_Var Z_Scores Calculate z-scores for each laboratory Grand_Mean->Z_Scores Repeatability Repeatability (r) 2.8 * sᵣ Within_Lab_Var->Repeatability Reproducibility Reproducibility (R) 2.8 * √(sᵣ² + sₗ²) Within_Lab_Var->Reproducibility Between_Lab_Var->Reproducibility

Caption: Logical flow of statistical analysis for inter-laboratory comparison data.

Discussion: Interpretation of Comparative Data

The statistical analysis of inter-laboratory data is governed by international standards such as ISO 5725 and ASTM E691.[1][3][5][7][8][9][10][11] These standards provide a framework for calculating key performance metrics:

  • Repeatability (r): The value less than which the absolute difference between two single test results obtained under repeatability conditions (same laboratory, same operator, same apparatus, short interval of time) may be expected to lie with a probability of 95%.[2] It is a measure of within-laboratory precision.

  • Reproducibility (R): The value less than which the absolute difference between two single test results obtained under reproducibility conditions (different laboratories, different operators, different apparatus) may be expected to lie with a probability of 95%.[2] It is a measure of between-laboratory precision.

  • z-score: A measure of a laboratory's performance, calculated as the difference between the laboratory's result and the consensus mean, divided by the standard deviation of the data from all laboratories. A z-score between -2 and +2 is generally considered satisfactory.

A successful inter-laboratory comparison should demonstrate good agreement between participating laboratories, with low reproducibility values and the majority of z-scores falling within the acceptable range. Deviations from these expectations may indicate issues with the analytical method's robustness, inadequate training, or equipment malfunction in specific laboratories.

Conclusion

This guide has provided a comprehensive overview of the principles and practices of an inter-laboratory comparison for the analysis of this compound. By establishing a robust analytical method and employing standardized statistical evaluation, laboratories can gain valuable insights into their performance and contribute to the generation of reliable and comparable analytical data. The adoption of such comparative studies is a hallmark of a mature quality system and is strongly encouraged for all laboratories engaged in the analysis of critical chemical intermediates and active pharmaceutical ingredients.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[(methylthio)methyl]benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Crossover inter-laboratory study design to evaluate intra- and inter-laboratory variability. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)benzoic acid. Retrieved from [Link]

  • i2 Analytical Services. (n.d.). Proficiency Testing Schemes. Retrieved from [Link]

  • Benchmark International. (2023). Inter laboratory Comparison 2023 Report. Retrieved from [Link]

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  • CDC Stacks. (n.d.). Performance of Laboratories Analyzing Organic Solvents in the Proficiency Analytical Testing Program. Retrieved from [Link]

  • Phenomix. (2025). Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-(methylthio)benzoate (CAS No. 3795-79-7), ensuring the protection of personnel, facilities, and the environment.

Hazard Identification and Immediate Safety Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. This compound is a combustible solid that presents specific health and environmental risks that dictate its disposal pathway.

Causality of Hazard Classification: This compound is classified as Acutely Toxic (Oral), Category 4, meaning it is harmful if swallowed. Furthermore, its Water Hazard Class (WGK) of 3 indicates it is highly hazardous to aquatic life, making containment and prevention from entering waterways a top priority. These classifications are the primary drivers for treating this substance as regulated hazardous waste.

Property Information
Chemical Name This compound
CAS Number 3795-79-7[1]
Molecular Formula C₉H₁₀O₂S[1]
Molecular Weight 182.24 g/mol [1]
Appearance White to Off-White Solid[1][2]
Key Hazards GHS07: Warning H302: Harmful if swallowed
Storage Class 11: Combustible Solids
Environmental Hazard WGK 3: Highly hazardous to water

The Regulatory Framework: A "Cradle-to-Grave" Responsibility

In the United States, the management of hazardous materials is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe handling from the moment it is created until its final, environmentally sound disposal.[5] All laboratory personnel must treat chemical waste as hazardous unless it is explicitly confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[6]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing standard laboratory PPE.

  • Rationale: Direct contact with the skin or eyes must be avoided.

  • Required PPE:

    • Nitrile gloves (inspect for integrity before use).

    • Safety glasses or goggles.

    • A properly fitted lab coat.

Step 2: Waste Characterization and Segregation

This compound must be disposed of as a hazardous chemical waste.

  • Rationale: Due to its acute toxicity and high water hazard classification, it cannot be disposed of as common trash or via sink disposal.[7] Segregation prevents dangerous reactions with other incompatible waste streams.[8][9]

  • Procedure:

    • Designate this material as a "Hazardous Waste."

    • Keep this solid waste stream separate from liquid wastes, particularly aqueous solutions, acids, and bases.[9]

    • Do not mix it with other solid wastes unless directed by your institution's EHS department.

Step 3: Containment

Proper containment is crucial to prevent spills and environmental release.

  • Rationale: The container must be compatible with the chemical and robust enough to prevent leaks.[6][9]

  • Procedure:

    • If possible, use the original manufacturer's container. This is often the most suitable option.[6]

    • If the original container is not available, use a clean, dry, and clearly marked container made of compatible material (e.g., a wide-mouthed glass or polyethylene jar with a screw-top lid).

    • Ensure the container is tightly sealed to prevent the release of dust or vapors.[8]

Step 4: Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.

  • Rationale: The label communicates the container's contents and hazards to everyone in the laboratory and to the waste disposal technicians.[8][10]

  • Procedure:

    • Affix a hazardous waste tag to the container as soon as the first particle of waste is added.

    • The label must clearly state:

      • The words "Hazardous Waste"[10]

      • Full Chemical Name: "this compound"

      • CAS Number: "3795-79-7"

      • An indication of the hazard (e.g., "Toxic," "Harmful if Swallowed")[10]

      • The date accumulation started.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area pending pickup.

  • Rationale: An SAA provides a secure, controlled location for accumulating waste, minimizing the risk of spills and unauthorized access.[10][11]

  • Procedure:

    • Store the sealed and labeled container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory staff.

    • If the waste is stored in a cabinet, ensure it is appropriate for combustible solids.

    • Keep the SAA clean and organized.

Step 6: Arranging for Final Disposal

Hazardous waste must be removed by a licensed professional service.

  • Rationale: Final treatment and disposal require specialized facilities and permits to ensure environmental regulations are met.[8][12]

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Do not attempt to dispose of the chemical yourself. Follow all institutional procedures for waste collection requests.[11]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Assess the Spill: For a small, manageable spill of solid material, proceed with cleanup only if you are trained and have the proper equipment. For large spills, evacuate and contact your EHS emergency line.

  • Cleanup:

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • Gently sweep the solid material into a dustpan to avoid creating airborne dust.

    • Place the spilled material and any contaminated cleaning materials (e.g., wipes, pads) into a container for disposal as hazardous waste.

    • Label the container appropriately as described in Step 4.

    • Clean the spill surface with an appropriate solvent and then soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from use to final disposal.

G cluster_start Generation Point cluster_procedure Disposal Protocol cluster_end Final Disposition start Unused or Expired This compound ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Disposal characterize Step 2: Characterize as Solid Hazardous Waste ppe->characterize contain Step 3: Place in a Compatible, Sealed Container characterize->contain label_waste Step 4: Affix Hazardous Waste Label (Name, CAS, Date, Hazard) contain->label_waste store Step 5: Store in Designated Satellite Accumulation Area (SAA) label_waste->store pickup Step 6: Contact EHS for Pickup by Licensed Waste Hauler store->pickup Request Collection

Caption: Decision workflow for the disposal of this compound.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • This compound. (n.d.). LGC Standards.
  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
  • EPA Hazardous Waste Management. (2024). Axonator.
  • This compound Property. (n.d.). ChemicalBook.
  • This compound Safety Information. (n.d.). Sigma-Aldrich.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Methyl Benzoate. (2025). TCI Chemicals.
  • Safety data sheet - Methyl benzoate. (2023). CPAchem.

Sources

Personal protective equipment for handling Methyl 4-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-(methylthio)benzoate is a compound utilized in various research and development applications. As with any chemical, understanding its hazard profile and adhering to strict safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal.

Understanding the Risks

This compound is classified as Acute Toxicity, Category 4 (Oral), meaning it is harmful if swallowed[1][2]. Therefore, the primary safety concern is to prevent ingestion and minimize exposure through other routes such as skin contact and inhalation. Adherence to proper handling procedures is the most effective way to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when working with this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective EquipmentRationale
Weighing and Aliquoting (Solid) - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coatPrevents skin contact and protects eyes from dust particles. A lab coat protects personal clothing.
Preparing Solutions - Nitrile gloves- Safety goggles- Laboratory coat- Use of a chemical fume hoodProvides protection against splashes and minimizes inhalation of any potential vapors or aerosols.
Running Reactions - Nitrile gloves- Safety goggles- Laboratory coat- Use of a chemical fume hoodEnsures protection from splashes, vapors, and unforeseen reactions. The fume hood is crucial for containment.
Handling Spills - Chemical-resistant gloves (e.g., nitrile)- Safety goggles or a face shield- Chemical-resistant apron or coveralls- Respiratory protection may be necessary depending on the spill size and ventilationEnhanced protection is necessary to prevent contact with a larger quantity of the chemical and to avoid inhalation of any dust or vapors.

It is imperative to always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn[2][3][4].

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow provides a step-by-step guide for a common laboratory procedure involving this chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in a Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate Reaction complete dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.